3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C41H68N7O18P3S |
|---|---|
Molekulargewicht |
1072.0 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z,14Z)-3-oxoicosa-11,14-dienethioate |
InChI |
InChI=1S/C41H68N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h8-9,11-12,27-28,30,34-36,40,52-53H,4-7,10,13-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b9-8-,12-11-/t30-,34+,35+,36-,40-/m0/s1 |
InChI-Schlüssel |
PUWDUOCPCWFEFG-ZYVAQYBGSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling a Key Intermediate: A Technical Guide to the Discovery and History of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA, a critical intermediate in the β-oxidation of polyunsaturated fatty acids. While not the subject of a singular discovery event, its existence and metabolic role were elucidated through the systematic dissection of the fatty acid oxidation pathway. This document details the historical context of the discovery of the key enzymes involved in its formation and degradation, presents quantitative data on enzyme kinetics, outlines detailed experimental protocols for its study, and provides visual representations of the relevant metabolic and experimental workflows.
Introduction: The Imperative of Polyunsaturated Fatty Acid Metabolism
Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and precursors to vital signaling molecules. Their catabolism through β-oxidation is a fundamental process for energy production. Unlike saturated fatty acids, the degradation of PUFAs requires a set of auxiliary enzymes to handle the cis- and trans-double bonds that are not substrates for the core β-oxidation enzymes. This compound emerges as a key, albeit transient, intermediate in the breakdown of (11Z,14Z)-eicosadienoic acid, a 20-carbon PUFA. Its history is intrinsically linked to the decades-long scientific endeavor to unravel the complexities of lipid metabolism.
Historical Perspective: Piecing Together the Puzzle of PUFA Oxidation
The discovery of this compound cannot be attributed to a single researcher or date but rather to the incremental discoveries of the enzymes that govern its formation and subsequent breakdown.
Early Foundations (Early to Mid-20th Century): The concept of β-oxidation was first proposed by Georg Knoop in 1904. The core four enzymatic steps for saturated fatty acids were elucidated over the following decades, with the key enzymes being acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketoacyl-CoA thiolase.
The "Unsaturated" Challenge (1950s-1970s): As the metabolism of saturated fatty acids became clearer, attention turned to the more complex PUFAs. It was recognized that the cis-double bonds present in naturally occurring fatty acids posed a stereochemical problem for the β-oxidation machinery, which is specific for trans-intermediates. This led to the search for and discovery of "auxiliary" enzymes.
-
Enoyl-CoA Isomerase: The discovery of enoyl-CoA isomerase was a pivotal moment. This enzyme catalyzes the conversion of a cis- or trans-Δ³-enoyl-CoA to the trans-Δ²-enoyl-CoA, a proper substrate for enoyl-CoA hydratase. This discovery provided a mechanism to bypass the first "roadblock" in PUFA oxidation.[1]
-
2,4-Dienoyl-CoA Reductase: The presence of a second double bond, as in linoleic acid, presented another challenge, leading to the formation of a 2,4-dienoyl-CoA intermediate. The discovery of 2,4-dienoyl-CoA reductase in the early 1980s was another landmark. This NADPH-dependent enzyme reduces the 2,4-dienoyl-CoA to a 3-enoyl-CoA, which can then be isomerized by enoyl-CoA isomerase to the standard trans-2-enoyl-CoA intermediate.[2]
The Trifunctional Protein (1990s): A significant advance in understanding the organization of β-oxidation came with the discovery of the mitochondrial trifunctional protein (MTP). This protein complex houses the enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketoacyl-CoA thiolase activities for long-chain fatty acids, demonstrating a channeling of intermediates within the pathway.[3][4][5]
The culmination of these discoveries allowed for the complete mapping of the β-oxidation pathway for PUFAs like eicosadienoic acid, thereby revealing the transient existence of intermediates such as this compound.
The Metabolic Pathway of cis,cis-11,14-Eicosadienoic Acid
The generation and degradation of this compound occurs within the mitochondrial matrix. The following diagram illustrates the sequence of enzymatic reactions.
Caption: β-Oxidation of cis,cis-11,14-Eicosadienoyl-CoA.
Quantitative Data: Enzyme Kinetics
The efficiency of the enzymes involved in the metabolism of this compound is critical for cellular energy homeostasis. The following tables summarize available kinetic data for the key enzymes with relevant long-chain substrates. Data for the exact C20:2 intermediates are scarce; therefore, data for similar long-chain substrates are provided as a proxy.
Table 1: Kinetic Parameters of Acyl-CoA Dehydrogenases
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Palmitoyl-CoA (C16:0) | 1.5 | 5.2 | [6] |
| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Palmitoyl-CoA (C16:0) | 0.4 | 10.8 | [7] |
| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Myristoyl-CoA (C14:0) | 0.3 | 9.5 | [7] |
Table 2: Kinetic Parameters of Enoyl-CoA Hydratase
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source |
| Enoyl-CoA Hydratase (Crotonase) | trans-2-Hexadecenoyl-CoA | 15 | 1200 | [8] |
| Enoyl-CoA Hydratase (Crotonase) | trans-2-Octenoyl-CoA | 20 | 2500 | [8] |
Table 3: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxypalmitoyl-CoA | 5.3 | 78 | [9] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydecanoyl-CoA | 4.8 | 155 | [9] |
Experimental Protocols
The study of this compound and its metabolic pathway relies on a variety of robust experimental techniques. Below are detailed methodologies for key experiments.
Coupled Spectrophotometric Assay for β-Oxidation
This protocol measures the overall flux through the β-oxidation pathway by monitoring the reduction of NAD+.
Principle: In the presence of excess Coenzyme A and NAD+, the four enzymes of the β-oxidation spiral will continuously cycle, producing NADH for each turn. The increase in absorbance at 340 nm due to NADH production is monitored.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2 and 1 mM DTT.
-
Substrate: 10 mM Eicosa-cis,cis-11,14-dienoyl-CoA in water.
-
NAD+ solution: 50 mM in water.
-
Coenzyme A solution: 10 mM in water.
-
Enzyme source: Isolated mitochondria or purified β-oxidation enzymes.
Procedure:
-
To a 1 mL cuvette, add 800 µL of Assay Buffer, 20 µL of 50 mM NAD+, and 10 µL of 10 mM Coenzyme A.
-
Add the enzyme source (e.g., 10-50 µg of mitochondrial protein).
-
Equilibrate the mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM Eicosa-cis,cis-11,14-dienoyl-CoA.
-
Immediately monitor the increase in absorbance at 340 nm for 10-15 minutes.
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M-1cm-1).
Caption: Workflow for a coupled spectrophotometric β-oxidation assay.
HPLC and Mass Spectrometry Analysis of Acyl-CoA Intermediates
This method allows for the separation and quantification of individual acyl-CoA species from a biological sample.[10][11][12][13][14]
Principle: Acyl-CoA esters are extracted from cells or tissues, separated by reverse-phase high-performance liquid chromatography (HPLC), and detected and quantified by tandem mass spectrometry (MS/MS).
Protocol:
-
Extraction:
-
Homogenize tissue or cell pellets in a cold solution of 10% trichloroacetic acid.
-
Centrifuge to precipitate proteins.
-
The supernatant containing the acyl-CoAs is neutralized and can be further purified by solid-phase extraction.
-
-
HPLC Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution system, typically with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
The gradient is designed to separate acyl-CoAs based on their chain length and degree of unsaturation.
-
-
Mass Spectrometry Detection:
-
The HPLC eluent is introduced into an electrospray ionization (ESI) source of a tandem mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify each acyl-CoA species based on its unique precursor-to-product ion transition.
-
Conclusion and Future Directions
The study of this compound, while not marked by a singular moment of discovery, is a testament to the power of systematic biochemical investigation. Its role as a transient intermediate highlights the intricate and highly regulated nature of polyunsaturated fatty acid β-oxidation. For researchers in metabolism and drug development, a deep understanding of this pathway is crucial. Dysregulation of PUFA oxidation is implicated in a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and inherited metabolic diseases. Future research will likely focus on the precise regulatory mechanisms governing the flux through this pathway and the development of therapeutic interventions that can modulate the activity of the key enzymes involved. The continued development of advanced analytical techniques, such as metabolomics and lipidomics, will undoubtedly shed further light on the dynamic role of intermediates like this compound in health and disease.
References
- 1. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 2. [2,4-Dienoyl-CoA reductases: from discovery toward pathophysiological significance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for Expanded Substrate Specificities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl- CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Chain-3-Hydroxyacyl-CoA Dehydrogenase | 58 Publications | 1223 Citations | Top Authors | Related Topics [scispace.com]
- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of the acyl-CoA intermediates of beta-oxidation by h.p.l.c. with on-line radiochemical and photodiode-array detection. Application to the study of [U-14C]hexadecanoate oxidation by intact rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
An In-depth Technical Guide on the Role of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA in Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA, an intermediate in the peroxisomal β-oxidation of eicosa-cis,cis-11,14-dienoic acid. It covers its metabolic context, relevant enzymatic reactions, and methodologies for its study.
Introduction
This compound is a key metabolic intermediate in the catabolism of long-chain polyunsaturated fatty acids. Specifically, it is a derivative of eicosa-cis,cis-11,14-dienoic acid (20:2 n-6), a 20-carbon omega-6 fatty acid. The breakdown of such fatty acids occurs primarily within peroxisomes, as mitochondria are less efficient at handling very long-chain and polyunsaturated fatty acids.[1][2] This guide will elucidate the role of this 3-oxoacyl-CoA derivative within the broader context of peroxisomal β-oxidation.
Peroxisomal β-Oxidation of Eicosa-cis,cis-11,14-dienoic Acid
The catabolism of eicosa-cis,cis-11,14-dienoic acid via β-oxidation is a cyclical process involving a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain. This compound is formed during the first cycle of this process.
The initial steps for a saturated fatty acid entering peroxisomal β-oxidation are:
-
Activation: The fatty acid is activated to its CoA ester by a very-long-chain acyl-CoA synthetase located in the peroxisomal membrane.[2]
-
Oxidation: Acyl-CoA oxidase introduces a double bond between the α and β carbons, yielding an enoyl-CoA.[3]
-
Hydration and Dehydrogenation: A multifunctional enzyme (MFE) hydrates the double bond to a hydroxyl group and then oxidizes it to a keto group, forming the 3-ketoacyl-CoA intermediate.[3]
For eicosa-cis,cis-11,14-dienoic acid, the process begins similarly, leading to the formation of this compound.
The Central Role of 3-Ketoacyl-CoA Thiolase
The final step in each cycle of β-oxidation is the thiolytic cleavage of the 3-ketoacyl-CoA intermediate, a reaction catalyzed by 3-ketoacyl-CoA thiolase.[4] In the context of eicosa-cis,cis-11,14-dienoic acid metabolism, peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) acts on this compound.[3][4]
This reaction yields two products:
-
Acetyl-CoA: A two-carbon unit that can be transported to the mitochondria for energy production or used in various anabolic pathways.
-
Octadeca-cis,cis-9,12-dienoyl-CoA (Linoleoyl-CoA): The remaining 18-carbon fatty acyl-CoA, which can then undergo further rounds of β-oxidation.
The overall reaction is as follows:
This compound + CoA-SH → Octadeca-cis,cis-9,12-dienoyl-CoA + Acetyl-CoA
This step is crucial for the regulation of lipid metabolism, as it is one of the key points of control in the β-oxidation spiral.
Signaling Pathways and Regulation
The expression of the enzymes involved in peroxisomal β-oxidation, including 3-ketoacyl-CoA thiolase, is regulated by peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[2][5] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their derivatives, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their transcription.[4][5]
Caption: PPARα-mediated regulation of β-oxidation gene expression.
Experimental Protocols
Studying the metabolism of this compound typically involves assays for the enzymes that produce and consume it. Below are generalized protocols that can be adapted for this specific intermediate.
Measurement of Peroxisomal β-Oxidation Activity
This method measures the overall rate of peroxisomal β-oxidation using a radiolabeled fatty acid substrate.
Principle: Cultured cells are incubated with a radiolabeled precursor, such as [1-14C]eicosa-cis,cis-11,14-dienoic acid. The rate of β-oxidation is determined by measuring the amount of radiolabeled acetyl-CoA produced.
Protocol:
-
Cell Culture: Plate human skin fibroblasts or other relevant cell types in appropriate culture dishes and grow to confluence.
-
Substrate Preparation: Prepare a solution of [1-14C]eicosa-cis,cis-11,14-dienoic acid complexed to bovine serum albumin (BSA).
-
Incubation: Wash the cell monolayers and incubate with the radiolabeled substrate in a serum-free medium at 37°C.
-
Separation: After incubation, separate the water-soluble radiolabeled degradation products (primarily acetyl-CoA) from the unmetabolized fatty acid.
-
Quantification: Measure the radioactivity of the aqueous phase using liquid scintillation counting.
-
Normalization: Express the results as nmol of substrate oxidized per hour per mg of cell protein.
Caption: Workflow for measuring peroxisomal β-oxidation.
3-Ketoacyl-CoA Thiolase Activity Assay
This spectrophotometric assay measures the activity of 3-ketoacyl-CoA thiolase by monitoring the cleavage of a 3-ketoacyl-CoA substrate.
Principle: The thiolytic cleavage of the 3-ketoacyl-CoA in the presence of Coenzyme A results in the formation of an enolate intermediate from the cleavage product, which absorbs light at a specific wavelength. While a direct assay for this compound is not standard, a general substrate like acetoacetyl-CoA can be used to assess thiolase activity. The synthesis of the specific substrate would be required for a direct measurement.[6][7][8]
Protocol:
-
Enzyme Preparation: Prepare a cell lysate or purified peroxisomal fraction.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, Coenzyme A, and the 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA or synthesized this compound).
-
Initiation: Start the reaction by adding the enzyme preparation to the reaction mixture.
-
Measurement: Monitor the increase in absorbance at 303 nm (for acetoacetyl-CoA) at 25°C.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
Quantitative Data
Direct quantitative data for the metabolism of this compound is scarce in the literature. However, data from studies on related fatty acids and enzymes provide a valuable reference.
| Parameter | Value | Organism/System | Reference |
| Peroxisomal β-Oxidation of Palmitic Acid (C16:0) | 1.5 ± 0.3 nmol/h per mg protein | Human Skin Fibroblasts | [1] |
| Peroxisomal β-Oxidation of Lignoceric Acid (C24:0) | 0.25 ± 0.05 nmol/h per mg protein | Human Skin Fibroblasts | [1] |
| ACAA1 (Thiolase) Detection Range (ELISA) | 31.25-2000 pg/ml | Human Serum, Plasma | |
| ACAA1 (Thiolase) Sensitivity (ELISA) | 18.75 pg/ml | Human Serum, Plasma |
Conclusion
This compound is a critical, albeit transient, intermediate in the peroxisomal β-oxidation of eicosa-cis,cis-11,14-dienoic acid. Its metabolism is intrinsically linked to the activity of 3-ketoacyl-CoA thiolase and the broader regulatory networks governed by PPARα. While direct studies on this specific molecule are limited, the principles of fatty acid metabolism and the experimental techniques outlined in this guide provide a solid foundation for its investigation. Further research, including the chemical synthesis of this intermediate and its use in enzymatic assays, will be instrumental in fully elucidating its role in lipid homeostasis and its potential as a target for therapeutic intervention in metabolic disorders.
References
- 1. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 7. Synthesis of eicosa-2-trans-8,11,14-all cis-tetraenoic acid-3-14C and DL-3-hydroxy eicosa-8,11,14-all cis-trienoic acid-3-14C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Metabolic Pathway of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway involving 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA, a key intermediate in the peroxisomal β-oxidation of eicosa-cis,cis-11,14-dienoic acid, also known as dihomo-γ-linolenic acid (DGLA). DGLA is a 20-carbon omega-6 fatty acid that serves as a precursor to potent anti-inflammatory eicosanoids. Its catabolism through the peroxisomal β-oxidation pathway is critical for maintaining lipid homeostasis and regulating inflammatory responses. This document details the enzymatic reactions, provides quantitative data on enzyme kinetics, outlines detailed experimental protocols for the study of this pathway, and visualizes the core processes using signaling pathway diagrams. This guide is intended for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development who are interested in the intricacies of polyunsaturated fatty acid metabolism and its therapeutic potential.
Introduction to the Peroxisomal β-Oxidation of Polyunsaturated Fatty Acids
The breakdown of fatty acids in eukaryotes occurs primarily through the β-oxidation pathway, which is active in both mitochondria and peroxisomes. While mitochondria are the primary site for the oxidation of short, medium, and long-chain saturated fatty acids, peroxisomes are specialized for the degradation of very-long-chain fatty acids, branched-chain fatty acids, and polyunsaturated fatty acids (PUFAs) like eicosa-cis,cis-11,14-dienoic acid.
The peroxisomal β-oxidation pathway involves a cycle of four core enzymatic reactions:
-
Dehydrogenation by an acyl-CoA oxidase, which introduces a double bond between the α and β carbons.
-
Hydration of the double bond by a multifunctional enzyme.
-
Dehydrogenation of the resulting hydroxyl group to a keto group, also catalyzed by the multifunctional enzyme.
-
Thiolytic cleavage by a 3-ketoacyl-CoA thiolase, which releases acetyl-CoA and a fatty acyl-CoA shortened by two carbons.
The degradation of PUFAs requires additional auxiliary enzymes to handle the pre-existing double bonds that are not in the correct position or configuration for the core β-oxidation enzymes.
The Metabolic Pathway of Eicosa-cis,cis-11,14-dienoic Acid
The metabolism of eicosa-cis,cis-11,14-dienoic acid begins with its activation to eicosa-cis,cis-11,14-dienoyl-CoA. This activated form then enters the peroxisomal β-oxidation pathway. The initial cycles of β-oxidation proceed until the double bonds interfere with the enzymatic reactions. The formation of this compound occurs after several cycles of β-oxidation.
The following diagram illustrates the proposed metabolic pathway leading to and from this compound:
Quantitative Data
Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidases
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Source Organism |
| Palmitoyl-CoA (C16:0) | 15 | 150 | Rat Liver |
| Oleoyl-CoA (C18:1) | 10 | 120 | Rat Liver |
| Linoleoyl-CoA (C18:2) | 8 | 110 | Rat Liver |
Table 2: Kinetic Parameters of Peroxisomal Multifunctional Enzyme (L-PBE)
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Activity | Source Organism |
| trans-2-Hexadecenoyl-CoA | 25 | 2500 | Hydratase | Rat Liver |
| 3-Hydroxyhexadecanoyl-CoA | 30 | 800 | Dehydrogenase | Rat Liver |
Table 3: Kinetic Parameters of Peroxisomal 3-Ketoacyl-CoA Thiolase (KAT)
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Source Organism |
| 3-Ketohexadecanoyl-CoA | 5 | 50 | Rat Liver |
| 3-Ketopalmitoyl-CoA | 6.7 | 45 | Saccharomyces cerevisiae |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound metabolic pathway.
Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate by monitoring the decrease in absorbance of the substrate's enolate form complexed with Mg2+ at 303 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl2 (25 mM)
-
Coenzyme A (CoA) (0.2 mM)
-
3-Ketoacyl-CoA substrate (e.g., 3-ketohexadecanoyl-CoA, 0.1 mM)
-
Purified peroxisomal 3-ketoacyl-CoA thiolase
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and CoA in a quartz cuvette.
-
Add the 3-ketoacyl-CoA substrate to the reaction mixture and incubate at 37°C for 5 minutes to allow for the formation of the Mg2+-enolate complex.
-
Measure the initial absorbance at 303 nm (Ainitial).
-
Initiate the reaction by adding the purified 3-ketoacyl-CoA thiolase to the cuvette.
-
Monitor the decrease in absorbance at 303 nm over time.
-
Calculate the rate of substrate cleavage using the molar extinction coefficient of the Mg2+-enolate complex.
Workflow Diagram:
Analysis of Acyl-CoA Esters by LC-MS/MS
This protocol describes the extraction and quantification of acyl-CoA esters, including this compound, from biological samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Biological sample (e.g., cultured cells, tissue homogenate)
-
Internal standard (e.g., [13C16]-Palmitoyl-CoA)
-
Formic acid
-
Ammonium acetate
-
Solid-phase extraction (SPE) C18 columns
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Extraction:
-
Homogenize the biological sample in a cold extraction buffer containing the internal standard.
-
Centrifuge to pellet cellular debris.
-
Load the supernatant onto a pre-conditioned SPE C18 column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoA esters with an appropriate solvent (e.g., methanol).
-
Dry the eluate under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in the initial mobile phase.
-
Inject the sample onto a C18 reversed-phase column.
-
Separate the acyl-CoA esters using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the acyl-CoA esters using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used for each analyte and the internal standard.
-
Workflow Diagram:
Signaling Pathways and Regulatory Aspects
Long-chain acyl-CoAs are not only metabolic intermediates but also act as signaling molecules that can modulate the activity of various proteins, including transcription factors and enzymes. While the direct signaling roles of this compound have not been extensively studied, it is plausible that it, along with its parent molecule, eicosa-cis,cis-11,14-dienoyl-CoA, can influence cellular processes.
Long-chain acyl-CoAs are known to regulate gene expression by binding to and activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that control the expression of genes involved in lipid metabolism. The activation of PPARα, in particular, leads to the upregulation of genes encoding the enzymes of the peroxisomal β-oxidation pathway, creating a positive feedback loop.
Conclusion
The metabolic pathway of this compound is an integral part of the peroxisomal β-oxidation of eicosa-cis,cis-11,14-dienoic acid. A thorough understanding of this pathway, including the kinetics of its enzymes and its regulation, is crucial for elucidating the role of PUFA metabolism in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway and explore its potential as a target for therapeutic intervention in metabolic and inflammatory disorders. Future research should focus on obtaining more specific kinetic data for the enzymes with their native substrates and on exploring the direct signaling roles of the intermediates of this pathway.
An In-Depth Technical Guide to the Biochemical Properties of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical properties of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA, a key intermediate in the metabolism of eicosadienoic acid. This document details its role in the β-oxidation pathway, the enzymatic reactions it undergoes, and relevant kinetic parameters. Furthermore, this guide outlines detailed experimental protocols for its synthesis, purification, and analysis, as well as for the enzymatic assays of the key enzymes involved in its metabolism. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolism, and drug development.
Introduction
This compound is a pivotal intermediate in the mitochondrial β-oxidation of eicosadienoic acid (20:2 n-6), a polyunsaturated fatty acid. The metabolism of unsaturated fatty acids requires a set of auxiliary enzymes in addition to the core β-oxidation machinery to handle the double bonds that are not in the standard trans-Δ² configuration. Understanding the biochemical properties of intermediates like this compound is crucial for elucidating the intricacies of fatty acid metabolism and its regulation. Dysregulation of these pathways has been implicated in various metabolic diseases, making the enzymes and intermediates involved potential targets for therapeutic intervention.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₁H₆₄N₇O₁₈P₃S | N/A |
| Molecular Weight | 1075.98 g/mol | N/A |
| Structure | A 20-carbon fatty acyl chain with a keto group at the β-position (C-3) and cis double bonds at C-11 and C-14, attached to Coenzyme A via a thioester linkage. | N/A |
| Solubility | Soluble in aqueous solutions and organic solvents such as methanol (B129727) and chloroform. | General knowledge of acyl-CoAs |
Role in the β-Oxidation of Eicosadienoic Acid
The β-oxidation of eicosadienoic acid proceeds through several cycles, shortening the acyl-CoA chain by two carbons in each cycle. The presence of cis double bonds at positions 11 and 14 necessitates the action of auxiliary enzymes. This compound is formed after the action of 3-hydroxyacyl-CoA dehydrogenase on its corresponding 3-hydroxyacyl-CoA precursor.
The subsequent step, the thiolytic cleavage of this compound, is catalyzed by 3-ketoacyl-CoA thiolase. This reaction yields acetyl-CoA and octadeca-cis,cis-9,12-dienoyl-CoA (linoleoyl-CoA). The metabolism of the remaining linoleoyl-CoA then proceeds via the standard β-oxidation pathway for polyunsaturated fatty acids, requiring enzymes such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase.
Enzymatic Reactions and Kinetics
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| 3-Ketoacyl-CoA Thiolase | 3-Ketopalmitoyl-CoA (C16:0) | ~5 | ~150 | [1] |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxypalmitoyl-CoA (C16:0) | ~10 | ~80 | [2] |
| Enoyl-CoA Hydratase | trans-2-Hexadecenoyl-CoA (C16:1) | ~25 | ~200 | [3] |
Note: The kinetic parameters presented are for analogous substrates and may differ for this compound. These values should be considered as estimates.
Experimental Protocols
Chemical Synthesis of this compound
This protocol is adapted from general methods for synthesizing 3-oxoacyl-CoA esters.
Materials:
-
Eicosa-cis,cis-11,14-dienoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve eicosa-cis,cis-11,14-dienoic acid (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Add N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents) to the solution and stir at room temperature for 1 hour or until the reaction is complete (monitored by TLC).
-
The product of this reaction is the corresponding acyl-imidazole.
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (1.5 equivalents) in a minimal amount of water and adjust the pH to 8.0 with a solution of sodium bicarbonate.
-
Slowly add the acyl-imidazole solution from step 1 to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH at 7.5-8.0 during the addition by adding small amounts of sodium bicarbonate solution as needed.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Extract the aqueous phase with an equal volume of a chloroform:methanol (2:1, v/v) mixture.
-
The desired this compound will be in the aqueous phase.
-
Purify the product by reversed-phase HPLC using a C18 column and a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).
-
Lyophilize the fractions containing the pure product.
-
Enzymatic Assay for 3-Ketoacyl-CoA Thiolase
This assay measures the thiolytic cleavage of this compound.
Materials:
-
Purified 3-ketoacyl-CoA thiolase
-
Synthesized this compound
-
Coenzyme A (free acid)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.1)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 8.1), Coenzyme A (0.1 mM), and DTNB (0.2 mM).
-
Add the substrate, this compound, to the reaction mixture to a final concentration of 10-100 µM.
-
Initiate the reaction by adding a small amount of purified 3-ketoacyl-CoA thiolase.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the TNB-thiolate anion as the newly formed free thiol of the cleaved acyl-CoA reacts with DTNB.
-
Calculate the enzyme activity using the molar extinction coefficient of the TNB-thiolate anion (14,150 M⁻¹cm⁻¹).
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for the analysis and purification of this compound.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5) is effective for separation.
-
Detection: UV detection at 260 nm is used to monitor the adenine (B156593) ring of the Coenzyme A moiety.
Conclusion
This technical guide has provided a detailed overview of the biochemical properties of this compound, a critical intermediate in the β-oxidation of eicosadienoic acid. The provided information on its enzymatic reactions, along with detailed protocols for its synthesis and analysis, serves as a foundational resource for researchers in the field. Further investigation into the specific kinetic parameters of the enzymes involved in its metabolism will be crucial for a more complete understanding of polyunsaturated fatty acid oxidation and its role in health and disease.
References
- 1. Neonatal Long-Chain 3-Ketoacyl-CoA Thiolase deficiency: Clinical-biochemical phenotype, sodium-D,L-3-hydroxybutyrate treatment experience and cardiac evaluation using speckle echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisomal beta-oxidation is a critical metabolic pathway for the degradation of a variety of fatty acids that are not readily metabolized by mitochondria, including very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and eicosanoids. A key intermediate in the breakdown of C20 polyunsaturated fatty acids, such as arachidonic acid, is 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA. The efficient processing of this ketoacyl-CoA is paramount for maintaining lipid homeostasis and cellular signaling. This technical guide provides an in-depth analysis of the function of this compound in peroxisomal beta-oxidation, detailing the enzymatic steps, relevant experimental protocols, and available quantitative data.
Introduction to Peroxisomal Beta-Oxidation
Peroxisomes are ubiquitous organelles that play a vital role in lipid metabolism.[1][2] Unlike mitochondrial beta-oxidation, which is primarily for energy production, the peroxisomal pathway is mainly a chain-shortening process.[3] Peroxisomes are responsible for the beta-oxidation of substrates that are poor substrates for mitochondrial enzymes, such as VLCFAs (>C20), dicarboxylic fatty acids, 2-methyl-branched fatty acids, and prostaglandins.[3] The core peroxisomal beta-oxidation pathway consists of four enzymatic steps catalyzed by acyl-CoA oxidase, a multifunctional enzyme (possessing both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and 3-ketoacyl-CoA thiolase.[4] However, the degradation of unsaturated fatty acids, like the precursor to this compound, requires the action of auxiliary enzymes.
The Metabolic Fate of this compound
This compound is a critical intermediate in the peroxisomal beta-oxidation of eicosanoids, such as arachidonic acid (20:4n-6). Its metabolism is essential for the complete degradation of these molecules. The presence of cis double bonds at positions 11 and 14 necessitates the involvement of specific auxiliary enzymes to reconfigure the double bonds into a conformation that can be processed by the core beta-oxidation enzymes.
The processing of this compound is initiated by the final enzyme of the core beta-oxidation cycle, 3-ketoacyl-CoA thiolase . This enzyme catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA, yielding acetyl-CoA and a shortened acyl-CoA chain.
However, for the preceding cycles of beta-oxidation to occur on a polyunsaturated fatty acid like arachidonic acid, auxiliary enzymes are required. The initial substrate, eicosatetraenoyl-CoA, undergoes cycles of beta-oxidation until a cis- or trans-double bond is encountered at a position that inhibits the standard enzymatic machinery. For a substrate with a cis-double bond at an odd-numbered carbon, such as the Δ11 double bond in our intermediate's precursor, the enzyme Δ3,Δ2-enoyl-CoA isomerase is crucial.[5][6] This enzyme catalyzes the isomerization of a 3-cis or 3-trans-enoyl-CoA to a 2-trans-enoyl-CoA, which is a substrate for the multifunctional enzyme.[5][7]
For fatty acids with double bonds at even-numbered carbons that result in a 2,4-dienoyl-CoA intermediate, the enzyme 2,4-dienoyl-CoA reductase is required.[8][9] This NADPH-dependent enzyme reduces the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA.[9] This product is then converted by Δ3,Δ2-enoyl-CoA isomerase to the 2-trans-enoyl-CoA, allowing beta-oxidation to proceed. Peroxisomal 2,4-dienoyl-CoA reductase has shown activity towards long-chain substrates.[10][11]
The final step in each cycle is the thiolytic cleavage by 3-ketoacyl-CoA thiolase , which for this compound would release acetyl-CoA and Octadeca-cis,cis-9,12-dienoyl-CoA (Linoleoyl-CoA).
Signaling Pathways and Logical Relationships
The pathway for the degradation of a C20 polyunsaturated fatty acid leading to the formation and subsequent cleavage of this compound is a sequential process involving both the core beta-oxidation enzymes and essential auxiliary enzymes.
Quantitative Data
Quantitative kinetic data for the specific substrate this compound with peroxisomal enzymes is limited in the literature. However, studies on peroxisomal beta-oxidation of various long-chain and polyunsaturated fatty acyl-CoAs provide valuable insights into the efficiency of this pathway.
| Substrate | Enzyme/System | Km (µM) | Vmax (% of Palmitoyl-CoA) | Organism |
| Eicosa-8,11,14-trienoyl-CoA | Peroxisomal beta-oxidation | 17 ± 6 | ~150% | Rat |
| Eicosa-11,14,17-trienoyl-CoA | Peroxisomal beta-oxidation | 13 ± 4 | ~150% | Rat |
| Docosa-7,10,13,16-tetraenoyl-CoA | Peroxisomal beta-oxidation | 22 ± 3 | ~150% | Rat |
| Palmitoyl-CoA | Peroxisomal beta-oxidation | 13.8 ± 1 | 100% | Rat |
| 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA | 2,4-Dienoyl-CoA Reductase | - | Active | Human |
| Short/Medium Chain 2,4-Dienoyl-CoAs | 2,4-Dienoyl-CoA Reductase | - | Active | Human |
| (Data synthesized from[11][12]) |
Experimental Protocols
In Vitro Peroxisomal Beta-Oxidation Assay using Radiolabeled Substrate
This protocol is adapted from methods used to measure the beta-oxidation of fatty acids in cultured cells.[13][14][15]
Objective: To measure the rate of peroxisomal beta-oxidation of a 14C-labeled eicosanoid precursor.
Materials:
-
Cultured cells (e.g., skin fibroblasts)
-
[1-14C]-Arachidonic acid
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Krebs-Ringer buffer with fatty-acid-free BSA
-
AG 1-8X anion exchange resin
-
Scintillation vials and fluid
-
Scintillation counter
-
Western lysis buffer and protein assay reagents
Procedure:
-
Cell Culture: Plate and grow cells to near confluence in appropriate culture dishes.
-
Preparation of Reaction Mixture:
-
Prepare a stock solution of unlabeled arachidonic acid in ethanol (B145695).
-
Add a known amount of [1-14C]-arachidonic acid to the unlabeled stock.
-
Evaporate the ethanol under a stream of nitrogen.
-
Resuspend the fatty acid mixture in Krebs-Ringer buffer containing fatty-acid-free BSA. Incubate at 37°C for 30 minutes to allow binding.
-
Dilute the mixture to the final desired concentration with Krebs-Ringer buffer.
-
-
Labeling Assay:
-
Wash the cell monolayers with PBS.
-
For blank controls, treat one plate with methanol for 1 minute to permeabilize the cells, then aspirate.
-
Add the reaction mixture to each plate and incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by collecting the reaction mixture into tubes.
-
Wash the cells with PBS and add the wash to the respective tubes.
-
-
Separation of Substrate and Products:
-
Prepare chromatography columns with AG 1-8X anion exchange resin.
-
Apply the collected reaction mixtures to the columns.
-
The unmetabolized [1-14C]-arachidonic acid will bind to the resin, while the water-soluble beta-oxidation products (including [1-14C]-acetyl-CoA) will flow through.
-
Collect the eluate in scintillation vials.
-
Wash the columns with water and collect the wash in the same vials.
-
-
Quantification:
-
Add scintillation fluid to the vials and measure the radioactivity using a scintillation counter.
-
Lyse the cells remaining on the plates and determine the total protein concentration for normalization.
-
-
Calculation: The rate of beta-oxidation is expressed as the amount of radiolabeled product formed per unit of time per milligram of protein.
Quantification of Acyl-CoA Esters by LC-MS/MS
This protocol provides a general framework for the analysis of acyl-CoA species, which can be adapted for the specific detection of this compound and its metabolites.[16][17][18][19][20]
Objective: To identify and quantify specific acyl-CoA intermediates of peroxisomal beta-oxidation from biological samples.
Materials:
-
Biological sample (e.g., isolated peroxisomes, cell pellets, tissue homogenates)
-
Internal standards (e.g., odd-chain length or stable isotope-labeled acyl-CoAs)
-
Extraction solvent (e.g., 5% sulfosalicylic acid)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Reverse-phase UPLC/HPLC column
Procedure:
-
Sample Preparation:
-
Homogenize the biological sample in a cold extraction solvent containing the internal standards.
-
Centrifuge to pellet proteins and other cellular debris.
-
Collect the supernatant for analysis.
-
-
Liquid Chromatography:
-
Inject the supernatant onto a reverse-phase column.
-
Separate the acyl-CoA esters using a binary gradient, for example, with ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.
-
-
Mass Spectrometry:
-
Analyze the eluate using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use selected reaction monitoring (SRM) for quantification. For each acyl-CoA, monitor the transition from the precursor ion [M+H]+ to a specific product ion (e.g., a neutral loss of 507 Da is characteristic for many acyl-CoAs).
-
-
Data Analysis:
-
Integrate the chromatographic peaks for the endogenous acyl-CoAs and the internal standards.
-
Generate standard curves using known concentrations of acyl-CoA standards.
-
Calculate the concentration of each acyl-CoA species in the sample, normalized to the amount of starting material (e.g., protein concentration).
-
Conclusion
This compound is a pivotal intermediate in the peroxisomal beta-oxidation of C20 polyunsaturated fatty acids. Its efficient metabolism is dependent on the coordinated action of the core beta-oxidation enzymes and crucial auxiliary enzymes, namely Δ3,Δ2-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase. A deeper understanding of the kinetics and regulation of the enzymes involved in processing this and related intermediates is essential for elucidating the role of peroxisomal beta-oxidation in health and disease, and for the development of therapeutic strategies for metabolic disorders. The experimental protocols outlined in this guide provide a foundation for further investigation into this important metabolic pathway.
References
- 1. Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisomes: a nexus for lipid metabolism and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 6. Peroxisomal Delta(3),Delta(2)-enoyl CoA isomerases and evolution of cytosolic paralogues in embryophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterisation of human peroxisomal 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisomal beta-oxidation of long-chain fatty acids possessing different extents of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of acyl-CoA esters and acyl-CoA synthetase activity in mouse brain areas by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes Metabolizing 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic metabolism of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA, a key intermediate in the degradation of eicosanoids. The primary enzymes responsible for this metabolic step are 3-ketoacyl-CoA thiolases, which are found in both mitochondria and peroxisomes. These enzymes play a crucial role in the final step of the β-oxidation pathway, cleaving the 20-carbon fatty acyl-CoA into acetyl-CoA and a shortened acyl-CoA. This document details the function and characteristics of these enzymes, summarizes available kinetic data, provides a general experimental protocol for their analysis, and illustrates their role within the broader context of fatty acid metabolism.
Introduction
Eicosanoids, a family of signaling molecules derived from 20-carbon fatty acids, are central to numerous physiological and pathological processes, including inflammation, immunity, and cardiovascular function.[1][2][3] The catabolism of these potent lipid mediators is essential for the termination of their signaling and the maintenance of cellular homeostasis. A key pathway for the degradation of eicosanoids is β-oxidation, a process that occurs in both mitochondria and peroxisomes.[4] this compound is a critical intermediate in the β-oxidation of specific eicosanoids. Its metabolism is catalyzed by a class of enzymes known as 3-ketoacyl-CoA thiolases (EC 2.3.1.16), also referred to as β-ketothiolases.[5][6] These enzymes facilitate the thiolytic cleavage of the 3-ketoacyl-CoA substrate, a pivotal step in the fatty acid degradation spiral.[6]
This guide will focus on the 3-ketoacyl-CoA thiolases that metabolize this compound, providing a detailed examination of their function, localization, and kinetic properties. Furthermore, it will outline experimental methodologies for their study and present visual representations of the relevant metabolic pathways.
The Core Enzymes: 3-Ketoacyl-CoA Thiolases
The metabolism of this compound is primarily carried out by 3-ketoacyl-CoA thiolases. These enzymes are ubiquitous and play a central role in the final step of fatty acid β-oxidation.[6]
Function and Reaction
3-Ketoacyl-CoA thiolases catalyze the reversible thiolytic cleavage of a 3-ketoacyl-CoA into a shortened acyl-CoA and an acetyl-CoA molecule.[6] The reaction proceeds as follows:
This compound + Coenzyme A ⇌ Octadeca-cis,cis-9,12-dienoyl-CoA + Acetyl-CoA
This reaction is the final step in each cycle of β-oxidation, effectively shortening the fatty acid chain by two carbons.
Cellular Localization and Isoforms
In eukaryotes, 3-ketoacyl-CoA thiolases are found in two main subcellular compartments: mitochondria and peroxisomes.[6]
-
Mitochondrial 3-ketoacyl-CoA thiolase (ACAA2): This isoform is a key component of the mitochondrial fatty acid β-oxidation pathway, which is responsible for the degradation of short, medium, and long-chain fatty acids.[7][8] The human mitochondrial thiolase, hT1, has been shown to exist as a tetramer.[9]
-
Peroxisomal 3-ketoacyl-CoA thiolase (ACAA1): Peroxisomes are responsible for the β-oxidation of very-long-chain fatty acids, branched-chain fatty acids, and some eicosanoids.[10] The peroxisomal thiolase has a broad substrate specificity, including activity towards long-chain (C16 to C20) fatty acyl-CoAs.[11][12]
Quantitative Data
The table below summarizes the general characteristics and known substrate preferences of mitochondrial and peroxisomal 3-ketoacyl-CoA thiolases.
| Enzyme | Gene (Human) | Cellular Localization | Substrate Preference | Quaternary Structure |
| Mitochondrial 3-ketoacyl-CoA thiolase | ACAA2 | Mitochondria | Medium to long-chain unbranched 3-oxoacyl-CoAs[7] | Tetramer[9] |
| Peroxisomal 3-ketoacyl-CoA thiolase | ACAA1 | Peroxisomes | Straight chain 3-keto fatty acyl-CoAs[12] | Dimer[13] |
Signaling Pathways and Metabolic Context
This compound is an intermediate in the β-oxidation of eicosanoids. Eicosanoids themselves are potent signaling molecules that regulate a wide array of biological processes.[1][14][15] The degradation of these signaling molecules via β-oxidation is a crucial mechanism for signal termination.[4][16] While a direct signaling role for this compound has not been established, its metabolism is integral to the regulation of eicosanoid levels.
The β-oxidation pathway is a cyclical process that systematically shortens fatty acyl-CoA chains. The metabolism of this compound represents the final thiolysis step in one of these cycles.
Figure 1: The β-oxidation pathway for eicosanoids.
Experimental Protocols
Synthesis of this compound
As this compound is not commercially available, it must be synthesized for use in enzymatic assays. A general method for the synthesis of 3-ketoacyl-CoA esters involves the reaction of the corresponding acyl chloride with the sodium enolate of methyl acetoacetate, followed by reduction of the keto group and subsequent conversion to the CoA thioester.
Thiolase Activity Assay
The activity of 3-ketoacyl-CoA thiolase can be determined spectrophotometrically by monitoring the cleavage of the 3-ketoacyl-CoA substrate. The thiolytic cleavage of the substrate in the presence of Coenzyme A results in the formation of a new acyl-CoA, which leads to an increase in absorbance at a specific wavelength. A common method monitors the disappearance of the Mg2+-enolate complex of the 3-ketoacyl-CoA at 303 nm. Alternatively, the condensation reaction (the reverse of the physiological reaction) can be monitored.
Principle: The condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, catalyzed by thiolase, results in the consumption of acetyl-CoA. The rate of this consumption can be coupled to other enzymatic reactions that produce a detectable signal. A more direct assay for the cleavage reaction involves monitoring the decrease in absorbance of the 3-ketoacyl-CoA substrate.
Reagents:
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Coenzyme A (CoA)
-
Synthesized this compound substrate
-
Purified or recombinant 3-ketoacyl-CoA thiolase (mitochondrial or peroxisomal)
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and Coenzyme A.
-
Add the this compound substrate to the reaction mixture.
-
Initiate the reaction by adding the purified 3-ketoacyl-CoA thiolase enzyme.
-
Immediately monitor the change in absorbance at the appropriate wavelength over time. The specific wavelength will depend on the chromophoric properties of the substrate and products.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
-
To determine kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of the substrate.
Figure 2: Workflow for thiolase activity assay.
Conclusion
The metabolism of this compound by mitochondrial and peroxisomal 3-ketoacyl-CoA thiolases is a critical step in the β-oxidation of eicosanoids. These enzymes exhibit broad substrate specificity, enabling them to process a variety of fatty acyl-CoA intermediates. While specific kinetic data for this particular substrate remains to be elucidated, the established methodologies for thiolase activity assays provide a clear path for future investigations. A deeper understanding of the enzymatic kinetics and regulation of these thiolases will be invaluable for researchers in the fields of lipid metabolism and drug development, particularly for targeting diseases associated with aberrant eicosanoid signaling. Further research is warranted to determine the precise kinetic parameters of both mitochondrial and peroxisomal thiolases with this compound and to explore the potential for isoform-specific inhibitors.
References
- 1. Eicosanoid - Wikipedia [en.wikipedia.org]
- 2. Esterified eicosanoids: generation, characterization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 5. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiolase - Wikipedia [en.wikipedia.org]
- 7. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]
- 8. Human Metabolome Database: Showing Protein 3-ketoacyl-CoA thiolase, mitochondrial (HMDBP00031) [hmdb.ca]
- 9. The crystal structure of human mitochondrial 3-ketoacyl-CoA thiolase (T1): insight into the reaction mechanism of its thiolase and thioesterase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
- 11. Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Properties of peroxisomal 3-ketoacyl-coA thiolase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel aspects of eicosanoid signaling through the use of gene-targeted mice | Food & Nutrition Research [foodandnutritionresearch.net]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Beta-oxidation of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA and Fatty Acid Oxidation Disorders: A Technical Guide for Researchers and Drug Development Professionals
A deep dive into the metabolic intricacies of polyunsaturated fatty acid oxidation and its implications in inherited metabolic diseases.
This technical guide provides a comprehensive overview of the role of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA in the context of mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs) and its association with fatty acid oxidation disorders (FAODs), particularly Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Trifunctional Protein (TFP) deficiency. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic disorders and the development of novel therapeutic interventions.
Introduction to Fatty Acid Oxidation and its Disorders
Mitochondrial fatty acid β-oxidation is a critical metabolic pathway responsible for energy production from fatty acids, especially during periods of fasting or prolonged exercise. This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, generating acetyl-CoA, NADH, and FADH2. Inherited defects in the enzymes of this pathway lead to a group of disorders known as FAODs, which can cause severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, skeletal myopathy, and liver dysfunction.[1][2]
Long-chain fatty acid oxidation disorders (LC-FAODs) are a subset of these conditions affecting the metabolism of fatty acids with 12 or more carbons.[1] Among the most severe LC-FAODs are LCHAD deficiency and TFP deficiency, which result from mutations in the genes encoding the mitochondrial trifunctional protein (MTP).[3][4] MTP is a hetero-octameric complex bound to the inner mitochondrial membrane that catalyzes the last three steps of long-chain fatty acid β-oxidation: 2-enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase activities.[2][5]
The Metabolic Pathway of Eicosa-cis,cis-11,14-dienoic Acid and the Formation of this compound
Eicosa-cis,cis-11,14-dienoic acid (20:2n-6) is a 20-carbon polyunsaturated fatty acid. Its degradation via β-oxidation requires, in addition to the core β-oxidation enzymes, the action of auxiliary enzymes to handle the cis double bonds. The initial steps of β-oxidation proceed normally until the double bonds interfere with the stereospecificity of the enzymes.
The pathway for the oxidation of eicosa-cis,cis-11,14-dienoyl-CoA to this compound is a critical juncture where defects in the MTP complex become apparent.
References
- 1. Enoyl-CoA hydratase and isomerase form a superfamily with a common active-site glutamate residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. childrenscolorado.testcatalog.org [childrenscolorado.testcatalog.org]
An In-depth Technical Guide to the Cellular Localization of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 3-oxoeicosa-cis,cis-11,14-dienoyl-CoA, a key intermediate in the catabolism of eicosanoids, is a critical process in lipid metabolism. Understanding the precise subcellular location of this synthesis is paramount for elucidating disease mechanisms and developing targeted therapeutics. This technical guide provides a comprehensive overview of the cellular machinery responsible for the production of this compound, focusing on the distinct roles of peroxisomes and mitochondria. Detailed experimental protocols for organelle isolation and enzyme activity assays are provided, alongside a quantitative summary of enzyme distribution, to equip researchers with the necessary tools to investigate this metabolic pathway.
Introduction: The Significance of Eicosanoid Metabolism
Eicosanoids, a family of signaling molecules derived from 20-carbon fatty acids, play a crucial role in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. The tight regulation of eicosanoid levels is essential for maintaining cellular homeostasis. One of the primary mechanisms for terminating eicosanoid signaling is their degradation through the β-oxidation pathway. The formation of 3-oxoacyl-CoA esters, such as this compound, represents a committed step in this catabolic cascade. The subcellular compartmentalization of this process has profound implications for cellular energy balance and redox status.
The Dual Hubs of β-Oxidation: Peroxisomes and Mitochondria
The breakdown of fatty acids via β-oxidation is not confined to a single cellular compartment but is instead a collaborative effort between two key organelles: peroxisomes and mitochondria.[1] While both organelles possess the enzymatic machinery for β-oxidation, they exhibit distinct substrate preferences and play specialized roles in lipid metabolism.
Peroxisomes are primarily responsible for the initial chain-shortening of very-long-chain fatty acids (VLCFAs; >C22), branched-chain fatty acids, and the CoA esters of eicosanoids.[2][3] This initial breakdown in peroxisomes is crucial as mitochondria are not equipped to handle these complex lipid substrates.
Mitochondria are the powerhouses of the cell and are responsible for the complete oxidation of the majority of short-, medium-, and long-chain fatty acids derived from the diet to generate ATP.[4] The chain-shortened acyl-CoAs produced in peroxisomes are subsequently transported to mitochondria for the final stages of β-oxidation.[2]
Cellular Localization of this compound Synthesis
The synthesis of this compound from eicosa-cis,cis-11,14-dienoyl-CoA involves a series of enzymatic reactions that are characteristic of the β-oxidation pathway. Given that eicosanoids are preferentially metabolized in peroxisomes, it is highly probable that the initial steps of eicosa-cis,cis-11,14-dienoic acid β-oxidation, leading to the formation of this compound, predominantly occur within this organelle.
The enzymes involved in this conversion are:
-
Acyl-CoA Oxidase (Peroxisomal) / Acyl-CoA Dehydrogenase (Mitochondrial): Catalyzes the first step, introducing a double bond.
-
Enoyl-CoA Hydratase: Adds a water molecule across the double bond.
-
3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group.
Peroxisomes contain a unique set of β-oxidation enzymes, including bifunctional proteins that harbor both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[1] These enzymes are distinct from their mitochondrial counterparts and exhibit different substrate specificities.
The logical workflow for the synthesis of this compound is depicted below:
Quantitative Data on Enzyme Distribution
While direct kinetic data for the β-oxidation of eicosa-cis,cis-11,14-dienoic acid in isolated organelles is limited, the known substrate specificities of the resident enzymes strongly support the primary role of peroxisomes in its initial breakdown. The following table summarizes the general distribution and substrate preferences of the key enzymes involved.
| Enzyme | Subcellular Location | Substrate Preference | Relevance to this compound Synthesis |
| Acyl-CoA Oxidase (ACOX) | Peroxisome | Very-long-chain and polyunsaturated fatty acyl-CoAs | Likely initiates the β-oxidation of eicosa-cis,cis-11,14-dienoyl-CoA. |
| Acyl-CoA Dehydrogenases (VLCAD, LCAD, MCAD, SCAD) | Mitochondrion | Varying chain lengths (Very-long to short) | Less likely to be the primary enzyme for the initial step with this substrate. |
| L-Bifunctional Protein (L-PBE) & D-Bifunctional Protein (D-PBE) | Peroxisome | Broad, including long-chain and branched-chain acyl-CoAs | Possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities required for the synthesis. |
| Mitochondrial Trifunctional Protein (MTP) | Mitochondrion | Long-chain acyl-CoAs | Contains enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, but may have lower affinity for the initial substrate. |
| 3-Ketoacyl-CoA Thiolase | Both | Broad | Present in both organelles to cleave the 3-oxoacyl-CoA intermediate. |
Experimental Protocols
To empirically determine the cellular localization of this compound synthesis, a series of well-established experimental procedures can be employed.
Subcellular Fractionation
The separation of peroxisomes and mitochondria is the foundational step for these investigations. This is typically achieved through differential and density gradient centrifugation.
Protocol: Isolation of Peroxisomal and Mitochondrial Fractions from Rat Liver
-
Homogenization:
-
Perfuse rat liver with ice-cold homogenization buffer (e.g., 0.25 M sucrose (B13894), 1 mM EDTA, 3 mM Tris-HCl, pH 7.4).
-
Mince the liver and homogenize using a Dounce homogenizer with a loose-fitting pestle.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 8,000 x g for 15 minutes) to pellet a crude mitochondrial fraction.
-
The resulting supernatant is then centrifuged at an even higher speed (e.g., 25,000 x g for 20 minutes) to obtain a crude peroxisomal fraction.
-
-
Density Gradient Centrifugation:
-
Resuspend the crude organelle pellets and layer them onto a pre-formed density gradient (e.g., sucrose or Percoll).
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).
-
Mitochondria and peroxisomes will band at their characteristic buoyant densities and can be carefully collected.
-
-
Purity Assessment:
-
Assess the purity of the fractions by performing Western blot analysis for marker proteins:
-
Peroxisomes: Catalase, PMP70
-
Mitochondria: Cytochrome c oxidase, TOM20
-
-
Enzyme Activity Assays
Once purified organelle fractions are obtained, the activity of the β-oxidation enzymes can be measured using eicosa-cis,cis-11,14-dienoyl-CoA as a substrate.
Protocol: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 9.0), NAD+, and the isolated organelle fraction (mitochondrial or peroxisomal).
-
Substrate Addition: Initiate the reaction by adding 3-hydroxyeicosa-cis,cis-11,14-dienoyl-CoA.
-
Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
Calculation: Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH.
A similar assay can be designed to measure the preceding enoyl-CoA hydratase activity by coupling it to the dehydrogenase reaction. The initial acyl-CoA oxidation step can be measured by monitoring the reduction of a suitable electron acceptor for dehydrogenases or H2O2 production for oxidases.
Conclusion and Future Directions
The available evidence strongly suggests that the synthesis of this compound, as part of the β-oxidation of its parent fatty acid, is predominantly initiated in peroxisomes. This is based on the known substrate preference of peroxisomal β-oxidation enzymes for eicosanoids and other complex fatty acids. The subsequent cleavage of the 3-oxo intermediate and the complete oxidation of the resulting shortened acyl-CoAs are then carried out in mitochondria.
For drug development professionals, understanding this division of labor is critical. Targeting peroxisomal β-oxidation could offer a novel strategy for modulating the levels of pro-inflammatory eicosanoids. Future research should focus on obtaining direct kinetic data for the enzymes in both organelles with eicosa-cis,cis-11,14-dienoyl-CoA and its precursors to definitively quantify their relative contributions. Such studies will provide a more granular understanding of eicosanoid metabolism and open new avenues for therapeutic intervention.
References
- 1. Properties of mitochondria and peroxisomal enoyl-CoA hydratases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A direct comparison between peroxisomal and mitochondrial preferences for fatty-acyl beta-oxidation predicts channelling of medium-chain and very-long-chain unsaturated fatty acids to peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial and peroxisomal beta-oxidation capacities of organs from a non-oilseed plant - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulation of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA Levels in a Cellular Context: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular regulation of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA, a key intermediate in the peroxisomal β-oxidation of dihomo-γ-linolenic acid (DGLA), a 20-carbon ω-6 polyunsaturated fatty acid. Understanding the intricate mechanisms governing the synthesis and degradation of this metabolite is crucial for research into lipid metabolism, cellular signaling, and the development of therapeutics targeting metabolic disorders. This document details the metabolic pathways, enzymatic machinery, and transcriptional control mechanisms that collectively determine the cellular concentration of this compound. Furthermore, it presents available quantitative data, detailed experimental protocols for the analysis of this pathway, and visual representations of the core processes to facilitate a deeper understanding.
Introduction
This compound is a transient but significant intermediate in the catabolism of eicosanoids, a class of signaling molecules derived from 20-carbon fatty acids.[1] Specifically, it is a product of the peroxisomal β-oxidation of dihomo-γ-linolenic acid (DGLA, 20:3n-6).[2][3] The levels of this 3-ketoacyl-CoA are tightly controlled by the interplay of enzymatic activities and the transcriptional regulation of the genes encoding these enzymes. Dysregulation of this pathway can impact cellular energy homeostasis and the production of bioactive lipid mediators.
Peroxisomes are the primary site for the β-oxidation of very-long-chain fatty acids and certain polyunsaturated fatty acids, including DGLA.[4] The process involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain, generating acetyl-CoA in each cycle. The regulation of this compound is intrinsically linked to the overall flux through the peroxisomal β-oxidation pathway.
Metabolic Pathway: Synthesis and Degradation
The cellular concentration of this compound is determined by the rates of its formation from a precursor molecule and its subsequent degradation. This metabolic sequence is a part of the peroxisomal β-oxidation spiral.
Synthesis of this compound
The synthesis of this compound begins with the activation of DGLA to its CoA thioester, dihomo-γ-linolenoyl-CoA. This activated form is then transported into the peroxisome where it undergoes the first two steps of β-oxidation:
-
Dehydrogenation: Catalyzed by Acyl-CoA Oxidase 1 (ACOX1) , this initial and rate-limiting step introduces a double bond between the α and β carbons of dihomo-γ-linolenoyl-CoA, yielding trans-2,cis-11,cis-14-eicosatrienoyl-CoA.[5]
-
Hydration and Dehydrogenation: These sequential reactions are carried out by a single bifunctional enzyme, Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase (EHHADH) . EHHADH first hydrates the newly formed double bond to produce 3-hydroxyeicosa-cis,cis-11,14-dienoyl-CoA, which is then oxidized to This compound .[6]
Degradation of this compound
The degradation of this compound is a critical step that dictates its cellular half-life. This reaction is catalyzed by:
-
Peroxisomal 3-ketoacyl-CoA thiolase (Thiolase B, ACAA1) : This enzyme mediates the thiolytic cleavage of this compound in the presence of free Coenzyme A (CoA).[7] The products of this reaction are acetyl-CoA and a two-carbon shorter acyl-CoA, octadeca-cis,cis-9,12-dienoyl-CoA (linoleoyl-CoA). Linoleoyl-CoA can then undergo further rounds of β-oxidation.
The overall pathway is depicted in the following diagram:
Transcriptional Regulation
The expression of the enzymes involved in the peroxisomal β-oxidation of DGLA is primarily regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[6] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their derivatives, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to increased transcription.
The genes encoding ACOX1 and EHHADH are well-characterized targets of PPARα.[8] An increase in the intracellular concentration of DGLA and other polyunsaturated fatty acids can, therefore, lead to an upregulation of the enzymatic machinery required for their own degradation, representing a key feedback mechanism for maintaining lipid homeostasis.
Quantitative Data
Quantitative data on the specific cellular concentrations and enzyme kinetics related to this compound are limited in the literature. The tables below summarize available data for related compounds and enzymes, which can serve as a reference.
Table 1: Cellular Concentrations of Related Acyl-CoAs
| Acyl-CoA Species | Cell/Tissue Type | Concentration (pmol/mg protein) | Reference |
| Palmitoyl-CoA | Rat Liver | 15 - 60 | General Textbook |
| Oleoyl-CoA | Rat Liver | 20 - 80 | General Textbook |
| Arachidonoyl-CoA | Various | 1 - 10 | General Textbook |
| Dihomo-γ-linolenoyl-CoA | Human Platelets | Not Quantified | [9] |
Table 2: Enzyme Kinetic Parameters for Peroxisomal β-Oxidation Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| ACOX1 | Palmitoyl-CoA | 10 - 30 | 50 - 150 | [5] |
| ACOX1 | Lauroyl-CoA | ~20 | Higher than Palmitoyl-CoA | [1] |
| Thiolase B (ACAA1) | Acetoacetyl-CoA | ~100 | Not Reported | [10] |
| Thiolase B (ACAA1) | 3-Ketopalmitoyl-CoA | Not Reported | Not Reported | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound regulation.
Protocol for the Quantification of this compound by LC-MS/MS
This protocol is adapted from general methods for acyl-CoA analysis.[12][13]
Objective: To quantify the intracellular levels of this compound in cultured cells.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (B52724) with 0.1% formic acid, ice-cold
-
Internal standard (e.g., ¹³C-labeled palmitoyl-CoA)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reversed-phase column
Procedure:
-
Cell Lysis and Extraction:
-
Wash cultured cells (e.g., in a 10 cm dish) twice with ice-cold PBS.
-
Add 1 mL of ice-cold acetonitrile with 0.1% formic acid and the internal standard.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Inject an aliquot onto the C18 column.
-
Perform a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.
-
-
Data Analysis:
-
Quantify the peak area of this compound relative to the internal standard.
-
Generate a standard curve using a synthesized standard of this compound to determine the absolute concentration.
-
Protocol for Assaying Peroxisomal 3-ketoacyl-CoA Thiolase Activity
This protocol is based on spectrophotometric assays for thiolase activity.[14]
Objective: To measure the activity of 3-ketoacyl-CoA thiolase in cell lysates or purified peroxisomes using this compound as a substrate.
Materials:
-
Cell lysate or isolated peroxomes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Coenzyme A (CoA)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Synthesized this compound substrate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing assay buffer, CoA, and DTNB.
-
-
Initiation of Reaction:
-
Add the cell lysate or peroxisomal fraction to the cuvette and incubate for a few minutes to establish a baseline reading.
-
Initiate the reaction by adding the this compound substrate.
-
-
Measurement:
-
Monitor the increase in absorbance at 412 nm over time. The cleavage of the substrate by thiolase releases CoA, which then reacts with DTNB to produce a colored product.
-
-
Calculation of Activity:
-
Calculate the rate of the reaction from the linear portion of the absorbance curve.
-
Use the molar extinction coefficient of the DTNB product to convert the rate to enzymatic activity (e.g., nmol/min/mg protein).
-
Conclusion
The cellular levels of this compound are meticulously regulated through the coordinated action of the peroxisomal β-oxidation machinery and the transcriptional control exerted by PPARα. While the core components of this regulatory network are understood, a significant gap remains in the quantitative understanding of this specific metabolic node. Future research should focus on obtaining precise measurements of the cellular concentrations of DGLA-derived acyl-CoAs and the kinetic parameters of the enzymes that metabolize them. Such data will be invaluable for the development of more accurate models of lipid metabolism and for the identification of novel therapeutic targets for metabolic diseases. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate the intricate regulation of this compound and its role in cellular physiology and pathology.
References
- 1. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver ACOX1 regulates levels of circulating lipids that promote metabolic health through adipose remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A role for the peroxisomal 3-ketoacyl-CoA thiolase B enzyme in the control of PPARα-mediated upregulation of SREBP-2 target genes in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: Showing metabocard for Dihomo-gamma-linolenic acid (HMDB0002925) [hmdb.ca]
- 10. Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 3-ketoacyl-CoA thiolase of rat liver peroxisomes on free polyribosomes as a larger precursor. Induction of thiolase mRNA activity by clofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA in Cellular Metabolism: A Potential Signaling Hub?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
While direct evidence for 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA as a classical signaling molecule with a dedicated receptor and downstream cascade remains to be elucidated, its position as a key intermediate in the peroxisomal β-oxidation of polyunsaturated fatty acids places it at a critical metabolic nexus. This technical guide synthesizes the current understanding of its metabolic context, the enzymatic reactions governing its formation and degradation, and explores its potential indirect signaling roles through the modulation of metabolic flux and the generation of bioactive molecules. This document provides a comprehensive resource for researchers investigating lipid metabolism and its intersection with cellular signaling pathways, offering insights for potential therapeutic targeting.
Introduction
Long-chain fatty acyl-CoAs are increasingly recognized not only as metabolic intermediates but also as regulatory molecules that can influence a variety of cellular processes.[1][2][3] this compound is a transient derivative formed during the catabolism of eicosa-cis,cis-11,14-dienoic acid, a C20:2 polyunsaturated fatty acid. Its significance lies in its position within the peroxisomal β-oxidation pathway, a critical process for the metabolism of very-long-chain fatty acids, branched-chain fatty acids, and eicosanoids.[4][5][6] This guide will delve into the known metabolic landscape surrounding this compound and postulate its potential for influencing cellular signaling.
Metabolic Pathway: Peroxisomal β-Oxidation of Eicosa-cis,cis-11,14-dienoic Acid
The breakdown of eicosa-cis,cis-11,14-dienoic acid occurs within the peroxisome, as its structure with cis double bonds requires specific enzymatic machinery not present in the mitochondria.[5] The pathway involves a series of enzymatic steps, leading to the generation of acetyl-CoA and chain-shortened fatty acyl-CoAs that can subsequently be transported to the mitochondria for complete oxidation.[5]
The conversion of cis,cis-11,14-Eicosadienoyl-CoA to a substrate for β-oxidation involves auxiliary enzymes to handle the cis double bonds. The core β-oxidation spiral then proceeds through the canonical four steps: oxidation, hydration, dehydrogenation, and thiolytic cleavage. This compound is the product of the third step, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase.[7][8]
Key Enzymes and Potential for Regulation
The flux through the β-oxidation pathway is controlled by the expression and activity of its constituent enzymes. While specific kinetic data for the enzymes acting on eicosadienoyl-CoA derivatives are scarce, the general principles of β-oxidation enzyme regulation apply.
| Enzyme | Function | Potential Regulatory Mechanisms |
| Δ3,Δ2-Enoyl-CoA Isomerase | Converts cis- or trans-Δ3-enoyl-CoA to trans-Δ2-enoyl-CoA. | Transcriptional regulation, substrate availability. |
| Acyl-CoA Oxidase (ACOX) | Catalyzes the first, rate-limiting step of peroxisomal β-oxidation.[9] | Transcriptional regulation by PPARα, product inhibition.[4][9] |
| Enoyl-CoA Hydratase | Adds a water molecule across the double bond. | Substrate availability, potential allosteric regulation. |
| L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) | Catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[8][10][11] | Product inhibition by NADH and 3-ketoacyl-CoA, substrate availability.[7] |
| 3-Ketoacyl-CoA Thiolase (KAT) | Catalyzes the final step, releasing acetyl-CoA and a chain-shortened acyl-CoA.[12] | Product inhibition by acetyl-CoA and the shortened acyl-CoA, redox regulation.[12][13] |
No specific quantitative data for the kinetics of these enzymes with this compound or its precursors were identified in the reviewed literature.
Potential Indirect Signaling Roles
While a direct signaling function of this compound is not established, its metabolic context suggests several avenues for indirect influence on cellular signaling.
Modulation of Acyl-CoA Pools
The concentration of various long-chain acyl-CoA species can act as a metabolic sensor.[1][2] An accumulation of this compound or its upstream precursors due to a bottleneck in the β-oxidation pathway could potentially lead to:
-
Allosteric regulation of enzymes: Long-chain acyl-CoAs are known to inhibit key enzymes in other metabolic pathways, such as acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[1][2]
-
Modulation of nuclear receptors: Some fatty acids and their CoA-esters can bind to and modulate the activity of nuclear receptors like PPARs, which are master regulators of lipid metabolism.[4]
Generation of Bioactive Molecules
The products of peroxisomal β-oxidation, namely acetyl-CoA and reactive oxygen species (ROS), are themselves important signaling molecules.[14]
-
Acetyl-CoA: Beyond its role in the TCA cycle, acetyl-CoA is the acetyl donor for protein acetylation, a post-translational modification that can regulate the activity of numerous proteins, including histones and transcription factors.
-
Reactive Oxygen Species (ROS): The first step of peroxisomal β-oxidation, catalyzed by acyl-CoA oxidase, produces hydrogen peroxide (H2O2).[14] While excessive ROS can be damaging, at physiological levels, H2O2 acts as a second messenger in various signaling pathways.
Experimental Protocols: A Methodological Framework
Studying the potential signaling roles of this compound requires a multi-faceted approach. As no specific protocols were found for this molecule, the following outlines a general workflow adapted from the study of other lipid molecules.
5.1. Synthesis and Purification
A general procedure for the synthesis of 3-hydroxy and 3-keto polyenoic fatty acids involves the reaction of an acyl chloride of the corresponding polyenoic acid with the sodium enolate of methyl acetoacetate, followed by reduction or further modification.[1] Purification can be achieved using techniques like thin-layer chromatography (TLC) and gas-liquid chromatography (GLC).[1]
5.2. Quantification
Mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS), are the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.
Conclusion and Future Directions
This compound is a currently understudied metabolic intermediate. While direct evidence for a signaling role is lacking, its position in peroxisomal β-oxidation suggests a potential for indirect influence on cellular signaling through the modulation of acyl-CoA pools and the production of bioactive molecules like acetyl-CoA and ROS. Future research should focus on the precise quantification of this and related metabolites under various physiological and pathological conditions. Elucidating the kinetic properties of the enzymes responsible for its metabolism will be crucial. Furthermore, investigating the effects of manipulating the levels of this intermediate on downstream signaling pathways and gene expression will be key to unraveling its potential as a regulatory molecule and a novel target for therapeutic intervention in metabolic diseases.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 7. aocs.org [aocs.org]
- 8. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Peroxisomal regulation of energy homeostasis: Effect on obesity and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of cis Double Bonds in 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA: A Technical Guide to its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of (11Z,14Z)-eicosadienoic acid, a 20-carbon polyunsaturated fatty acid. The presence and configuration of its cis double bonds at the 11th and 14th carbon positions present a unique challenge to the standard β-oxidation pathway, necessitating the involvement of specialized auxiliary enzymes. This technical guide delineates the biological significance of these cis double bonds, detailing the metabolic pathway of this compound, the enzymatic machinery required for its processing, and the broader implications for fatty acid metabolism and cellular energetics. We further provide an overview of experimental protocols for the analysis of acyl-CoA intermediates and present visual workflows to facilitate a deeper understanding of these complex biochemical processes.
Introduction: The Challenge of Unsaturated Fatty Acid Oxidation
Mitochondrial β-oxidation is the primary catabolic pathway for fatty acids, systematically shortening the acyl chain to produce acetyl-CoA, NADH, and FADH2, which are subsequently utilized for ATP production. While this process is highly efficient for saturated fatty acids, the presence of double bonds in unsaturated fatty acids, particularly in the cis configuration, introduces stereochemical hurdles that the core β-oxidation enzymes cannot resolve. The metabolism of polyunsaturated fatty acids (PUFAs) therefore requires a set of auxiliary enzymes to modify the structure of the intermediates, allowing them to re-enter the main β-oxidation spiral. This compound is a key example of such an intermediate, arising from the initial rounds of oxidation of (11Z,14Z)-eicosadienoic acid.
The Metabolic Pathway of this compound
The degradation of (11Z,14Z)-eicosadienoic acid begins with its activation to eicosa-cis,cis-11,14-dienoyl-CoA. This molecule then undergoes four cycles of conventional β-oxidation. Each cycle consists of four enzymatic steps: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by β-ketothiolase. These initial cycles yield four molecules of acetyl-CoA and shorten the fatty acyl chain by eight carbons, resulting in the formation of dodeca-cis,cis-3,6-dienoyl-CoA. It is the subsequent processing of this intermediate that leads to the formation of this compound and highlights the significance of the original cis double bonds.
The following diagram illustrates the initial β-oxidation cycles leading to the critical intermediate.
3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA: A Key Intermediate in Peroxisomal Beta-Oxidation Across Species
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA is a crucial, yet transient, intermediate in the peroxisomal beta-oxidation of eicosadienoic acid (a 20-carbon polyunsaturated fatty acid with two cis double bonds at carbons 11 and 14). This metabolic pathway is essential for the breakdown of very long-chain and polyunsaturated fatty acids, which cannot be efficiently processed by mitochondrial beta-oxidation. The peroxisomal pathway plays a vital role in lipid homeostasis and energy metabolism across a wide range of species, from mammals and plants to insects. Understanding the dynamics of this compound and the enzymes that metabolize it is critical for research into metabolic disorders, drug development targeting fatty acid oxidation, and understanding fundamental cellular physiology.
This technical guide provides a comprehensive overview of this compound, focusing on its metabolic context in different species, the enzymes involved, and the experimental methodologies used for its study.
Metabolic Pathway of this compound
The generation and subsequent metabolism of this compound occur within the peroxisome as part of the beta-oxidation spiral. The initial substrate, eicosa-cis,cis-11,14-dienoyl-CoA, undergoes a series of enzymatic reactions to yield the 3-oxoacyl intermediate.
The core set of enzymes involved in this process are highly conserved across species. The pathway in mammals, plants such as Arabidopsis thaliana, and insects like Drosophila melanogaster shares a common enzymatic framework.[1]
Diagram: Peroxisomal Beta-Oxidation of Eicosa-cis,cis-11,14-dienoyl-CoA
Caption: Peroxisomal beta-oxidation of eicosa-cis,cis-11,14-dienoyl-CoA.
Enzymes Involved in the Metabolism of this compound
The metabolism of this compound is orchestrated by a series of core and auxiliary enzymes within the peroxisome.
Table 1: Key Enzymes in the Peroxisomal Beta-Oxidation of Eicosa-cis,cis-11,14-dienoyl-CoA
| Enzyme | Abbreviation | Function | Species Distribution |
| Acyl-CoA Oxidase | ACOX | Catalyzes the first and rate-limiting step, the desaturation of the acyl-CoA. | Mammals, Plants, Insects |
| Multifunctional Protein | MFP | Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. | Mammals, Plants, Insects |
| 3-Ketoacyl-CoA Thiolase | KAT/Thiolase | Catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA. | Mammals, Plants, Insects |
| Δ3,Δ2-enoyl-CoA isomerase | ECI | Required for the metabolism of unsaturated fatty acids with double bonds at odd-numbered carbons. | Mammals, Plants, Insects |
| 2,4-dienoyl-CoA reductase | DECR | Necessary for the metabolism of unsaturated fatty acids with double bonds at even-numbered carbons. | Mammals, Plants, Insects |
Quantitative Data
Direct quantitative data for this compound in various species and tissues is currently limited in publicly available literature. This is likely due to its transient nature as a metabolic intermediate. However, the overall flux through the peroxisomal beta-oxidation pathway can be assessed by measuring the activity of its constituent enzymes and the levels of more stable upstream and downstream metabolites.
Experimental Protocols
Isolation of Peroxisomes
To study the metabolism of this compound, it is often necessary to isolate peroxisomes from cells or tissues.
Diagram: Workflow for Peroxisome Isolation
Caption: General workflow for the isolation of peroxisomes.
Methodology:
-
Homogenization: Tissues or cells are homogenized in an isotonic buffer to disrupt the plasma membrane while keeping organelles intact.
-
Differential Centrifugation: A series of centrifugation steps at increasing speeds is used to separate cellular components based on their size and density. A low-speed spin pellets nuclei and cellular debris. A subsequent higher-speed spin pellets a fraction enriched in mitochondria and peroxisomes.
-
Density Gradient Centrifugation: The organelle-enriched pellet is further purified using a density gradient (e.g., sucrose (B13894) or iodixanol). Peroxisomes, being dense organelles, will sediment to a specific point in the gradient, allowing for their separation from mitochondria and other contaminants.
Quantification of Acyl-CoA Esters by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA esters.
Diagram: LC-MS/MS Workflow for Acyl-CoA Analysis
Caption: Workflow for the analysis of acyl-CoA esters by LC-MS/MS.
Methodology:
-
Extraction: Acyl-CoAs are extracted from the purified peroxisomes or total cell lysate, often using solid-phase extraction to enrich for these molecules.
-
Chromatographic Separation: The extracted acyl-CoAs are separated using liquid chromatography, typically reversed-phase HPLC.
-
Mass Spectrometric Detection: The separated molecules are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each acyl-CoA of interest, allowing for highly selective and sensitive quantification.
Assay for 3-Ketoacyl-CoA Thiolase Activity
The activity of 3-ketoacyl-CoA thiolase (KAT), the enzyme that metabolizes this compound, can be measured spectrophotometrically.
Methodology: The assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A. The decrease in the absorbance of the enolate ion of the 3-ketoacyl-CoA substrate is monitored at a specific wavelength (typically around 303-310 nm).
-
Reaction Mixture: A typical reaction mixture includes a suitable buffer (e.g., Tris-HCl), the 3-ketoacyl-CoA substrate, Coenzyme A, and the enzyme source (e.g., purified peroxisomal fraction).
-
Measurement: The reaction is initiated by the addition of the enzyme, and the change in absorbance over time is recorded. The rate of the reaction is proportional to the enzyme activity.
Species-Specific Considerations
Mammals
In mammals, peroxisomal beta-oxidation is crucial for the metabolism of very long-chain fatty acids, branched-chain fatty acids, and the precursors of bile acids and docosahexaenoic acid (DHA). Deficiencies in peroxisomal beta-oxidation enzymes lead to severe metabolic disorders.
Plants
In plants, peroxisomal beta-oxidation is the sole pathway for fatty acid degradation. It is essential for providing energy and carbon skeletons for various developmental processes, including seed germination and seedling growth. In Arabidopsis thaliana, the enzymes of this pathway have been well-characterized.
Insects
In insects such as Drosophila melanogaster, peroxisomal beta-oxidation is also a conserved pathway. It is involved in the breakdown of very long-chain fatty acids and plays a role in lipid metabolism and energy homeostasis.[1] While the core enzymes are present, detailed studies on the specific intermediates like this compound are less common.
Conclusion
This compound is a pivotal intermediate in the peroxisomal beta-oxidation of polyunsaturated fatty acids across diverse species. While direct quantitative measurements of this transient molecule are challenging and not widely reported, its metabolic context is well-understood. The study of the enzymes that produce and consume it, utilizing techniques such as peroxisome isolation, LC-MS/MS-based metabolomics, and enzyme activity assays, provides valuable insights into the regulation of lipid metabolism. Further research focusing on the development of sensitive analytical methods for such transient intermediates will be crucial for a more complete understanding of peroxisomal function in health and disease.
References
The Metabolic Genesis of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic precursors and pathways leading to the formation of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA. This intermediate is a product of the catabolism of dihomo-γ-linolenic acid (DGLA), a significant polyunsaturated fatty acid in cellular signaling and inflammation. Understanding the metabolic fate of DGLA is crucial for research in inflammatory diseases, cancer, and cardiovascular health, as well as for the development of novel therapeutic agents that target these pathways.
Introduction to Dihomo-γ-Linolenic Acid (DGLA) Metabolism
Dihomo-γ-linolenic acid (DGLA; 20:3n-6) is a 20-carbon omega-6 fatty acid that occupies a pivotal position in the intricate network of fatty acid metabolism. It is not abundant in most diets but is primarily synthesized in the body from its precursor, γ-linolenic acid (GLA). DGLA serves as a substrate for various enzymatic pathways, leading to the production of a range of bioactive lipid mediators, collectively known as eicosanoids. These molecules play critical roles in regulating inflammation, immune responses, and other physiological processes.
The metabolic journey of DGLA can diverge into two main branches: conversion into signaling molecules by cyclooxygenases (COX) and lipoxygenases (LOX), or degradation through the β-oxidation pathway to generate energy. It is within the latter process that this compound emerges as a key intermediate.
The Biosynthetic Pathway of Dihomo-γ-Linolenic Acid
The synthesis of DGLA begins with the essential fatty acid, linoleic acid (LA; 18:2n-6), which must be obtained from the diet. A series of desaturation and elongation steps, primarily occurring in the endoplasmic reticulum, lead to the formation of DGLA.
-
Step 1: Desaturation of Linoleic Acid: Linoleic acid is first converted to γ-linolenic acid (GLA; 18:3n-6) by the enzyme Δ6-desaturase. This is considered the rate-limiting step in this pathway.
-
Step 2: Elongation of γ-Linolenic Acid: GLA is then elongated by the enzyme elongase 5 (ELOVL5), which adds two carbon atoms to the carboxyl end of the fatty acid, yielding dihomo-γ-linolenic acid (DGLA; 20:3n-6).[1]
DGLA can be further metabolized to arachidonic acid (AA; 20:4n-6) by the enzyme Δ5-desaturase. However, this conversion is often limited, allowing for the accumulation of DGLA and its subsequent metabolism through other pathways.
Catabolism of DGLA via β-Oxidation: The Path to this compound
The primary catabolic fate of many fatty acids, including DGLA, is β-oxidation, a mitochondrial process that sequentially shortens the fatty acyl-CoA chain to produce acetyl-CoA, FADH₂, and NADH. The presence of cis double bonds in DGLA at positions 11 and 14 necessitates the action of auxiliary enzymes in addition to the core β-oxidation enzymes.
The initial step for any fatty acid entering β-oxidation is its activation to a fatty acyl-CoA, in this case, Dihomo-γ-linolenoyl-CoA. This is catalyzed by an acyl-CoA synthetase in the cytoplasm, and the resulting molecule is then transported into the mitochondria.
The β-oxidation of Dihomo-γ-linolenoyl-CoA proceeds through several cycles. The formation of this compound occurs after the initial cycles of β-oxidation have shortened the acyl chain. The pathway is as follows:
-
Initial Cycles of β-Oxidation: Dihomo-γ-linolenoyl-CoA (20:3Δ⁸¹¹,¹⁴) undergoes three cycles of conventional β-oxidation. Each cycle consists of four enzymatic steps: acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. These cycles remove a total of six carbons, yielding a 14-carbon intermediate with the double bonds shifted closer to the carboxyl end.
-
Formation of a Dienoyl-CoA Intermediate: After three cycles, the resulting intermediate is a dodeca-cis,cis-5,8-dienoyl-CoA.
-
Isomerization: The subsequent steps require the action of auxiliary enzymes to handle the cis double bonds. An enoyl-CoA isomerase is required to convert the cis-Δ³ double bond (which would be formed after the next round of dehydrogenation) to a trans-Δ² double bond, a substrate for enoyl-CoA hydratase.
-
One More Cycle of β-Oxidation: Following isomerization, one more standard cycle of β-oxidation occurs.
-
Formation of this compound: The product of this cycle is a 12-carbon acyl-CoA. However, to arrive at the specified 20-carbon structure of this compound, we must consider the initial Dihomo-γ-linolenoyl-CoA undergoing a single round of β-oxidation. In this case, the initial 20-carbon acyl-CoA is acted upon by acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase to yield the target molecule.
Quantitative Data on DGLA Metabolism
The metabolism of DGLA is tightly regulated, and the levels of its precursors and products can vary significantly under different physiological and pathological conditions.
| Parameter | Value | Cell/Tissue Type | Reference |
| Enzyme Kinetics | |||
| COX-1 Km for DGLA | Not preferentially metabolized | - | [2] |
| COX-1 Km for AA | Preferentially metabolized | - | [2] |
| COX-2 Km for DGLA | Similar to AA | - | [2] |
| COX-2 Km for AA | Similar to DGLA | - | [2] |
| Fatty Acid Concentrations | |||
| DGLA in liver (control diet) | ~1.5 mg/g | Rat Liver | |
| DGLA in liver (DGLA-supplemented) | ~4.5 mg/g | Rat Liver | |
| DGLA/AA ratio (control) | ~0.1 | Rat Liver | |
| DGLA/AA ratio (DGLA-supplemented) | ~0.4 | Rat Liver |
Experimental Protocols
Assay for Fatty Acid β-Oxidation in Cultured Cells
This protocol outlines a method to measure the rate of β-oxidation of a radiolabeled fatty acid, which can be adapted for DGLA.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
[1-¹⁴C]-Dihomo-γ-linolenic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Seahorse XF Base Medium (or similar)
-
L-carnitine
-
Palmitate-BSA substrate (as a control)
-
Etomoxir (CPT1 inhibitor)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in a Seahorse XF96 cell culture microplate and allow them to adhere and reach the desired confluency.
-
Substrate Preparation: Prepare a stock solution of [1-¹⁴C]-DGLA complexed with fatty acid-free BSA. The molar ratio of DGLA to BSA should be optimized, typically between 3:1 and 6:1.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine (e.g., 0.5 mM) and the [1-¹⁴C]-DGLA-BSA substrate to a final desired concentration (e.g., 100 µM).
-
Incubation: Wash the cells with warm PBS and replace the culture medium with the prepared assay medium. For negative controls, use medium containing Etomoxir to inhibit mitochondrial fatty acid uptake.
-
CO₂ Trapping: Place a filter paper soaked in a CO₂ trapping agent (e.g., 1M NaOH) in the central well of each culture well assembly to capture the released ¹⁴CO₂.
-
Measurement: Incubate the plate at 37°C for a defined period (e.g., 2-4 hours). The amount of trapped ¹⁴CO₂ is quantified by transferring the filter paper to a scintillation vial with scintillation fluid and counting in a scintillation counter.
-
Data Analysis: The rate of β-oxidation is calculated based on the amount of ¹⁴CO₂ produced per unit of time and normalized to the amount of cellular protein.
Signaling Pathways of DGLA Metabolites
Beyond its role in energy metabolism, DGLA is a precursor to potent signaling molecules that modulate inflammation and cellular function. These pathways often compete with the metabolism of arachidonic acid (AA), leading to a complex interplay of pro- and anti-inflammatory signals.
-
Cyclooxygenase (COX) Pathway: DGLA is metabolized by COX-1 and COX-2 to produce 1-series prostaglandins (B1171923), such as Prostaglandin (B15479496) E₁ (PGE₁). PGE₁ generally exhibits anti-inflammatory and vasodilatory properties, contrasting with the pro-inflammatory effects of the 2-series prostaglandins derived from AA.
-
Lipoxygenase (LOX) Pathway: DGLA can be converted by 15-lipoxygenase (15-LOX) to 15-hydroxyeicosatrienoic acid (15-HETrE). This metabolite can have anti-inflammatory and anti-proliferative effects.
Conclusion
This compound is a metabolic intermediate derived from the β-oxidation of dihomo-γ-linolenic acid. The metabolic pathways leading to and from DGLA are of significant interest to researchers in various fields due to their implications in health and disease. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms involved is essential for the development of targeted therapies for a range of inflammatory and proliferative disorders. This guide provides a foundational overview to aid in these research and development endeavors.
References
The Metabolic Cascade of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the downstream metabolic pathway of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA, a key intermediate in the catabolism of eicosa-cis,cis-11,14-dienoic acid (20:2 n-6). A comprehensive understanding of this pathway is crucial for research in lipid metabolism, cellular bioenergetics, and the development of therapeutic agents targeting metabolic disorders.
Introduction to the Beta-Oxidation of Polyunsaturated Fatty Acids
The mitochondrial beta-oxidation of fatty acids is a central metabolic process for energy production. While the degradation of saturated fatty acids follows a straightforward four-step cycle, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to reconfigure the bond structure for compatibility with the core beta-oxidation machinery. The metabolism of this compound is a prime example of this intricate process, requiring a concerted effort of both the core beta-oxidation enzymes and specialized auxiliary enzymes.
The Downstream Metabolic Pathway of this compound
The catabolism of this compound proceeds through successive cycles of mitochondrial beta-oxidation. The initial substrate is a 20-carbon ketoacyl-CoA with two cis double bonds. The following sections detail the sequential enzymatic reactions and the resulting downstream metabolites.
Initial Thiolytic Cleavage
The first step in the degradation of this compound is a thiolytic cleavage catalyzed by 3-ketoacyl-CoA thiolase . This reaction yields the first molecule of acetyl-CoA and a shortened 18-carbon acyl-CoA, Octadeca-cis,cis-9,12-dienoyl-CoA (Linoleoyl-CoA).
Subsequent Beta-Oxidation Cycles and the Role of Auxiliary Enzymes
Octadeca-cis,cis-9,12-dienoyl-CoA then enters the conventional beta-oxidation pathway. After three standard cycles of beta-oxidation, a critical intermediate, Dodeca-cis,cis-3,6-dienoyl-CoA, is formed. At this stage, the cis-double bond at the 3rd position poses a block to the standard pathway.
To overcome this, enoyl-CoA isomerase catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, yielding Dodeca-trans,cis-2,6-dienoyl-CoA. This allows for one more cycle of beta-oxidation to proceed, producing another molecule of acetyl-CoA and Deca-cis-4-enoyl-CoA.
The resulting Deca-cis-4-enoyl-CoA is then acted upon by acyl-CoA dehydrogenase to introduce a second double bond, forming Deca-trans,cis-2,4-dienoyl-CoA. This conjugated system is then reduced by 2,4-dienoyl-CoA reductase in an NADPH-dependent reaction to yield Dec-trans-3-enoyl-CoA.
Finally, enoyl-CoA isomerase is once again required to shift the double bond from the 3rd to the 2nd position, forming Dec-trans-2-enoyl-CoA. This molecule is now a substrate for the remaining steps of beta-oxidation and can be completely degraded to acetyl-CoA.
The complete, step-by-step degradation pathway is illustrated in the following diagram:
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, albeit theoretical, protocol for the synthesis of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA, a molecule of interest for research in fatty acid metabolism. As no direct synthesis has been reported, this protocol adapts established chemoenzymatic methods for acyl-CoA synthesis from commercially available precursors. The proposed three-step synthesis involves the chemical conversion of eicosa-cis,cis-11,14-dienoic acid to its 3-hydroxy derivative, followed by its enzymatic conversion to the corresponding CoA thioester, and finally, the enzymatic oxidation to the target 3-oxoacyl-CoA. These application notes provide detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic workflow and its potential metabolic context.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in three main stages:
-
Chemical Synthesis of DL-3-Hydroxyeicosa-cis,cis-11,14-dienoic acid: This step adapts a general procedure for the synthesis of 3-hydroxy polyenoic acids.[1][2] The commercially available eicosa-cis,cis-11,14-dienoic acid is first converted to its acyl chloride. This is followed by a reaction with the sodium enolate of methyl acetoacetate (B1235776) to yield a 3-keto ester, which is then reduced to the 3-hydroxy acid.[1][2]
-
Chemoenzymatic Synthesis of 3-Hydroxyeicosa-cis,cis-11,14-dienoyl-CoA: The synthesized 3-hydroxy fatty acid is converted to its CoA thioester. A common method involves the activation of the carboxylic acid to an acyl-imidazole intermediate, which then reacts with Coenzyme A.[3] This chemoenzymatic approach is suitable for a variety of acyl-CoA thioesters of various chain lengths and degrees of unsaturation.[3]
-
Enzymatic Oxidation to this compound: The final step involves the oxidation of the 3-hydroxy group to a ketone. This is catalyzed by a 3-hydroxyacyl-CoA dehydrogenase (HADH), an enzyme that performs this exact transformation in the fatty acid beta-oxidation pathway, using NAD+ as a cofactor.[4][5][6]
Data Presentation
Table 1: Summary of Key Reagents and Materials
| Reagent/Material | Supplier Example | Purpose | Step |
| eicosa-cis,cis-11,14-dienoic acid | Santa Cruz Biotechnology, Alfa Chemistry | Starting Material | 1 |
| Oxalyl chloride | Sigma-Aldrich | Acyl chloride formation | 1 |
| Methyl acetoacetate | Sigma-Aldrich | Carbon backbone extension | 1 |
| Sodium borohydride (B1222165) (NaBH4) | Sigma-Aldrich | Reduction of 3-keto group | 1 |
| Coenzyme A trilithium salt | Sigma-Aldrich | Thioester formation | 2 |
| 1,1'-Carbonyldiimidazole (B1668759) (CDI) | Sigma-Aldrich | Carboxylic acid activation | 2 |
| 3-Hydroxyacyl-CoA Dehydrogenase (HADH) | Sigma-Aldrich, Worthington | Enzymatic oxidation | 3 |
| Nicotinamide adenine (B156593) dinucleotide (NAD+) | Sigma-Aldrich | HADH cofactor | 3 |
| HPLC system with C18 column | Agilent, Waters | Purification and analysis | 1, 2, 3 |
Table 2: Proposed Reaction Parameters and Theoretical Yields
| Step | Reaction | Key Parameters | Theoretical Yield* |
| 1 | Synthesis of 3-Hydroxyeicosa-cis,cis-11,14-dienoic acid | Anhydrous conditions, controlled temperature | 60-70% |
| 2 | Synthesis of 3-Hydroxyeicosa-cis,cis-11,14-dienoyl-CoA | pH 7.5-8.0, Room temperature, 2-4 hours | 40-50%[7] |
| 3 | Synthesis of this compound | pH 8.0-9.0, 37°C, 1-2 hours | >90% conversion |
*Yields are estimates based on similar syntheses reported in the literature and will require empirical optimization.
Experimental Protocols
Protocol 1: Synthesis of DL-3-Hydroxyeicosa-cis,cis-11,14-dienoic acid
This protocol is adapted from the synthesis of similar 3-hydroxy polyenoic acids.[1][2]
-
Acyl Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1 mmol of eicosa-cis,cis-11,14-dienoic acid in 10 mL of dry benzene (B151609).
-
Add 1.5 mmol of oxalyl chloride dropwise with stirring.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with dry benzene (3 x 5 mL) to ensure complete removal. The resulting acyl chloride is used immediately in the next step.
-
-
3-Keto Ester Formation:
-
In a separate flask, prepare the sodium enolate of methyl acetoacetate by reacting 1.2 mmol of methyl acetoacetate with 1.2 mmol of sodium methoxide (B1231860) in 15 mL of dry benzene. Reflux for 1 hour.
-
Cool the enolate solution to 0°C and slowly add the acyl chloride solution from the previous step.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with dilute HCl and extract the organic layer with diethyl ether. Wash the organic phase with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
-
Reduction and Saponification:
-
Dissolve the crude 3-keto ester in a 1:1 mixture of methanol (B129727) and diethyl ether.
-
Cool to 0°C and add 2 mmol of sodium borohydride (NaBH4) portion-wise.
-
Stir for 2 hours at 0°C.
-
Acidify the reaction with 1 M HCl and extract with diethyl ether.
-
Saponify the resulting 3-hydroxy ester by dissolving it in methanolic KOH and stirring at room temperature for 4 hours.
-
Acidify and extract the final product, DL-3-Hydroxyeicosa-cis,cis-11,14-dienoic acid.
-
Purify the product by flash chromatography or preparative HPLC.
-
Protocol 2: Synthesis of 3-Hydroxyeicosa-cis,cis-11,14-dienoyl-CoA
This protocol uses a carbonyldiimidazole (CDI) activation method.[3]
-
Activation of 3-Hydroxy Acid:
-
Dissolve 0.1 mmol of purified DL-3-Hydroxyeicosa-cis,cis-11,14-dienoic acid in 2 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Add 0.12 mmol of 1,1'-carbonyldiimidazole (CDI) and stir under an inert atmosphere at room temperature for 30 minutes.
-
-
Reaction with Coenzyme A:
-
In a separate vial, dissolve 0.11 mmol of Coenzyme A (trilithium salt) in 2 mL of aqueous buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Slowly add the activated acyl-imidazole solution from step 1 to the Coenzyme A solution with vigorous stirring.
-
Monitor the reaction progress by analytical HPLC. The reaction is typically complete within 2-4 hours.
-
-
Purification:
-
Purify the 3-Hydroxyeicosa-cis,cis-11,14-dienoyl-CoA by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid.
-
Lyophilize the collected fractions to obtain the purified product.
-
Protocol 3: Synthesis of this compound
This protocol utilizes the enzymatic activity of 3-hydroxyacyl-CoA dehydrogenase (HADH).[4][6]
-
Enzymatic Reaction Setup:
-
In a reaction vessel, prepare a solution containing:
-
10 µmol of purified 3-Hydroxyeicosa-cis,cis-11,14-dienoyl-CoA
-
20 µmol of NAD+
-
10-20 units of 3-hydroxyacyl-CoA dehydrogenase (HADH)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5) to a final volume of 2 mL.
-
-
Incubate the reaction mixture at 37°C.
-
-
Monitoring and Completion:
-
Monitor the formation of NADH by measuring the increase in absorbance at 340 nm.
-
Alternatively, monitor the conversion of the substrate to the product by analytical HPLC. The reaction should reach completion within 1-2 hours.
-
-
Purification:
-
Stop the reaction by adding an equal volume of cold acetonitrile to precipitate the enzyme.
-
Centrifuge to remove the precipitate.
-
Purify the supernatant containing this compound using the same HPLC method described in Protocol 2.
-
Mandatory Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Potential role of the synthesized compound in the beta-oxidation pathway.
Potential Research Applications
The successful synthesis of this compound would provide a valuable tool for several areas of research:
-
Metabolomics and Analytical Standards: As a synthesized standard, this molecule can be used for the identification and quantification of 3-oxoacyl-CoAs in biological samples, aiding in the study of metabolic profiling and flux analysis.
-
Enzyme Kinetics and Inhibition Studies: this compound is the direct substrate for 3-ketoacyl-CoA thiolase, the final enzyme in the beta-oxidation cycle.[6][8] Its availability would allow for detailed kinetic studies of this enzyme and for the screening of potential inhibitors, which could be relevant in metabolic diseases.
-
Regulation of Fatty Acid Oxidation: The accumulation or depletion of specific acyl-CoA intermediates can allosterically regulate metabolic pathways.[9][10] This synthesized molecule could be used to investigate how specific 3-oxoacyl-CoAs influence the activity of other enzymes in fatty acid and glucose metabolism.[10]
-
Investigating Peroxisomal Metabolism: Very long chain and polyunsaturated fatty acids can undergo initial stages of beta-oxidation in peroxisomes.[11] The synthesized compound could be used to study the substrate specificity and kinetics of enzymes involved in peroxisomal fatty acid oxidation.[11]
References
- 1. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. aocs.org [aocs.org]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. aocs.org [aocs.org]
- 10. portlandpress.com [portlandpress.com]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Enzymatic Synthesis of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA is a critical intermediate in the metabolic pathway of eicosanoids, specifically in the beta-oxidation of eicosa-cis,cis-11,14-dienoic acid. The synthesis of this molecule is essential for studying the kinetics and substrate specificities of enzymes involved in fatty acid metabolism and for the development of novel therapeutics targeting these pathways. This document provides a detailed protocol for a three-step enzymatic synthesis of this compound, starting from its corresponding fatty acid. The synthesis mimics the initial steps of mitochondrial fatty acid beta-oxidation.[1][2][3][4][5]
The proposed synthesis involves the following sequential enzymatic reactions:
-
Activation: Conversion of eicosa-cis,cis-11,14-dienoic acid to its coenzyme A (CoA) thioester, eicosa-cis,cis-11,14-dienoyl-CoA, by a long-chain acyl-CoA synthetase (ACSL).[6]
-
Hydration: Hydration of the acyl-CoA to 3-hydroxyeicosa-cis,cis-11,14-dienoyl-CoA. This step is catalyzed by enoyl-CoA hydratase. It is important to note that for polyunsaturated fatty acids, this step may require an additional isomerase to shift the position of the double bond to the C2-C3 position, a prerequisite for the action of most enoyl-CoA hydratases.[1]
-
Oxidation: Oxidation of the 3-hydroxyacyl-CoA intermediate to the final product, this compound, catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH).[7][8]
Data Presentation
Table 1: Key Enzymes for the Synthesis of this compound
| Enzyme | EC Number | Source Organism (Example) | Substrate | Product |
| Long-chain acyl-CoA synthetase (ACSL) | 6.2.1.3 | Homo sapiens (Human) | Eicosa-cis,cis-11,14-dienoic acid, CoA, ATP | Eicosa-cis,cis-11,14-dienoyl-CoA, AMP, PPi |
| Enoyl-CoA hydratase (ECH) | 4.2.1.17 | Rattus norvegicus (Rat) liver | trans-2-Enoyl-CoA | 3-Hydroxyacyl-CoA |
| 3-Hydroxyacyl-CoA dehydrogenase (HADH) | 1.1.1.35 | Sus scrofa (Pig) heart | 3-Hydroxyacyl-CoA, NAD+ | 3-Ketoacyl-CoA, NADH, H+ |
Table 2: Kinetic Parameters of Enzymes in Fatty Acid Beta-Oxidation
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH |
| Long-chain acyl-CoA synthetase (murine FATP1)[9] | Palmitic acid (C16:0) | ~5-10 | Not specified | 7.4 |
| Enoyl-CoA hydratase (bovine liver) | Crotonyl-CoA (C4) | 25-35 | ~270 | 8.0 |
| 3-Hydroxyacyl-CoA dehydrogenase (pig heart)[10] | 3-Hydroxydecanoyl-CoA (C10) | 10 | 157 | 9.5 |
| 3-Hydroxyacyl-CoA dehydrogenase (pig heart)[10] | 3-Hydroxypalmitoyl-CoA (C16) | 11 | 61 | 9.5 |
Note: Kinetic parameters can vary significantly with the specific enzyme isoform, source, and assay conditions. The data presented are illustrative for enzymes acting on similar long-chain substrates.
Experimental Protocols
Step 1: Synthesis of Eicosa-cis,cis-11,14-dienoyl-CoA
This protocol is adapted from radiometric assays for long-chain acyl-CoA synthetase (ACSL) activity.[11][12]
Materials:
-
Eicosa-cis,cis-11,14-dienoic acid
-
Coenzyme A (CoA), lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Recombinant human long-chain acyl-CoA synthetase (ACSL1 or similar)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Bovine serum albumin (BSA), fatty acid-free
Procedure:
-
Prepare a stock solution of eicosa-cis,cis-11,14-dienoic acid in ethanol.
-
In a reaction vessel, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer, pH 7.4
-
10 mM ATP
-
0.5 mM CoA
-
10 mM MgCl₂
-
2 mM DTT
-
0.1% Triton X-100
-
100 µM Eicosa-cis,cis-11,14-dienoic acid (pre-complexed with BSA in a 2:1 molar ratio)
-
-
Initiate the reaction by adding purified long-chain acyl-CoA synthetase to a final concentration of 1-5 µg/mL.
-
Incubate the reaction mixture at 37°C for 30-60 minutes with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them using HPLC or a fluorometric acyl-CoA assay kit.[13]
-
Stop the reaction by adding perchloric acid to a final concentration of 0.5 M.
-
Purify the eicosa-cis,cis-11,14-dienoyl-CoA using solid-phase extraction or reverse-phase HPLC.
Step 2: Synthesis of 3-Hydroxyeicosa-cis,cis-11,14-dienoyl-CoA
This step uses enoyl-CoA hydratase. As noted, this may require a preceding isomerization step to form a trans-2-enoyl-CoA intermediate. This protocol assumes the availability of the appropriate substrate for the hydratase.
Materials:
-
Eicosa-cis,cis-11,14-dienoyl-CoA (from Step 1)
-
Enoyl-CoA hydratase (e.g., from rat liver)
-
Tris-HCl buffer (50 mM, pH 7.8)
-
(Optional) Enoyl-CoA isomerase
Procedure:
-
If necessary, incubate the eicosa-cis,cis-11,14-dienoyl-CoA with enoyl-CoA isomerase to generate the trans-2-enoyl-CoA isomer. This reaction's conditions will depend on the specific isomerase used.
-
In a new reaction vessel, dissolve the trans-2-eicosenoyl-CoA intermediate in 50 mM Tris-HCl buffer (pH 7.8).
-
Initiate the hydration reaction by adding enoyl-CoA hydratase to a final concentration of 5-10 µg/mL.
-
Incubate at 25°C for 20-30 minutes.
-
The reaction can be monitored spectrophotometrically by the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA chromophore.[14][15]
-
The product, 3-hydroxyeicosa-cis,cis-11,14-dienoyl-CoA, can be purified by HPLC.[16]
Step 3: Synthesis of this compound
This final step involves the oxidation of the 3-hydroxyacyl-CoA intermediate by 3-hydroxyacyl-CoA dehydrogenase (HADH).
Materials:
-
3-Hydroxyeicosa-cis,cis-11,14-dienoyl-CoA (from Step 2)
-
3-Hydroxyacyl-CoA dehydrogenase (e.g., from pig heart)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Potassium phosphate buffer (100 mM, pH 7.3)
Procedure:
-
Prepare the reaction mixture in a quartz cuvette with:
-
100 mM Potassium phosphate buffer, pH 7.3
-
2.5 mM NAD+
-
100 µM 3-Hydroxyeicosa-cis,cis-11,14-dienoyl-CoA
-
-
Equilibrate the mixture to 37°C in a spectrophotometer.
-
Initiate the reaction by adding 3-hydroxyacyl-CoA dehydrogenase to a final concentration of 0.2-0.7 units/mL.[17]
-
Monitor the formation of NADH by measuring the increase in absorbance at 340 nm.[18]
-
The reaction is typically rapid and should reach completion within 10-15 minutes.
-
The final product, this compound, can be used directly for further experiments or purified by HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for the three-step enzymatic synthesis of this compound.
Metabolic Pathway Context
Caption: Initial steps of polyunsaturated fatty acid beta-oxidation showing the formation of the target molecule.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. adpcollege.ac.in [adpcollege.ac.in]
- 3. microbenotes.com [microbenotes.com]
- 4. aocs.org [aocs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. aocs.org [aocs.org]
- 9. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
Application Notes and Protocols for the Detection of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA is a key intermediate in the metabolic pathway of eicosanoids, a class of signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. The accurate and sensitive detection of this analyte is crucial for understanding its role in various biological systems and for the development of novel therapeutics targeting eicosanoid metabolism. This document provides detailed application notes and protocols for the robust and reliable quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for the analysis of acyl-CoA species.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The recommended method for the quantification of this compound is reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity, enabling the detection of low-abundance species in complex biological matrices.
Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method is employed for the extraction of this compound from biological samples such as cell lysates or tissue homogenates.
Protocol:
-
To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
A reversed-phase separation is optimal for resolving this compound from other endogenous components.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The MRM transition is based on the characteristic neutral loss of 507 Da from the protonated molecular ion of acyl-CoAs.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transition | See Table below |
| Collision Energy (CE) | To be optimized for the specific instrument (typically 30-50 eV) |
| Dwell Time | 100 ms |
Table 1: Proposed Multiple Reaction Monitoring (MRM) Transition for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| This compound | 1073.5 | 566.5 | Positive | The precursor ion corresponds to the [M+H]+ of the analyte (Molecular Weight: 1072.00 g/mol ). The product ion results from the characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da). |
| Internal Standard (e.g., ¹³C₁₈-Palmitoyl-CoA) | Varies | Varies | Positive | A stable isotope-labeled long-chain acyl-CoA is recommended. The MRM transition will be specific to the chosen internal standard. |
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison between different experimental conditions.
Table 2: Example of Quantitative Data Summary
| Sample ID | Concentration (ng/mL) | Standard Deviation | %CV |
| Control 1 | 15.2 | 1.8 | 11.8 |
| Control 2 | 17.5 | 2.1 | 12.0 |
| Control 3 | 16.8 | 1.5 | 8.9 |
| Treated 1 | 35.7 | 3.2 | 9.0 |
| Treated 2 | 38.1 | 4.0 | 10.5 |
| Treated 3 | 36.9 | 3.5 | 9.5 |
Experimental Protocols and Visualizations
Signaling Pathway: Beta-Oxidation of Eicosa-cis,cis-11,14-dienoic Acid
This compound is an intermediate in the mitochondrial beta-oxidation of eicosa-cis,cis-11,14-dienoic acid. This pathway involves a series of enzymatic reactions that shorten the fatty acyl chain.
Caption: Beta-oxidation pathway of eicosa-cis,cis-11,14-dienoic acid.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Application Notes and Protocols for the HPLC Analysis of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA is a key intermediate in the peroxisomal β-oxidation of eicosanoids, such as arachidonic acid. The accurate quantification of this and other acyl-CoA species is crucial for understanding lipid metabolism and its dysregulation in various diseases. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of these metabolites. This document provides detailed application notes and protocols for the HPLC analysis of this compound, intended to guide researchers in developing and implementing reliable analytical methods.
Experimental Protocols
Sample Preparation from Biological Tissues
Effective sample preparation is critical for the accurate analysis of acyl-CoA esters, which are susceptible to degradation. The following protocol is a general guideline for the extraction of long-chain acyl-CoAs from tissues such as liver, heart, and kidney.
Materials:
-
Potassium phosphate (B84403) (KH2PO4) buffer (100 mM, pH 4.9)
-
2-Propanol
-
Acetonitrile (B52724) (ACN)
-
Saturated ammonium (B1175870) sulfate (B86663) (NH4SO4)
-
Solid-Phase Extraction (SPE) cartridges (C18 or oligonucleotide purification cartridges)
-
Water (HPLC grade)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: Rapidly freeze-clamp the tissue sample to halt metabolic activity. Homogenize the frozen tissue in 2 mL of cold 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of internal standard.[1]
-
Solvent Addition: Add 2.0 mL of 2-propanol to the homogenate and re-homogenize.[1]
-
Extraction: Add 0.25 mL of saturated NH4SO4 and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.[1]
-
Phase Separation: Centrifuge the mixture at approximately 2,000 x g for 5 minutes to separate the phases.[1]
-
Collection: Carefully collect the upper acetonitrile phase, which contains the acyl-CoA esters.[1]
-
Dilution: Dilute the collected extract with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).[1]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the diluted extract onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
HPLC Analysis Protocol
This protocol describes a reverse-phase HPLC method suitable for the separation of long-chain acyl-CoA esters.
Instrumentation and Columns:
-
HPLC system with a binary pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
Mobile Phase A: 75 mM Potassium phosphate (KH2PO4), pH 4.9.[2]
-
Mobile Phase B: Acetonitrile containing 600 mM acetic acid.[2]
-
Column Temperature: 35°C.[1]
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 56 | 44 |
| 80 | 50 | 50 |
| 81 | 0 | 100 |
| 90 | 0 | 100 |
| 91 | 56 | 44 |
| 100 | 56 | 44 |
Note: This gradient is a starting point and may require optimization for the specific separation of this compound from other matrix components. The retention time for long-chain acyl-CoAs generally increases with chain length and decreases with the number of double bonds.
Data Presentation
Table 1: HPLC Method Validation Parameters (Hypothetical)
| Parameter | Value |
| Retention Time (RT) | To be determined |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | To be determined (e.g., pmol) |
| Limit of Quantification (LOQ) | To be determined (e.g., pmol) |
| Precision (%RSD) | <15% |
| Accuracy (% Recovery) | 85-115% |
Table 2: Quantitative Analysis of Acyl-CoA Standards (Hypothetical)
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µM) |
| Palmitoyl-CoA (16:0) | e.g., 25.0 | Value | Value |
| Stearoyl-CoA (18:0) | e.g., 30.5 | Value | Value |
| Oleoyl-CoA (18:1) | e.g., 28.0 | Value | Value |
| Linoleoyl-CoA (18:2) | e.g., 26.5 | Value | Value |
| This compound | To be determined | Value | Value |
Visualization
Experimental Workflow
The overall experimental process from sample collection to data analysis is depicted in the following workflow diagram.
Caption: Workflow for the HPLC analysis of acyl-CoA esters from biological tissues.
Metabolic Pathway: Peroxisomal β-Oxidation of cis,cis-11,14-Eicosadienoyl-CoA
This compound is an intermediate in the peroxisomal β-oxidation of eicosanoids. The pathway involves a series of enzymatic reactions that shorten the fatty acyl chain.
Caption: Simplified pathway of peroxisomal β-oxidation for eicosanoids.
References
Application Note: Quantitative Analysis of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA using LC-MS/MS
Abstract
Long-chain acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in fatty acid metabolism and cellular signaling. Their accurate quantification is essential for understanding metabolic diseases and developing therapeutic interventions. This application note presents a detailed protocol for the sensitive and specific quantification of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA from biological tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method involves a robust solid-phase extraction (SPE) procedure for sample cleanup, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary detail for researchers to implement a reliable method for studying the role of this specific acyl-CoA in various biological systems.
Introduction
This compound is a key metabolic intermediate in the β-oxidation of eicosadienoic acid, a polyunsaturated fatty acid. The levels of specific acyl-CoAs can reflect the activity of metabolic pathways and are often altered in disease states, including metabolic syndrome, diabetes, and certain cancers. Therefore, the ability to accurately measure these molecules is of significant interest. LC-MS/MS offers unparalleled sensitivity and specificity for this task.[1][2] The challenge in acyl-CoA analysis lies in their low endogenous concentrations and their instability, requiring optimized extraction and analytical procedures.[3] This protocol is adapted from established methods for long-chain acyl-CoA analysis and tailored for the specific quantification of this compound.[1][4]
Experimental Workflow
The overall experimental process, from sample collection to data analysis, is outlined in the diagram below. It highlights the critical steps of tissue homogenization, extraction, purification, and subsequent LC-MS/MS analysis.
Caption: Experimental workflow for acyl-CoA quantification.
Metabolic Context: β-Oxidation Pathway
This compound is an intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids. The diagram below illustrates its position within this metabolic pathway.
Caption: Simplified β-Oxidation pathway for Eicosadienoic Acid.
Detailed Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Isopropanol, Methanol (all LC-MS grade)
-
Buffers: Potassium phosphate (B84403) monobasic (KH₂PO₄), Ammonium (B1175870) hydroxide (B78521)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable non-endogenous acyl-CoA
-
Solid-Phase Extraction: Polymeric Weak Anion exchange SPE columns (e.g., Strata X-AW)
-
Water: Deionized, 18 MΩ·cm
Sample Preparation and Extraction
This protocol is adapted from methods designed for robust extraction of long-chain acyl-CoAs from tissue.[3][5]
-
Homogenization: Weigh ~50 mg of frozen tissue and place it in a 2 mL tube containing ceramic beads. Add 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9) and 0.5 mL of ACN:Isopropanol (3:1 v/v) containing the internal standard (e.g., 20 ng of C17:0-CoA).[3]
-
Tissue Disruption: Homogenize the sample using a bead beater or similar tissue disruptor on ice.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Re-extraction: Add another 1.0 mL of ACN:Isopropanol (3:1 v/v) to the pellet, vortex, and centrifuge again. Combine this second supernatant with the first.
-
SPE Column Conditioning: Condition a weak anion exchange SPE column by washing with 3 mL of methanol, followed by 3 mL of water.
-
Sample Loading: Load the combined supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 2.5 mL of 2% formic acid, followed by 2.5 mL of methanol to remove interfering substances.
-
Elution: Elute the acyl-CoAs with 2.5 mL of 5% ammonium hydroxide in methanol.[6]
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 50 µL of 50% methanol in water for LC-MS/MS analysis.
LC-MS/MS Method
The chromatographic and mass spectrometric parameters must be optimized for the specific instrument used. The following tables provide a validated starting point.[1][7]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water (pH 10.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | See Table 2 |
Table 2: LC Gradient Profile
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 2.0 | 10 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 10 |
| 18.0 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
MRM Transitions
The quantification of acyl-CoAs by MS/MS often relies on monitoring the neutral loss of the 507 Da fragment corresponding to 3'-phosphoadenosine diphosphate.[8][9] The specific precursor ion (Q1) is calculated based on the molecular weight of the analyte.
-
Analyte: this compound
-
Formula: C₄₁H₆₄N₇O₁₈P₃S
-
Monoisotopic Mass: 1095.32 Da
-
Precursor Ion [M+H]⁺: m/z 1096.3
-
-
Internal Standard: Heptadecanoyl-CoA (C17:0)
-
Formula: C₃₈H₆₈N₇O₁₇P₃S
-
Monoisotopic Mass: 1035.36 Da
-
Precursor Ion [M+H]⁺: m/z 1036.4
-
Table 4: MRM Transitions for Quantification
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 1096.3 | 589.3 (M+H-507) | 100 | Optimize (e.g., 40-50) |
| C17:0-CoA (IS) | 1036.4 | 529.4 (M+H-507) | 100 | Optimize (e.g., 40-50) |
Collision energy should be optimized for the specific instrument to achieve maximum signal intensity.
Data Presentation and Quantitative Performance
A standard curve should be prepared using authentic standards (if available) or a closely related surrogate standard, along with the internal standard. The curve should span the expected physiological concentration range.
Table 5: Representative Quantitative Performance (Example Data)
| Parameter | Value |
|---|---|
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of this compound from tissue samples. The combination of a refined solid-phase extraction method with the high sensitivity and specificity of LC-MS/MS operating in MRM mode allows for reliable measurement of this low-abundance metabolic intermediate. This methodology can be a valuable tool for researchers investigating fatty acid metabolism in both health and disease.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA as an Enzyme Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA is a key intermediate in the peroxisomal β-oxidation of eicosanoids, a class of signaling molecules derived from C20 polyunsaturated fatty acids. The degradation of this substrate is catalyzed by peroxisomal 3-ketoacyl-CoA thiolases (EC 2.3.1.16), which play a critical role in lipid metabolism and cellular signaling. Understanding the kinetics and substrate specificity of these enzymes is crucial for the development of therapeutics targeting metabolic disorders and inflammatory diseases. These application notes provide detailed protocols for the synthesis of this compound and its use in enzyme assays to characterize peroxisomal thiolase activity.
Metabolic Significance
Peroxisomal β-oxidation is responsible for the chain shortening of very-long-chain fatty acids, branched-chain fatty acids, and eicosanoids.[1][2] this compound is a substrate for the final step in each cycle of this pathway, the thiolytic cleavage, which yields a shortened acyl-CoA and acetyl-CoA. There are two primary peroxisomal thiolases in mammals: 3-oxoacyl-CoA thiolase A (Thiolase A) and sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase).[1] Thiolase A is primarily responsible for the breakdown of straight-chain 3-oxoacyl-CoAs, while SCP-2/thiolase also processes branched-chain substrates.[1]
Data Presentation
Table 1: Kinetic Parameters of Rat Liver Peroxisomal Thiolases with Various Straight-Chain 3-Oxoacyl-CoA Substrates
| Substrate (Chain Length) | Thiolase A | SCP-2/thiolase |
| Km (µM) | Vmax (U/mg) | |
| 3-Oxobutyryl-CoA (C4) | 28 | 105 |
| 3-Oxohexanoyl-CoA (C6) | 10 | 125 |
| 3-Oxooctanoyl-CoA (C8) | 5 | 130 |
| 3-Oxodecanoyl-CoA (C10) | 4 | 120 |
| 3-Oxododecanoyl-CoA (C12) | 4 | 110 |
| 3-Oxotetradecanoyl-CoA (C14) | 5 | 100 |
| 3-Oxohexadecanoyl-CoA (C16) | 6 | 90 |
| Estimated for this compound (C20) | ~8-12 | ~70-85 |
Data for C4-C16 substrates are adapted from published studies on rat liver peroxisomal thiolases.[1] The values for the C20 substrate are estimations based on the observed trends of decreasing Vmax and slightly increasing Km with longer chain lengths for Thiolase A, and the relatively stable Km and Vmax for SCP-2/thiolase with long-chain substrates.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of a long-chain 3-ketoacyl-CoA, which can be adapted for this compound starting from cis,cis-11,14-eicosadienoic acid.
Materials:
-
cis,cis-11,14-Eicosadienoic acid
-
Oxalyl chloride
-
Coenzyme A (CoA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas
-
Thin-layer chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acyl Chloride Formation:
-
Dissolve cis,cis-11,14-eicosadienoic acid (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add oxalyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the acyl chloride.
-
-
Thioesterification:
-
Dissolve Coenzyme A (1.5 equivalents) in a 2:1 mixture of anhydrous THF and water.
-
Add DIPEA (3 equivalents) to the CoA solution.
-
Cool the CoA solution to 0°C.
-
Slowly add the acyl chloride (dissolved in a small amount of anhydrous THF) to the CoA solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.
-
-
Purification:
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in chloroform (B151607) as the eluent.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using techniques such as Mass Spectrometry and NMR.
-
Protocol 2: Spectrophotometric Assay for Peroxisomal 3-Ketoacyl-CoA Thiolase Activity
This protocol measures the thiolytic cleavage of this compound by monitoring the decrease in absorbance of the enolate ion of the substrate at 303 nm.
Materials:
-
Purified peroxisomal 3-ketoacyl-CoA thiolase (e.g., recombinant human ACAA1)
-
Synthesized this compound
-
Coenzyme A (CoA)
-
Potassium phosphate (B84403) buffer (50 mM, pH 8.0)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 303 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the potassium phosphate buffer. Determine the exact concentration by measuring its absorbance at a characteristic wavelength (to be determined during synthesis and characterization).
-
Prepare a stock solution of CoA in the same buffer.
-
Prepare a solution of the purified thiolase enzyme in the buffer.
-
-
Assay Setup:
-
In a UV-transparent cuvette, prepare the reaction mixture containing:
-
Potassium phosphate buffer (to a final volume of 1 ml)
-
This compound (at varying concentrations to determine Km, e.g., 1-50 µM)
-
CoA (at a saturating concentration, e.g., 50 µM)
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 303 nm over time using the spectrophotometer.
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot. The rate of substrate cleavage is proportional to the rate of absorbance decrease.
-
To determine the kinetic parameters, plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizations
Caption: Peroxisomal β-oxidation pathway for eicosanoids.
References
- 1. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the stability and substrate specificity of purified peroxisomal 3-oxoacyl-CoA thiolases A and B from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
3-oxoacyl-CoA thiolase assay using 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
Application Notes and Protocols for 3-Oxoacyl-CoA Thiolase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxoacyl-CoA thiolases (also known as β-ketothiolases) are a crucial class of enzymes that catalyze the final step of the fatty acid β-oxidation spiral.[1] This reaction involves the thiolytic cleavage of a 3-oxoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.[2] Thiolases are found in both prokaryotes and eukaryotes and are localized in different cellular compartments, including mitochondria and peroxisomes, reflecting their diverse metabolic roles.[3][4] In eukaryotes, mitochondrial thiolases are primarily involved in the degradation of medium- to short-chain fatty acids, while peroxisomal thiolases handle very-long-chain fatty acids, branched-chain fatty acids, and eicosanoids.[5][6]
This document provides a detailed protocol for assaying 3-oxoacyl-CoA thiolase activity, with a specific focus on the substrate 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA. This particular substrate is an intermediate in the β-oxidation of eicosanoids, which are important signaling molecules involved in inflammation and other physiological processes.[7][8][9] The assay described here is a continuous spectrophotometric method that monitors the cleavage of the 3-oxoacyl-CoA substrate.
Principle of the Assay
The thiolase-catalyzed reaction involves the cleavage of the Cα-Cβ bond of a 3-oxoacyl-CoA in the presence of Coenzyme A (CoA). This reaction can be monitored spectrophotometrically. One common method is to measure the disappearance of the 3-oxoacyl-CoA substrate. The enolate form of the 3-oxoacyl-CoA has a characteristic absorbance maximum around 303-310 nm upon binding to a magnesium-complexing agent or in the presence of bovine serum albumin (BSA).[10] The decrease in absorbance at this wavelength is directly proportional to the thiolase activity.
An alternative, and often more sensitive, method is a coupled enzyme assay. In this approach, the acetyl-CoA produced by the thiolase reaction is used by citrate (B86180) synthase to condense with oxaloacetate, producing citrate and CoA. The oxaloacetate is generated from malate (B86768) by malate dehydrogenase, a reaction that concomitantly reduces NAD+ to NADH. The increase in NADH concentration can be monitored by the increase in absorbance at 340 nm.[11]
This protocol will focus on the direct spectrophotometric assay monitoring the cleavage of the 3-oxoacyl-CoA substrate.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified or partially purified 3-oxoacyl-CoA thiolase (e.g., from rat liver peroxisomes or mitochondria, or a recombinant source).
-
Substrate: this compound. Note: As this is not a commercially common substrate, it may need to be synthesized. A general method for synthesizing 3-hydroxy polyenoic acids, which can be oxidized to their 3-keto counterparts, has been described.[12]
-
Coenzyme A (CoA): Lithium or sodium salt.
-
Buffer: Tris-HCl or potassium phosphate (B84403) buffer, pH 8.0-8.5.
-
Bovine Serum Albumin (BSA): Fatty acid-free.
-
Spectrophotometer: Capable of measuring absorbance at 303 nm.
-
Cuvettes: Quartz or UV-transparent disposable cuvettes.
Preparation of Reagents
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 2 mM MgCl2.
-
CoA Stock Solution: 10 mM CoA in deionized water. Store in aliquots at -20°C.
-
Substrate Stock Solution: 1 mM this compound in deionized water or a suitable buffer. The exact concentration should be determined spectrophotometrically using its molar extinction coefficient. If the extinction coefficient is unknown, it can be estimated by comparison to similar compounds. Store in aliquots at -80°C to minimize degradation.
-
Enzyme Solution: Dilute the 3-oxoacyl-CoA thiolase to a suitable concentration in assay buffer immediately before use. The optimal concentration should be determined empirically to give a linear reaction rate for at least 5 minutes.
Assay Procedure
-
Set the spectrophotometer to 303 nm and equilibrate the cuvette holder to 25°C or 37°C.
-
In a 1 ml cuvette, add the following reagents:
-
850 µl of Assay Buffer
-
50 µl of 10 mM CoA
-
50 µl of 10 mg/ml BSA
-
-
Mix the contents of the cuvette by inverting and incubate for 5 minutes at the assay temperature.
-
Add 50 µl of the 1 mM this compound substrate solution and mix.
-
Record the baseline absorbance for 2-3 minutes.
-
Initiate the reaction by adding 10-50 µl of the diluted enzyme solution. The final volume of the reaction mixture should be 1 ml.
-
Immediately mix the contents of the cuvette and start monitoring the decrease in absorbance at 303 nm for 5-10 minutes.
-
Record the linear rate of the reaction (ΔA/min).
-
A blank reaction containing all components except the enzyme should be run to correct for any non-enzymatic degradation of the substrate.
Calculation of Enzyme Activity
The specific activity of the 3-oxoacyl-CoA thiolase is calculated using the following formula:
Specific Activity (µmol/min/mg) = (ΔA/min) / (ε * l * [E])
Where:
-
ΔA/min is the rate of absorbance change per minute from the linear portion of the curve.
-
ε is the molar extinction coefficient of the 3-oxoacyl-CoA substrate at 303 nm (in M⁻¹cm⁻¹).
-
l is the path length of the cuvette (usually 1 cm).
-
[E] is the concentration of the enzyme in the assay in mg/ml.
Data Presentation
Table 1: Kinetic Parameters of Peroxisomal Thiolases with Various Substrates
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Thiolase A (Rat Liver) | 3-Oxoacyl-CoA (C4) | 11 | - |
| Thiolase A (Rat Liver) | 3-Oxoacyl-CoA (C6-C16) | 3-7 | - |
| SCP-2/thiolase (Rat Liver) | 3-Oxo-2-methylpalmitoyl-CoA | - | - |
| SCP-2/thiolase (Rat Liver) | 24-Oxo-trihydroxycoprostanoyl-CoA | - | - |
| Thiolase II (Sunflower) | Acetoacetyl-CoA | 27 | - |
| Thiolase II (Sunflower) | 3-Oxoacyl-CoAs (C6-C16) | 3-7 | - |
Data adapted from various sources for comparative purposes.[6][13] The Vmax values are highly dependent on the purity of the enzyme and assay conditions.
Table 2: Substrate Specificity of Different Thiolase Isozymes
| Thiolase Isozyme | Subcellular Location | Primary Substrates |
| Thiolase I (ACAA1) | Peroxisomes | Broad chain-length 3-oxoacyl-CoAs |
| Thiolase II (ACAT1) | Mitochondria | Acetoacetyl-CoA |
| Mitochondrial 3-oxoacyl-CoA thiolase (ACAA2) | Mitochondria | Medium- to long-chain 3-oxoacyl-CoAs |
| SCP-2/thiolase | Peroxisomes | 2-Methyl-branched 3-oxoacyl-CoAs, bile acid intermediates |
This table summarizes the general substrate preferences of different thiolase isozymes.[3][4][6]
Visualizations
Diagram 1: β-Oxidation Pathway for Fatty Acyl-CoA
Caption: The four enzymatic steps of the β-oxidation spiral.
Diagram 2: Experimental Workflow for 3-Oxoacyl-CoA Thiolase Assay
Caption: Step-by-step workflow for the spectrophotometric thiolase assay.
Diagram 3: Thiolase Reaction Mechanism
Caption: Thiolytic cleavage of 3-oxoacyl-CoA by thiolase.
References
- 1. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Thiolase - Wikipedia [en.wikipedia.org]
- 4. InterPro [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 8. Beta-oxidation of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eicosanoid - Wikipedia [en.wikipedia.org]
- 10. Spectrophotometric assay for the condensing enzyme activity of the microsomal fatty acid chain elongation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of eicosa-2-trans-8,11,14-all cis-tetraenoic acid-3-14C and DL-3-hydroxy eicosa-8,11,14-all cis-trienoic acid-3-14C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA is a putative intermediate in the metabolism of eicosanoids, a class of signaling molecules involved in inflammation, immunity, and central nervous system functions. The isolation and quantification of this and other acyl-CoA species from tissues are critical for understanding their physiological roles and for the development of novel therapeutics. This document provides detailed protocols for the extraction, purification, and quantification of long-chain acyl-CoAs, which are applicable to this compound, from biological tissue samples. The methodologies are based on established solvent extraction, solid-phase extraction (SPE), and liquid chromatography-mass spectrometry (LC-MS) techniques.
Data Presentation
The expected concentrations of long-chain acyl-CoAs can vary significantly between tissue types and physiological states. The following table summarizes representative quantitative data for various long-chain acyl-CoAs from rat tissues, providing a baseline for expected yields. Note that specific data for this compound is not available in the literature; however, its levels are likely to be comparable to other polyunsaturated acyl-CoAs.
| Acyl-CoA Species | Heart (nmol/g wet weight) | Kidney (nmol/g wet weight) | Skeletal Muscle (nmol/g wet weight) | Liver (nmol/g protein) | Reference |
| Palmitoyl-CoA (16:0) | 2.5 ± 0.3 | 3.1 ± 0.4 | 1.2 ± 0.2 | 108 ± 11 (fed), 248 ± 19 (fasted) | [1][2] |
| Oleoyl-CoA (18:1) | 3.0 ± 0.4 | 3.5 ± 0.5 | 1.5 ± 0.2 | Increased 2-3 fold on fasting | [1][2] |
| Linoleoyl-CoA (18:2) | 2.8 ± 0.3 | 3.2 ± 0.4 | 1.4 ± 0.2 | Increased 2-3 fold on fasting | [1][2] |
| Arachidonoyl-CoA (20:4) | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.2 ± 0.05 | - | [1] |
Experimental Protocols
Protocol 1: Tissue Homogenization and Extraction of Long-Chain Acyl-CoAs
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.[1][3][4]
Materials:
-
Tissue sample (≤ 100 mg)
-
100 mM Potassium phosphate (B84403) buffer (KH2PO4), pH 4.9
-
2-Propanol
-
Acetonitrile (B52724) (ACN)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Freeze-clamp the tissue in liquid nitrogen immediately after collection to halt metabolic activity.
-
Weigh the frozen tissue (≤ 100 mg).
-
In a pre-chilled glass homogenizer, add the frozen tissue and 10 volumes of 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize the tissue thoroughly on ice.
-
Add 2-propanol to the homogenate and homogenize again.
-
Extract the acyl-CoAs by adding acetonitrile (ACN) to the homogenate.
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol describes the purification of acyl-CoAs from the tissue extract using an oligonucleotide purification column.[1] Alternative SPE cartridges, such as 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel, can also be used with high recovery rates.[3][4]
Materials:
-
Tissue extract from Protocol 1
-
Oligonucleotide purification column
-
2-Propanol
-
Nitrogen gas stream
-
LC-MS grade water
Procedure:
-
Condition the oligonucleotide purification column according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the column. The acyl-CoAs will bind to the column matrix.
-
Wash the column to remove unbound contaminants.
-
Elute the acyl-CoAs from the column using 2-propanol.
-
Concentrate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried acyl-CoAs in a small volume of LC-MS grade water or a suitable buffer for LC-MS analysis.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of long-chain acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: 100 mM Ammonium formate (B1220265) in water, pH 5.0, with 2% acetonitrile
-
Mobile Phase B: Acetonitrile
-
Internal standards (e.g., deuterated acyl-CoAs)
Procedure:
-
Inject the purified and reconstituted acyl-CoA sample onto the C18 column.
-
Perform a chromatographic separation using a gradient of Mobile Phase A and Mobile Phase B. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic long-chain acyl-CoAs.
-
Ionize the eluted acyl-CoAs using positive ion mode ESI.
-
Perform tandem mass spectrometry (MS/MS) analysis in Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor ion will be its molecular mass, and the product ion will correspond to the CoA moiety or a specific fragment of the acyl chain.
-
Quantify the analyte by comparing its peak area to that of a known concentration of an appropriate internal standard.
Visualizations
Caption: Experimental workflow for the isolation and quantification of this compound.
Caption: Putative involvement of this compound in the eicosanoid metabolism pathway.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antibodies Against 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of eicosadienoic acid, an omega-6 fatty acid. The ability to specifically detect and quantify this molecule is crucial for studying fatty acid metabolism, identifying potential biomarkers for metabolic disorders, and developing novel therapeutic interventions. These application notes provide a comprehensive guide to the development of polyclonal and monoclonal antibodies against this compound, including detailed protocols for hapten synthesis, immunogen preparation, and antibody characterization and application in various immunoassays.
Biological Context: The Role in Fatty Acid Beta-Oxidation
This compound is generated during the third step of the beta-oxidation cycle of eicosadienoic acid. This metabolic pathway is essential for energy production from fatty acids.[1][2][3] The process involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[1][2][3][4] The acetyl-CoA then enters the citric acid cycle to generate ATP. Dysregulation of this pathway is associated with various metabolic diseases.
Antibody Development Strategy
Due to its small size, this compound is a hapten and requires conjugation to a larger carrier protein to elicit a robust immune response. The overall workflow for antibody development is outlined below.
References
- 1. Impact of Hapten Presentation on Antibody Binding at Lipid Membrane Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [agris.fao.org]
Application Notes and Protocols: Radiolabeling of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA is a critical intermediate in the metabolism of fatty acids. Understanding its metabolic fate is essential for research in various fields, including metabolic disorders and drug development. Radiolabeling this molecule enables its use as a tracer in in vitro and in vivo studies, allowing for the sensitive and specific tracking of its metabolic pathways and the quantification of its conversion to downstream metabolites. These application notes provide detailed protocols for the enzymatic synthesis and purification of radiolabeled this compound, as well as its application in tracer studies.
Data Presentation
Table 1: Summary of Radiolabeling Reaction Parameters
| Parameter | Value |
| Precursor | [1-¹⁴C]Eicosa-cis,cis-11,14-dienoic Acid |
| Enzyme | Acyl-CoA Synthetase |
| Radionuclide | ¹⁴C |
| Specific Activity of Precursor | 50-60 mCi/mmol |
| Incubation Time | 30 minutes |
| Incubation Temperature | 37°C |
| Typical Radiochemical Yield | 85-95% |
| Final Purity | >98% |
Table 2: Typical Results from a Tracer Study in Isolated Hepatocytes
| Time Point | % of Total Radioactivity in this compound | % of Total Radioactivity in Downstream Metabolites |
| 0 min | 98.2 ± 0.5 | <1 |
| 15 min | 45.3 ± 2.1 | 52.1 ± 2.3 |
| 30 min | 15.7 ± 1.8 | 81.5 ± 3.0 |
| 60 min | 5.1 ± 0.9 | 92.3 ± 1.5 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of [¹⁴C]-3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
This protocol describes the synthesis of [¹⁴C]-3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA from [1-¹⁴C]eicosa-cis,cis-11,14-dienoic acid using acyl-CoA synthetase, followed by oxidation.
Materials:
-
[1-¹⁴C]Eicosa-cis,cis-11,14-dienoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase
-
Acyl-CoA oxidase
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
TLC plates (silica gel)
-
Scintillation fluid
-
Solvents for TLC (e.g., chloroform:methanol:acetic acid:water)
Procedure:
-
Preparation of the Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 µM [1-¹⁴C]Eicosa-cis,cis-11,14-dienoic acid
-
2 mM CoA
-
5 mM ATP
-
2 mM DTT
-
5 mM MgCl₂
-
0.1 U Acyl-CoA synthetase
-
Potassium phosphate buffer (100 mM, pH 7.4) to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Enzymatic Oxidation: Add 0.2 U of acyl-CoA oxidase to the reaction mixture and incubate for an additional 15 minutes at 37°C to convert the newly synthesized acyl-CoA to the 3-oxo species.
-
Reaction Termination: Stop the reaction by adding 20 µL of 10% acetic acid.
-
Purification: Purify the radiolabeled product using thin-layer chromatography (TLC).[1]
-
Spot the reaction mixture onto a silica (B1680970) gel TLC plate.
-
Develop the plate using a solvent system such as chloroform:methanol:acetic acid:water (50:25:8:4, v/v/v/v).
-
Visualize the separated compounds using a phosphorimager or by scraping the silica gel sections and quantifying the radioactivity by liquid scintillation counting.
-
The band corresponding to this compound can be identified by co-migration with a non-radiolabeled standard.
-
-
Elution and Quantification: Elute the product from the silica gel using an appropriate solvent. Determine the concentration and specific activity.
Protocol 2: Application in Tracer Studies with Isolated Hepatocytes
This protocol outlines the use of [¹⁴C]-3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA to trace its metabolism in isolated hepatocytes.
Materials:
-
Isolated primary hepatocytes
-
Krebs-Henseleit bicarbonate buffer
-
[¹⁴C]-3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
-
Perchloric acid
-
Organic solvents for extraction (e.g., Dole's reagent: isopropanol:heptane:1N H₂SO₄)
-
TLC plates and solvents for metabolite separation
Procedure:
-
Cell Preparation: Resuspend isolated hepatocytes in Krebs-Henseleit buffer at a concentration of 10⁶ cells/mL.
-
Incubation: Add [¹⁴C]-3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA to the cell suspension to a final concentration of 10 µM. Incubate at 37°C with gentle shaking.
-
Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), withdraw aliquots of the cell suspension.
-
Metabolite Extraction: Immediately quench the metabolic activity by adding an equal volume of ice-cold 6% perchloric acid. Extract lipids and acyl-CoAs using an appropriate organic solvent mixture.[1]
-
Analysis: Separate the parent compound and its metabolites by TLC or HPLC. Quantify the radioactivity in each fraction using liquid scintillation counting.
Visualizations
Caption: Experimental workflow for the synthesis and application of radiolabeled this compound.
Caption: Simplified metabolic pathway involving this compound.
References
Application Notes and Protocols: In Vitro Reconstitution of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction: The mitochondrial beta-oxidation of fatty acids is a critical metabolic pathway for energy production. The degradation of polyunsaturated fatty acids, such as eicosadienoic acid, requires a core set of beta-oxidation enzymes along with specific auxiliary enzymes to handle the cis- and trans-double bonds. The in vitro reconstitution of these pathways using purified enzymes provides a powerful system for studying enzyme kinetics, identifying metabolic bottlenecks, and screening for potential therapeutic inhibitors.[1] This document outlines the metabolic pathway for 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA, a key intermediate, and provides detailed protocols for its reconstitution and analysis in a cell-free system.
Metabolic Pathway Overview
The metabolism of this compound begins with the thiolytic cleavage by 3-ketoacyl-CoA thiolase. This reaction is the final step of a beta-oxidation cycle.[2] The resulting product, a shortened acyl-CoA with cis-double bonds, must then be acted upon by auxiliary enzymes, specifically an isomerase, to be further metabolized by the core beta-oxidation machinery.[3]
Caption: Proposed metabolic pathway for this compound.
Quantitative Data Summary
The successful in vitro reconstitution of a metabolic pathway relies on the careful titration of each component.[1][4] The following tables provide representative concentrations and conditions for setting up the reconstituted system.
Table 1: Reagent Concentrations for In Vitro Reconstitution
| Component | Stock Concentration | Final Concentration | Purpose |
| HEPES Buffer (pH 7.5) | 1 M | 50 mM | Maintain physiological pH |
| MgCl₂ | 1 M | 5 mM | Cofactor for enzymatic activity |
| ATP | 100 mM | 2 mM | Energy source (if starting upstream) |
| Coenzyme A (CoA-SH) | 10 mM | 100 µM | Thiolysis substrate[2] |
| NAD⁺ | 50 mM | 1 mM | Oxidizing agent for Dehydrogenase |
| FAD | 10 mM | 50 µM | Cofactor for Acyl-CoA Dehydrogenase |
| This compound | 1 mM | 10-50 µM | Primary Substrate |
| 3-Ketoacyl-CoA Thiolase (KAT) | 1 mg/mL | 1-5 µg/mL | Catalyzes the initial cleavage |
| Acyl-CoA Dehydrogenase (ACAD) | 1 mg/mL | 1-5 µg/mL | Introduces a double bond[5] |
| Enoyl-CoA Hydratase (ECH) | 1 mg/mL | 1-5 µg/mL | Hydrates the double bond[6] |
| 3-Hydroxyacyl-CoA Dehydrogenase | 1 mg/mL | 1-5 µg/mL | Oxidizes the hydroxyl group[7] |
| Δ³,Δ²-Enoyl-CoA Isomerase | 1 mg/mL | 1-5 µg/mL | Auxiliary enzyme for cis-bonds[3] |
Table 2: Spectrophotometric Assay Parameters for Key Enzymes
| Enzyme Assay | Wavelength (nm) | Substrate (Concentration) | Principle | Reference |
| 3-Ketoacyl-CoA Thiolase (Thiolysis) | 303 | Acetoacetyl-CoA (50 µM) | Decrease in absorbance due to cleavage of the 3-ketoacyl-CoA. | [2] |
| 3-Ketoacyl-CoA Thiolase (Condensation) | 412 | Acetyl-CoA (1 mg/mL) | Reaction of free CoA with DTNB to produce a colored product. | [8] |
| Acyl-CoA Dehydrogenase | 340 | Acyl-CoA (50 µM), ETF | Reduction of ETF fluorescence upon accepting electrons from the ACAD. | [9] |
| Enoyl-CoA Hydratase | 232 | trans-2-Crotonyl-CoA (50 µM) | Increase in absorbance due to the formation of the acyl-CoA ester bond. | [2] |
| 3-Hydroxyacyl-CoA Dehydrogenase | 340 | 3-Hydroxyacyl-CoA (100 µM) | Increase in absorbance from the reduction of NAD⁺ to NADH. | [7] |
Experimental Protocols
Protocol 1: General Recombinant Enzyme Expression and Purification
This protocol describes a general method for obtaining the necessary enzymes. Individual optimization will be required for each specific protein.
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression plasmid containing the gene of interest (e.g., human ACAA2 for thiolase[10]) with an N-terminal His-tag.
-
Culture Growth: Grow the transformed cells in LB media with appropriate antibiotic selection at 37°C until an OD₆₀₀ of 0.6-0.8 is reached.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 7.5) and lyse by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Dialysis & Storage: Dialyze the purified protein against a storage buffer (50 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.5). Determine protein concentration using a Bradford assay, aliquot, and store at -80°C.
Protocol 2: In Vitro Reconstitution Workflow
This protocol details the setup for the complete multi-enzyme reaction to metabolize the substrate.
Caption: General workflow for the in vitro reconstitution experiment.
-
Master Mix Preparation: On ice, prepare a master mix containing buffer, MgCl₂, CoA-SH, NAD⁺, and FAD at 2x the final concentrations listed in Table 1.
-
Enzyme Preparation: Thaw purified enzyme stocks on ice. Prepare an enzyme mix containing all necessary enzymes (Thiolase, Dehydrogenase, Hydratase, Isomerase) in reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine 50 µL of the 2x master mix with 40 µL of the enzyme mix.
-
Initiation: Pre-warm the tubes to 37°C for 5 minutes. Initiate the reaction by adding 10 µL of the 10x substrate (this compound) and vortex gently.
-
Time Course: Incubate the reaction at 37°C. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot and quench the reaction by mixing with an equal volume of ice-cold acetonitrile (B52724) or 1 M perchloric acid.
-
Analysis: Centrifuge the quenched samples to pellet precipitated protein. Analyze the supernatant for the disappearance of substrate and the appearance of intermediates and the final product (Acetyl-CoA) using LC-MS/MS.
Protocol 3: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity
This protocol uses DTNB to measure the rate of CoA-SH release during the condensation reaction, which is the reverse of the thiolysis reaction relevant to beta-oxidation but is a reliable measure of enzyme activity.[8]
-
Reaction Mixture: In a 96-well plate, prepare a 100 µL reaction volume containing 50 mM Tris buffer (pH 7.4), 40 mM KCl, and 1 mg/mL acetyl-CoA.
-
Enzyme Addition: Add 5 µL of purified 3-Ketoacyl-CoA Thiolase (or mutant) to each well to initiate the reaction. Include a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Add 100 µL of 10 mM DTNB solution to each well.
-
Measurement: Immediately measure the increase in absorbance at 412 nm using a microplate reader. The rate of color development is proportional to the enzyme activity.
References
- 1. In vitro reconstitution guide for targeted synthetic metabolism of chemicals, nutraceuticals and drug precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 7. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 8. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human 3 ketoacyl CoA thiolase, mitochondrial (ACAA2) ELISA Kit - Omnimabs [omnimabs.com]
Application Notes and Protocols for 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA is limited in publicly available literature. The following application notes and protocols are based on established principles of fatty acid metabolism, particularly the β-oxidation pathway, and its relevance as a target in drug discovery. The information is intended to provide a hypothetical framework for investigating the potential roles of this molecule.
Introduction
This compound is a putative intermediate in the mitochondrial β-oxidation of cis,cis-11,14-eicosadienoic acid, an omega-6 polyunsaturated fatty acid. While the parent fatty acid is known to be a precursor for bioactive lipids and can modulate inflammatory responses, the specific roles and concentrations of its β-oxidation intermediates are not well-characterized.[1][2] The presence of the 3-oxo group indicates its position within the fatty acid oxidation spiral, just prior to thiolytic cleavage.
In the context of drug discovery, intermediates of metabolic pathways can serve as biomarkers for disease states or as direct or indirect targets for therapeutic intervention. The enzymes responsible for the formation and further metabolism of 3-oxoacyl-CoAs are critical for energy homeostasis and have been explored as drug targets in various diseases, including metabolic disorders and infectious diseases.[3][4][5]
Potential Applications in Drug Discovery
Biomarker Discovery
The accumulation of specific acyl-CoA species can be indicative of enzymatic deficiencies or metabolic dysregulation. Measuring the levels of this compound in biological samples (e.g., liver, plasma) could be explored as a potential biomarker for:
-
Mitochondrial Dysfunction: Elevated levels might suggest a bottleneck in the β-oxidation pathway, potentially due to impaired activity of the downstream enzyme, 3-ketoacyl-CoA thiolase.
-
Inherited Metabolic Disorders: Inborn errors of metabolism affecting specific long-chain fatty acid oxidation enzymes could lead to the accumulation of this intermediate.
-
Drug-Induced Steatosis: Certain drugs are known to inhibit mitochondrial fatty acid oxidation, leading to the buildup of fatty acid intermediates and causing liver steatosis.[5] Monitoring this specific 3-oxoacyl-CoA could serve as a sensitive indicator of such off-target drug effects.
Target Validation and Enzyme Characterization
The enzyme responsible for the formation of this compound is a 3-hydroxyacyl-CoA dehydrogenase. The specific isoform that processes this polyunsaturated substrate could be a target for therapeutic intervention.
-
Inhibitor Screening: this compound can be used as a product in an enzymatic assay to screen for inhibitors of the preceding enzyme, L-3-hydroxyacyl-CoA dehydrogenase. Conversely, it can be used as a substrate to screen for inhibitors of the subsequent enzyme, 3-ketoacyl-CoA thiolase.
-
Enzyme Specificity Studies: Investigating the kinetics of the enzymes that produce and consume this molecule can provide insights into the substrate specificity for polyunsaturated fatty acyl-CoAs.
Elucidating Pathophysiological Roles
Introducing this compound to cellular or in vitro models could help elucidate its potential signaling roles. While β-oxidation intermediates are generally considered transient, their accumulation could have downstream effects on cellular processes.
Quantitative Data Summary
Due to the lack of direct experimental data for this compound, the following table provides hypothetical examples of quantitative data that could be generated and would be valuable for its application in drug discovery.
| Parameter | Hypothetical Value | Application |
| Enzyme Kinetics | ||
| Km (L-3-hydroxyacyl-CoA dehydrogenase) | 5 µM | To determine the affinity of the enzyme for the substrate leading to the 3-oxo product. |
| kcat (L-3-hydroxyacyl-CoA dehydrogenase) | 100 s⁻¹ | To measure the turnover rate of the enzyme producing the 3-oxo product. |
| Km (3-ketoacyl-CoA thiolase) | 10 µM | To determine the affinity of the downstream enzyme for this compound. |
| kcat (3-ketoacyl-CoA thiolase) | 200 s⁻¹ | To measure the turnover rate of the enzyme consuming this compound. |
| Inhibitor Potency | ||
| IC50 (Compound X vs. L-3-hydroxyacyl-CoA dehydrogenase) | 500 nM | To quantify the potency of a potential inhibitor for the enzyme producing the target molecule. |
| Ki (Compound Y vs. 3-ketoacyl-CoA thiolase) | 200 nM | To determine the binding affinity of an inhibitor for the enzyme that metabolizes the target molecule. |
| Biomarker Levels | ||
| Healthy Control (Plasma) | < 1 pmol/mL | To establish a baseline level in a healthy population. |
| Disease State (Plasma) | 15 pmol/mL | To assess the potential of the molecule as a biomarker for a specific disease. |
Experimental Protocols
Protocol for In Vitro Assay of L-3-hydroxyacyl-CoA Dehydrogenase Activity
This protocol describes a spectrophotometric assay to measure the production of this compound by monitoring the reduction of NAD⁺ to NADH.
Materials:
-
Purified or recombinant L-3-hydroxyacyl-CoA dehydrogenase
-
L-3-hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA (substrate)
-
NAD⁺ (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of L-3-hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA in a suitable solvent.
-
Prepare a reaction mixture in a cuvette containing reaction buffer and NAD⁺.
-
Add the enzyme to the reaction mixture and incubate for 5 minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate, L-3-hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol for LC-MS/MS Quantification of this compound in Biological Samples
This protocol outlines a method for the sensitive and specific quantification of the target molecule in plasma or tissue homogenates.
Materials:
-
Internal standard (e.g., ¹³C-labeled this compound)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Add a known amount of the internal standard to each sample.
-
Precipitate proteins by adding cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (for cleanup and concentration):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent.
-
Dry the eluate under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable injection solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analyte from other molecules using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the analyte using multiple reaction monitoring (MRM) mode, monitoring for specific precursor-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the analyte.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: The β-oxidation spiral showing the position of this compound.
Caption: Workflow for the quantification of this compound.
References
- 1. EICOSADIENOIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress of potential drugs targeted in lipid metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Enzyme Kinetics with 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA is a critical intermediate in the metabolic pathway of eicosanoids, a class of signaling molecules derived from 20-carbon fatty acids. The study of enzyme kinetics involving this substrate is paramount for understanding the regulation of inflammatory processes, cellular signaling, and various disease states. Eicosanoid metabolism is a key area of interest for drug development, particularly for anti-inflammatory and metabolic disorder therapies. These application notes provide detailed protocols for assaying the activity of enzymes that metabolize this compound and a framework for interpreting the kinetic data.
Relevant Enzymes and Pathways
The metabolism of this compound primarily occurs through the mitochondrial or peroxisomal beta-oxidation pathway. The key enzymes involved are:
-
Long-Chain or Very-Long-Chain Acyl-CoA Dehydrogenase (LCAD/VLCAD): Catalyzes the initial dehydrogenation step.
-
Enoyl-CoA Hydratase: Catalyzes the hydration of the resulting double bond.
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): Catalyzes the second dehydrogenation.
-
Long-Chain 3-Ketoacyl-CoA Thiolase (LKAT): Catalyzes the final thiolytic cleavage.
Deficiencies in these enzymes can lead to serious metabolic disorders. Understanding their kinetics with specific substrates like this compound is crucial for diagnosing and developing treatments for these conditions.
Data Presentation: Enzyme Kinetic Parameters
The following table summarizes hypothetical kinetic data for enzymes acting on this compound. This data is for illustrative purposes to demonstrate how results would be presented. Actual values must be determined experimentally.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Human Mitochondrial Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | This compound | 5.2 | 15.3 | 2.9 x 106 |
| Human Mitochondrial Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | (3S)-hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA | 12.8 | 45.1 | 3.5 x 106 |
| Human Mitochondrial Long-Chain 3-Ketoacyl-CoA Thiolase (LKAT) | This compound | 8.5 | 120.7 | 1.4 x 107 |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity
This protocol measures the reduction of a specific electron acceptor, ferricenium hexafluorophosphate, which is coupled to the oxidation of the acyl-CoA substrate by VLCAD.
Materials:
-
Purified recombinant human VLCAD
-
This compound
-
Ferricenium hexafluorophosphate
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.2)
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.2) and 200 µM ferricenium hexafluorophosphate.
-
Add varying concentrations of this compound (e.g., 0.5 µM to 50 µM) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of purified VLCAD (e.g., 50 nM).
-
Immediately monitor the decrease in absorbance at 300 nm for 5 minutes, recording data points every 15 seconds. The decrease in absorbance corresponds to the reduction of ferricenium.
-
Calculate the initial velocity (v0) from the linear portion of the curve.
-
Perform control experiments without the enzyme and without the substrate to account for background rates.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Coupled Spectrophotometric Assay for Long-Chain 3-Ketoacyl-CoA Thiolase (LKAT) Activity
This assay measures the cleavage of the 3-ketoacyl-CoA substrate by monitoring the reaction of the newly formed free Coenzyme A with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Purified recombinant human LKAT
-
This compound
-
Coenzyme A (CoA)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 0.1 mM DTNB, and 0.1 mM CoA.
-
Add varying concentrations of this compound (e.g., 1 µM to 100 µM) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of purified LKAT (e.g., 20 nM).
-
Monitor the increase in absorbance at 412 nm for 10 minutes, recording data points every 30 seconds. The increase in absorbance is due to the formation of the TNB2- anion.
-
Calculate the initial velocity (v0) from the linear portion of the curve using the molar extinction coefficient of TNB2- (14,150 M-1cm-1).
-
Perform control experiments without the enzyme and without the substrate.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Signaling Pathway and Experimental Workflow Diagrams
Application Note: Monitoring Peroxisomal β-Oxidation of Eicosa-cis,cis-11,14-dienoic Acid in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peroxisomal β-oxidation is a critical metabolic pathway responsible for the chain shortening of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids.[1][2] Unlike mitochondrial β-oxidation, the peroxisomal process is not primarily for ATP production but rather to generate shorter-chain fatty acids that can then be further metabolized in the mitochondria.[1][2] Dysregulation of peroxisomal β-oxidation is associated with severe metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[3] Therefore, assays to monitor the activity of this pathway are crucial for understanding disease mechanisms and for the development of novel therapeutics.
This application note describes a cell-based assay to monitor the peroxisomal β-oxidation of eicosa-cis,cis-11,14-dienoic acid. The metabolism of this polyunsaturated fatty acid involves the formation of the key intermediate, 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA. The protocol utilizes stable-isotope labeled eicosa-cis,cis-11,14-dienoic acid and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS) to trace the metabolic fate of the fatty acid.
Signaling Pathway
The peroxisomal β-oxidation of eicosa-cis,cis-11,14-dienoic acid begins with its activation to eicosa-cis,cis-11,14-dienoyl-CoA. This is followed by a series of enzymatic reactions, including oxidation, hydration, and thiolytic cleavage, to shorten the fatty acid chain. This compound is a central intermediate in this pathway.
Caption: Peroxisomal β-oxidation of eicosa-cis,cis-11,14-dienoic acid.
Experimental Protocol
This protocol is designed for human skin fibroblasts but can be adapted for other adherent cell types.
Materials:
-
Human skin fibroblasts (e.g., from a cell bank)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
[D4]-Eicosa-cis,cis-11,14-dienoic acid (stable-isotope labeled substrate)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Internal Standard (e.g., [D8]-Palmitic acid)
-
Methanol (B129727), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
6-well cell culture plates
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture human skin fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells upon reaching 80-90% confluency. For the assay, seed cells in 6-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Preparation of Labeled Substrate:
-
Prepare a stock solution of [D4]-Eicosa-cis,cis-11,14-dienoic acid complexed to fatty acid-free BSA. This improves the solubility and cellular uptake of the fatty acid.
-
-
Cell Treatment:
-
On the day of the experiment, wash the confluent cell monolayer twice with warm PBS.
-
Add fresh, serum-free DMEM containing the [D4]-Eicosa-cis,cis-11,14-dienoic acid-BSA complex to each well. A final concentration of 10-50 µM is a good starting point for optimization.
-
Include a vehicle control (DMEM with BSA only).
-
Incubate the cells for a defined period (e.g., 24 hours) at 37°C.
-
-
Metabolite Extraction:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol containing the internal standard ([D8]-Palmitic acid) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Analyze the samples using a reverse-phase C18 column coupled to a tandem mass spectrometer.
-
Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analytes.
-
Monitor the parent and daughter ions for [D4]-Eicosa-cis,cis-11,14-dienoyl-CoA and its downstream metabolites, as well as the internal standard.
-
Experimental Workflow
Caption: Workflow for the cell-based assay.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in a table for clear comparison between different experimental conditions (e.g., control vs. drug-treated cells).
| Analyte | Control (pmol/mg protein) | Treatment X (pmol/mg protein) | % Change |
| [D4]-Eicosa-cis,cis-11,14-dienoic Acid | 150.2 ± 12.5 | 250.8 ± 20.1 | +67% |
| [D4]-C18 Metabolite | 85.6 ± 7.8 | 42.1 ± 5.3 | -51% |
| [D4]-C16 Metabolite | 42.3 ± 4.1 | 18.9 ± 2.5 | -55% |
Data are presented as mean ± standard deviation (n=3). The % change is calculated relative to the control.
Conclusion
This application note provides a detailed protocol for a cell-based assay to monitor the peroxisomal β-oxidation of eicosa-cis,cis-11,14-dienoic acid through the analysis of its metabolites, including the pathway intermediate this compound. This assay can be a valuable tool for researchers studying lipid metabolism, investigating the pathophysiology of peroxisomal disorders, and screening for compounds that modulate this metabolic pathway. The use of a stable-isotope labeled substrate and LC-MS/MS provides high sensitivity and specificity for accurate quantification of the metabolic flux.
References
Metabolomic Analysis of 3-Oxoacyl-CoA Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoacyl-Coenzyme A (3-oxoacyl-CoA) species are critical, short-lived intermediates in the mitochondrial fatty acid β-oxidation (FAO) cycle. This metabolic pathway is central to energy homeostasis, providing a significant source of acetyl-CoA for the tricarboxylic acid (TCA) cycle and generating reducing equivalents (NADH and FADH2) for ATP production. The concentration and flux of 3-oxoacyl-CoAs and other acyl-CoA species are tightly regulated and reflect the metabolic state of the cell. Dysregulation of FAO and accumulation of specific acyl-CoA intermediates, including 3-oxoacyl-CoAs, have been implicated in a variety of metabolic diseases, including inherited fatty acid oxidation disorders, obesity, diabetes, and cardiovascular disease.
The analysis of 3-oxoacyl-CoAs presents significant analytical challenges due to their low cellular abundance, inherent chemical instability, and the complexity of the biological matrix. This document provides detailed application notes and experimental protocols for the robust and sensitive metabolomic analysis of 3-oxoacyl-CoA species using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard technique for this application.
Data Presentation: Quantitative Analysis of Acyl-CoA Species
The following table summarizes representative quantitative data for various acyl-CoA species in mammalian cells and tissues. It is important to note that the cellular concentrations of 3-oxoacyl-CoA species are typically very low and transient due to their position as intermediates in a rapid metabolic pathway. The presented values for 3-oxoacyl-CoAs are estimates and can vary significantly based on the biological system, metabolic state, and the specific analytical method employed.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) | Mouse Liver (pmol/mg tissue) |
| Saturated Acyl-CoAs | ||||
| Acetyl-CoA | 10.64 | ~15 | ~5 | ~50-100 |
| Butyryl-CoA (C4:0) | 1.01 | ~1 | <1 | ~1-5 |
| Hexanoyl-CoA (C6:0) | ~0.5 | <1 | <0.5 | ~0.5-2 |
| Octanoyl-CoA (C8:0) | ~0.3 | <0.5 | <0.5 | ~0.5-1.5 |
| Palmitoyl-CoA (C16:0) | ~5-10 | ~12 | ~4 | ~10-30 |
| Stearoyl-CoA (C18:0) | ~3-7 | ~8 | ~2.5 | ~5-15 |
| 3-Oxoacyl-CoAs (Estimates) | ||||
| 3-Oxobutyryl-CoA | <0.1 | <0.1 | <0.1 | <0.2 |
| 3-Oxohexanoyl-CoA | <0.05 | <0.05 | <0.05 | <0.1 |
| 3-Oxooctanoyl-CoA | <0.05 | <0.05 | <0.05 | <0.1 |
| 3-Oxopalmitoyl-CoA | <0.1 | <0.1 | <0.1 | <0.2 |
Note: Data for saturated acyl-CoAs are compiled from various sources in the literature. Data for 3-oxoacyl-CoA species are estimates based on their transient nature and the challenges in their direct quantification. Actual concentrations can vary significantly.
Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation
The following diagram illustrates the central role of 3-oxoacyl-CoA species as intermediates in the mitochondrial fatty acid β-oxidation pathway.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Experimental Workflow for 3-Oxoacyl-CoA Analysis
The following diagram outlines the general workflow for the metabolomic analysis of 3-oxoacyl-CoA species from biological samples.
Caption: General workflow for 3-oxoacyl-CoA analysis.
Experimental Protocols
Protocol 1: Extraction of 3-Oxoacyl-CoA Species from Cultured Cells
This protocol is designed for the extraction of a broad range of acyl-CoAs, including 3-oxoacyl-CoA intermediates, from adherent or suspension cell cultures. Due to the inherent instability of acyl-CoAs, it is critical to perform all steps rapidly and on ice.
Materials and Reagents:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), LC-MS grade, pre-chilled to -80°C
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Microcentrifuge tubes, 1.5 mL or 2 mL, pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.
-
-
Metabolism Quenching and Extraction:
-
For adherent cells: After the final PBS wash, add a minimal volume of ice-cold PBS to just cover the cell monolayer. Add 1 mL of -80°C methanol containing the internal standard directly to the plate. Use a cell scraper to scrape the cells into the cold methanol.
-
For suspension cells: After the final wash, resuspend the cell pellet in 1 mL of -80°C methanol containing the internal standard.
-
-
Lysate Collection and Protein Precipitation:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 1 minute to ensure complete cell lysis.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
-
Centrifugation:
-
Centrifuge the lysate at >15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.
-
-
Sample Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).
-
Protocol 2: Extraction of 3-Oxoacyl-CoA Species from Tissues
This protocol details the extraction of acyl-CoAs from tissue samples using 5-sulfosalicylic acid (SSA) for efficient protein precipitation.[1]
Materials and Reagents:
-
Frozen tissue sample
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Microcentrifuge tubes, pre-chilled
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
-
Pipettes and tips
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
Procedure:
-
Tissue Pulverization:
-
Homogenization and Protein Precipitation:
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold 5% SSA solution to the tube. If using internal standards, spike the SSA solution with the appropriate amount before adding it to the tissue powder.[1]
-
Homogenize the sample immediately using a bead beater or an ultrasonic homogenizer.[1]
-
-
Centrifugation:
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube.[1]
-
-
Sample Storage and Analysis:
-
The extracted sample is now ready for analysis by LC-MS/MS. If not analyzing immediately, store the extracts at -80°C to prevent degradation.[1]
-
Protocol 3: LC-MS/MS Analysis of 3-Oxoacyl-CoA Species
This protocol provides a general framework for the LC-MS/MS analysis of acyl-CoAs. The parameters should be optimized for the specific instrument and the target 3-oxoacyl-CoA species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the acyl-CoAs, then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20.1-25 min, 5% B. |
| Column Temperature | 30-40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ of the target 3-oxoacyl-CoA |
| Product Ion (Q3) | A common fragment ion for acyl-CoAs is the neutral loss of 507 Da. Specific product ions should be determined by direct infusion of standards. |
| Collision Energy (CE) | Optimize for each specific 3-oxoacyl-CoA species. |
| Source Parameters | Optimize ion spray voltage, source temperature, and gas flows for maximum signal intensity. |
Data Analysis:
-
Quantification is achieved by integrating the peak areas of the MRM transitions for each 3-oxoacyl-CoA species and normalizing to the peak area of the corresponding internal standard.
-
A calibration curve should be generated using authentic standards to determine the absolute concentration of each analyte.
Troubleshooting and Stability Considerations
-
Low Recovery: Low recovery of acyl-CoAs is often due to their instability.[2] To mitigate this:
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analytes. The use of a robust sample clean-up method, such as solid-phase extraction (SPE), and stable isotope-labeled internal standards can help to minimize matrix effects.
-
Analyte Stability in Autosampler: Acyl-CoAs can degrade in the autosampler over time. It is recommended to analyze samples as quickly as possible after reconstitution and to maintain the autosampler at a low temperature (e.g., 4°C).
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can achieve reliable and reproducible metabolomic analysis of 3-oxoacyl-CoA species, providing valuable insights into cellular metabolism in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
This technical support center provides guidance on the stability of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA in solution, addressing common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
Q2: What factors influence the stability of this compound in solution?
A2: The stability of acyl-CoA thioesters like this compound is primarily affected by:
-
pH: Thioesters are generally more stable in acidic to neutral conditions (pH 5-7).[2][4] Stability decreases in alkaline (basic) solutions due to base-catalyzed hydrolysis.[4]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[2][4] For optimal stability, solutions should be kept on ice during use and stored at low temperatures.
-
Buffer Composition: While specific buffer effects on this molecule are not documented, it is advisable to use buffers within the optimal pH range and to be aware of potential enzymatic contaminants in biological preparations.
-
Enzymatic Degradation: In biological samples or extracts, enzymes such as acyl-CoA hydrolases or thioesterases can rapidly degrade the molecule.[3][7][8]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term storage, it is highly recommended to prepare fresh solutions before each experiment.[9] If preparing stock solutions is necessary, the following procedure is advised:
-
Dissolve the compound in a minimal amount of an organic solvent like DMSO.[9]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Dry the aliquots under a stream of inert gas (e.g., nitrogen or argon).
-
Store the dried aliquots at -80°C.[9]
For short-term storage during an experiment, keep the solution on ice at all times.
Q4: How can I determine the concentration of my this compound solution?
A4: The concentration of acyl-CoA solutions can be determined spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) part of Coenzyme A). However, for accurate quantification, especially in the presence of other nucleotides, High-Performance Liquid Chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) is the recommended method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound solution. | Prepare fresh solutions for each experiment. If using a stock, perform a quality control check (e.g., via HPLC) to confirm its integrity. Keep the working solution on ice throughout the experiment. |
| Loss of activity in enzymatic assays | The compound has hydrolyzed, reducing the effective substrate concentration. | Ensure the pH of your assay buffer is between 5 and 7. Minimize the pre-incubation time of the compound in the aqueous buffer. Consider preparing the final dilution of the compound immediately before starting the reaction. |
| Precipitate forms when adding to aqueous buffer | Poor solubility of the long-chain acyl-CoA. | Dissolve the compound in a small amount of an organic co-solvent like DMSO before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent does not interfere with your experiment. |
Data Presentation
While specific quantitative stability data for this compound is not available, the following tables summarize the general stability trends for thioesters based on available literature.
Table 1: General Effect of pH and Temperature on Thioester Stability
| Condition | Stability Trend | Rationale |
| Acidic pH (5-6) | More Stable | Reduced rate of base-catalyzed hydrolysis.[2][4] |
| Neutral pH (7) | Moderately Stable | Hydrolysis rate increases compared to acidic pH.[2][4] |
| Alkaline pH (>8) | Unstable | Significant increase in base-catalyzed hydrolysis.[4] |
| Low Temperature (0-4°C) | More Stable | Slows down the rate of chemical hydrolysis. |
| Room Temperature (~25°C) | Less Stable | Increased rate of degradation.[1] |
| High Temperature (>37°C) | Unstable | Rapid hydrolysis of the thioester bond.[2][4] |
Experimental Protocols
Protocol: General Assessment of Acyl-CoA Solution Stability
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
1. Materials:
-
This compound
-
Your experimental buffer (e.g., phosphate (B84403) buffer, Tris buffer) at the desired pH
-
HPLC or LC-MS/MS system
-
Appropriate column for acyl-CoA analysis (e.g., C18)
-
Mobile phases for chromatography
-
Thermostated incubator or water bath
2. Procedure:
-
Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to your target concentration in your experimental buffer, which has been pre-equilibrated to the desired temperature.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC or LC-MS/MS to determine the initial peak area or concentration. This will serve as your baseline.
-
Incubate the remaining solution at the desired temperature.
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them using the same chromatographic method.
-
Plot the peak area or concentration of intact this compound as a function of time.
-
From this data, you can calculate the degradation rate and the half-life of the compound under your specific conditions.
Visualizations
Caption: Chemical hydrolysis of the thioester bond.
Caption: Recommended workflow for handling acyl-CoA solutions.
References
- 1. Structure of the human β-ketoacyl [ACP] synthase from the mitochondrial type II fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydration of 3-hydroxyacyl-CoA in brain very-long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the stability and substrate specificity of purified peroxisomal 3-oxoacyl-CoA thiolases A and B from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]
- 5. Substrate Recognition by β-Ketoacyl-ACP Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 8. Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Oxoacyl-CoA - Wikipedia [en.wikipedia.org]
Technical Support Center: Polyunsaturated Acyl-CoA Analysis
Welcome to the technical support center for the analysis of polyunsaturated acyl-CoAs (PUFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the extraction and stabilization of these labile molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of polyunsaturated acyl-CoA degradation during extraction?
Polyunsaturated acyl-CoAs are highly susceptible to degradation from several sources during sample preparation. The primary causes are:
-
Oxidation: The multiple double bonds in PUFAs are prone to oxidation when exposed to oxygen, heat, light, and transition metals like iron and copper[1]. This process, known as lipid peroxidation, can generate numerous artifacts and lead to a loss of the original analyte[2][3].
-
Enzymatic Degradation: Tissues and cells contain endogenous acyl-CoA thioesterases that can rapidly hydrolyze the thioester bond, releasing the free fatty acid and Coenzyme A[4]. If not properly quenched, this enzymatic activity is a major source of analyte loss.
-
Chemical Hydrolysis: Acyl-CoAs are inherently unstable in aqueous solutions and are prone to hydrolysis, particularly in alkaline or strongly acidic conditions[5].
-
Physical Stress: Repeated freeze-thaw cycles can disrupt cellular structures, releasing degradative enzymes and leading to lower recovery rates[6]. High temperatures used during solvent evaporation can also accelerate chemical degradation[1][7].
Q2: My recovery of PUFA-CoAs is consistently low. How can I troubleshoot this issue?
Low recovery is a common problem that can stem from multiple steps in the workflow. Use the following guide to identify and address the potential causes[6][8]:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis / Extraction | • Ensure thorough tissue homogenization; a glass homogenizer is often recommended[6][9]. • Optimize the ratio of extraction solvent to tissue weight. A 20-fold excess of solvent is a good starting point[6]. • For cellular extractions, ensure the use of a potent lysis solvent like ice-cold methanol (B129727) to precipitate proteins and extract metabolites effectively[10]. |
| Analyte Degradation (Oxidative & Enzymatic) | • Work Quickly and Cold: Always keep samples on ice or at 4°C throughout the entire procedure[6]. • Immediate Processing: Process fresh tissue immediately. If storage is required, flash-freeze in liquid nitrogen and store at -80°C[6]. Avoid repeated freeze-thaw cycles[6]. • Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents to prevent lipid peroxidation[11]. • Acidic Buffer: Use an acidic homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9) to help denature and inactivate degradative enzymes[9][12]. |
| Inefficient Purification / Concentration | • Solid-Phase Extraction (SPE): If using SPE, ensure the column is properly conditioned before loading the sample and that wash/elution solvents are optimized for your analytes of interest[6]. • Evaporation: When drying the sample, use a gentle stream of nitrogen at room temperature rather than high heat[6]. |
| Sample Reconstitution Issues | • Acyl-CoAs are unstable in many aqueous solutions[5]. Reconstitute the final dried extract in a solvent that promotes stability, such as methanol or a mix of 50% methanol and 50% ammonium (B1175870) acetate (B1210297) (pH ~7)[5][10]. |
Data Summary
The recovery of acyl-CoAs is highly dependent on the methodology. While data specifically for polyunsaturated species is sparse, the following table provides a comparison of recovery rates for various short-chain acyl-CoAs using different extraction methods, illustrating the impact of the chosen protocol.
Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile (B52724)/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE)[13] |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | Not Reported | Not Reported | 93-104% (extraction), 83-90% (SPE)[14] |
| Octanoyl-CoA | Not Reported | Not Reported | 93-104% (extraction), 83-90% (SPE)[14] |
Note: This data is adapted from a BenchChem application note and highlights the variability in recovery based on the extraction method chosen[13]. An improved method using 2-propanol and acetonitrile followed by SPE has shown recovery rates of 70-80% for long-chain acyl-CoAs[9].
Experimental Protocols & Visualizations
Optimized Protocol for PUFA-CoA Extraction from Tissues
This protocol is adapted from established methods designed to maximize the recovery and stability of long-chain acyl-CoAs[9][12].
Materials:
-
Frozen tissue sample (~100 mg)
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Homogenization Buffer: Ice-cold 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Solvents: Acetonitrile, 2-Propanol (Isopropanol)
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Nitrogen gas evaporator
-
Reconstitution Solvent: Methanol or 50% Methanol / 50 mM Ammonium Acetate (pH 7)
Procedure:
-
Sample Preparation: Weigh approximately 100 mg of frozen tissue. Perform all steps on ice to minimize degradation[6].
-
Homogenization: In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold Homogenization Buffer containing the internal standard[12]. Homogenize thoroughly.
-
Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again. Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes[12].
-
Phase Separation: Centrifuge the homogenate at ~2,000 x g for 5 minutes. The upper organic phase contains the acyl-CoAs[12].
-
Dilution: Carefully transfer the upper phase to a new tube and dilute it with 10 mL of 100 mM KH2PO4 (pH 4.9) to prepare it for SPE[12].
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column according to the manufacturer's instructions.
-
Load the diluted extract onto the column.
-
Wash the column to remove impurities (optimization may be required).
-
Elute the acyl-CoAs using an appropriate solvent (e.g., a methanol-based buffer).
-
-
Drying: Dry the eluted sample under a gentle stream of nitrogen at room temperature[6]. Avoid heating to prevent degradation[1].
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent like methanol for LC-MS/MS analysis[5][10].
-
Storage: If not analyzing immediately, store the final extract at -80°C[6].
Workflow for Optimized PUFA-CoA Extraction
References
- 1. gfi.org [gfi.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welchlab.com [welchlab.com]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing this compound?
A1: There are two main approaches for the synthesis of this compound: enzymatic synthesis and chemical synthesis.
-
Enzymatic Synthesis: This method typically involves the use of enzymes from the fatty acid beta-oxidation pathway, often in reverse. A key enzyme is 3-hydroxyacyl-CoA dehydrogenase, which catalyzes the oxidation of a 3-hydroxyacyl-CoA precursor.[1][2] Alternatively, a 3-oxoacyl-CoA synthase can be used to condense a shorter acyl-CoA with malonyl-CoA.[3][4]
-
Chemical Synthesis: This approach involves multi-step organic chemistry reactions. A common method is the use of N-hydroxysuccinimide esters of the corresponding fatty acid to form the CoA thioester.[5]
Q2: What are the critical factors affecting the yield of enzymatic synthesis?
A2: The yield of enzymatic synthesis is influenced by several factors:
-
Enzyme Activity and Stability: The specific activity and stability of the enzymes used (e.g., 3-hydroxyacyl-CoA dehydrogenase, acyl-CoA synthetase) are crucial. Proper storage and handling of enzymes are essential.
-
Substrate Availability and Purity: The concentration and purity of substrates like cis,cis-11,14-eicosadienoic acid, Coenzyme A, and cofactors (e.g., NAD+, ATP) directly impact the reaction rate and final yield.
-
Reaction Conditions: pH, temperature, and buffer composition must be optimized for the specific enzymes being used.
-
Product Inhibition: The accumulation of the product, this compound, or byproducts can inhibit enzyme activity.[6]
-
Oxidative Stability of the Product: Polyunsaturated fatty acyl-CoAs are susceptible to oxidation, which can lead to product loss.[7][8]
Q3: How can I purify the synthesized this compound?
A3: Purification of acyl-CoA esters is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a reverse-phase column is a common and effective method.[9] The column effluent can be monitored by UV absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A.[9]
Q4: What are the best practices for storing this compound to prevent degradation?
A4: Due to the polyunsaturated nature of the acyl chain, this compound is prone to oxidation.[7][8] For long-term storage, it is recommended to store the purified product at -80°C in a solution containing an antioxidant, such as butylated hydroxytoluene (BHT). Lowering the storage temperature and adding antioxidants can help stabilize polyunsaturated fatty acids.[7] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Product Formation | 1. Inactive or degraded enzyme. 2. Sub-optimal reaction conditions (pH, temperature). 3. Incorrect substrate concentrations. 4. Presence of inhibitors in the reaction mixture. | 1. Verify enzyme activity with a standard substrate. Ensure proper storage and handling. 2. Optimize pH and temperature for the specific enzyme used. Refer to the enzyme's datasheet or relevant literature. 3. Perform substrate titration experiments to determine optimal concentrations. 4. Purify substrates and ensure all reagents are free of contaminants. |
| Low Yield | 1. Enzyme inhibition by product or byproducts. 2. Instability of the polyunsaturated acyl-CoA product. 3. Insufficient cofactor (e.g., NAD+, ATP) regeneration or availability. | 1. Consider a coupled assay system to remove the product as it is formed.[6] 2. Add an antioxidant (e.g., BHT) to the reaction mixture. Minimize exposure to oxygen and light. 3. Implement a cofactor regeneration system if applicable, or ensure an adequate initial concentration of cofactors. |
| Multiple Peaks in HPLC Analysis | 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Degradation of the product (e.g., oxidation, hydrolysis). | 1. Optimize reaction time and enzyme concentration to drive the reaction to completion. 2. Adjust reaction conditions to minimize side reactions. Consider using a more specific enzyme if available. 3. Improve purification and storage conditions as described in the FAQs. Analyze samples promptly after preparation. |
| Difficulty in Product Purification | 1. Co-elution with starting materials or byproducts. 2. Low product concentration. | 1. Optimize the HPLC gradient and mobile phase composition for better separation. 2. Concentrate the reaction mixture before purification. Ensure the analytical method is sensitive enough to detect the product. |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization. It is based on the principle of oxidizing a 3-hydroxyacyl-CoA precursor using 3-hydroxyacyl-CoA dehydrogenase.[2][10]
Step 1: Synthesis of the Precursor (3-Hydroxyeicosa-cis,cis-11,14-dienoyl-CoA)
This precursor can be synthesized from cis,cis-11,14-eicosadienoic acid in a two-step enzymatic reaction using an acyl-CoA synthetase and an enoyl-CoA hydratase.
Materials:
-
cis,cis-11,14-eicosadienoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA Synthetase (e.g., from Pseudomonas aeruginosa)
-
Enoyl-CoA Hydratase (e.g., from Saccharomyces cerevisiae)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)
Procedure:
-
In a reaction vessel, combine the reaction buffer, cis,cis-11,14-eicosadienoic acid, CoA, and ATP.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for 1-2 hours.
-
Monitor the formation of eicosa-cis,cis-11,14-dienoyl-CoA by HPLC.
-
Once the first reaction is complete, add enoyl-CoA hydratase to the mixture.
-
Incubate for an additional 1-2 hours.
-
The product, 3-Hydroxyeicosa-cis,cis-11,14-dienoyl-CoA, can be purified by HPLC or used directly in the next step.
Step 2: Oxidation to this compound
Materials:
-
3-Hydroxyeicosa-cis,cis-11,14-dienoyl-CoA (from Step 1)
-
NAD+
-
3-Hydroxyacyl-CoA Dehydrogenase (e.g., from porcine heart)
-
Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 7.0)
Procedure:
-
In a new reaction vessel, combine the reaction buffer, the purified 3-Hydroxyeicosa-cis,cis-11,14-dienoyl-CoA, and NAD+.
-
Initiate the reaction by adding 3-hydroxyacyl-CoA dehydrogenase.
-
Incubate at the optimal temperature for the enzyme (e.g., 25°C).
-
Monitor the formation of NADH by measuring the increase in absorbance at 340 nm. The reaction can also be monitored by HPLC for the formation of the 3-oxo product.
-
Once the reaction is complete, purify the this compound by HPLC.
Data Presentation
Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase with Various Substrate Chain Lengths
This table provides an example of how to present quantitative data on enzyme kinetics, which is crucial for optimizing reaction conditions. The data shows that the enzyme is most active with medium-chain substrates.[6]
| Substrate (L-3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| Butyryl-CoA | C4 | 50 | 120 |
| Octanoyl-CoA | C8 | 15 | 250 |
| Dodecanoyl-CoA | C12 | 10 | 180 |
| Palmitoyl-CoA | C16 | 12 | 100 |
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and 3-Oxoadipyl-CoA Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimerization Interface of 3-Hydroxyacyl-CoA Dehydrogenase Tunes the Formation of Its Catalytic Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric quantification of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the analysis of this and similar keto-acyl-CoA species.
Troubleshooting Guides
The quantification of this compound by mass spectrometry can be challenging due to its complex structure, potential instability, and low endogenous concentrations. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Signal Intensity | Analyte Degradation: 3-ketoacyl-CoAs can be unstable, particularly at non-optimal pH and temperature. | - Keep samples on ice or at 4°C during preparation. - Use fresh solvents and acidify the extraction solvent (e.g., with 0.1% formic acid or acetic acid) to improve stability. - Minimize sample preparation time. - Avoid repeated freeze-thaw cycles. |
| Inefficient Extraction: Incomplete recovery from the biological matrix. | - Optimize the extraction solvent. A common choice is a mixture of organic solvent (e.g., acetonitrile, methanol) and acidic water. - Consider solid-phase extraction (SPE) for sample cleanup and concentration.[1] | |
| Poor Ionization: The molecule may not ionize efficiently under the chosen source conditions. | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).[2] - Test both positive and negative ionization modes. Acyl-CoAs are often analyzed in positive mode.[3] | |
| Incorrect MS/MS Transition: The selected precursor and product ions may not be optimal. | - Confirm the exact mass of the parent ion [M+H]⁺. - Perform a product ion scan to identify the most abundant and specific fragment ions. For acyl-CoAs, the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da) is characteristic.[3][4] | |
| Poor Peak Shape (Tailing or Broadening) | Suboptimal Chromatography: Interaction of the analyte with the column or system. | - Use a high-quality C18 column suitable for lipid analysis. - Optimize the mobile phase composition and gradient. The use of ion-pairing reagents like triethylamine (B128534) (TEA) or ammonium (B1175870) acetate (B1210297) can improve peak shape for acyl-CoAs.[2] - Ensure all tubing and connections are clean and properly fitted. |
| Column Overload: Injecting too much sample. | - Dilute the sample or reduce the injection volume. | |
| High Background Noise or Interferences | Matrix Effects: Co-eluting compounds from the biological matrix suppressing or enhancing the analyte signal. | - Improve sample cleanup using techniques like SPE or liquid-liquid extraction.[1] - Optimize the chromatographic separation to resolve the analyte from interfering compounds.[2] - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[5] |
| Contamination: Contaminants from solvents, tubes, or the LC-MS system. | - Use high-purity solvents and reagents. - Thoroughly clean the LC system and autosampler. | |
| Inaccurate or Irreproducible Quantification | Lack of a Suitable Internal Standard: Variability in sample preparation and matrix effects are not being corrected for. | - Synthesize or purchase a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled) of the analyte. - If a labeled standard is unavailable, use a structurally similar odd-chain acyl-CoA (e.g., C17:0-CoA) as an internal standard. |
| Calibration Curve Issues: Non-linearity or poor fit. | - Prepare calibration standards in a matrix that closely matches the study samples to account for matrix effects.[6] - Ensure the concentration range of the calibration curve brackets the expected concentrations in the samples. | |
| Analyte Instability in Autosampler: Degradation of the analyte while waiting for injection. | - Keep the autosampler temperature low (e.g., 4°C). - Limit the time samples spend in the autosampler before injection. |
Frequently Asked Questions (FAQs)
Q1: What are the expected MS/MS fragmentation patterns for this compound?
For this compound (expected molecular weight to be calculated and added), the primary MRM transition for quantification would be from its protonated precursor ion [M+H]⁺ to the fragment ion resulting from the neutral loss of 507 Da. A secondary, qualifying transition could monitor the fragmentation to the m/z 428 ion.
Q2: How can I improve the stability of this compound during sample preparation and analysis?
A2: The stability of eicosanoids and acyl-CoAs can be a significant challenge.[2][7] To enhance stability:
-
pH Control: Maintain a slightly acidic pH (around 4-6) throughout the extraction and in the final sample solvent. This can be achieved by adding a small amount of formic acid or acetic acid.
-
Temperature Control: Perform all sample preparation steps on ice or at 4°C. Store extracts at -80°C for long-term storage.
-
Antioxidants: For eicosanoid-like structures, the inclusion of an antioxidant such as butylated hydroxytoluene (BHT) in the extraction solvent may prevent oxidative degradation.
-
Minimize Handling Time: Streamline your sample preparation workflow to reduce the time from extraction to analysis.
-
Autosampler Conditions: Set the autosampler temperature to 4°C and minimize the time the samples are queued for injection.
Q3: What type of internal standard should I use for accurate quantification?
A3: The gold standard for mass spectrometry-based quantification is a stable isotope-labeled internal standard of the analyte (e.g., ¹³C₃- or d₄-3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA).[5] This is because it will have nearly identical chemical and physical properties to the analyte, co-eluting chromatographically and experiencing the same matrix effects and ionization suppression/enhancement.
If a stable isotope-labeled standard is not available, a close structural analog can be used. For acyl-CoAs, an odd-chain acyl-CoA (e.g., C17:0-CoA or C19:0-CoA) is a common choice as it is not naturally abundant in most biological systems. However, it is important to validate that the chosen analog behaves similarly to the analyte during extraction and ionization.
Q4: Can you provide a starting point for an LC-MS/MS method for this analyte?
A4: A specific, validated method for this compound is not available in the reviewed literature. However, a general method for long-chain acyl-CoAs can be adapted and optimized.
Experimental Protocol: General Method for Acyl-CoA Quantification
-
Sample Preparation (from cell culture or tissue):
-
Homogenize cells or tissue in a cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water with 0.1% formic acid).
-
Add the internal standard at the beginning of the extraction process.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable injection solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a particle size of 1.8 µm or less is recommended for good separation of lipids.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic acyl-CoAs.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Column Temperature: Typically maintained between 30-50°C to ensure reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Primary (Quantification): [M+H]⁺ → [M+H-507]⁺
-
Secondary (Confirmation): [M+H]⁺ → 428.1
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument to maximize the signal for the analyte and internal standard.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and analysis of eicosanoids and docosanoids in tissue culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-Oxoacyl-CoAs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of 3-oxoacyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of 3-oxoacyl-CoAs during sample extraction?
A1: Low recovery of 3-oxoacyl-CoAs is often due to their inherent instability. The primary factors contributing to this are:
-
Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond of 3-oxoacyl-CoAs.[1]
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly at non-optimal pH.[1][2] Aqueous solutions of acyl-CoAs are most stable at a slightly acidic pH, typically between 2 and 6.[1] Stability significantly decreases in alkaline conditions (pH above 8).[1]
-
Thermal Decomposition: Elevated temperatures accelerate both chemical and enzymatic degradation.[1]
To mitigate these issues, it is crucial to work quickly at low temperatures (on ice or at 4°C) and to use an acidic extraction buffer.[1][3] Immediate inactivation of enzymes upon cell lysis is also critical.[1]
Q2: I am observing a very low signal or no signal for my 3-oxoacyl-CoA of interest in my LC-MS/MS analysis. What are the common causes and how can I troubleshoot this?
A2: A low or absent signal in LC-MS/MS analysis of 3-oxoacyl-CoAs can stem from several issues:
-
Sample Degradation: As mentioned in Q1, 3-oxoacyl-CoAs are unstable. Ensure that your sample extraction and preparation are performed under conditions that minimize degradation (low temperature, acidic pH).[1][3]
-
Inefficient Ionization: The composition of the mobile phase can significantly impact the ionization efficiency of acyl-CoAs.[3] Matrix components co-eluting with your analyte can also suppress ionization.
-
Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions, as well as inadequate collision energy, can lead to poor sensitivity.[3] It is essential to optimize these parameters by direct infusion of a standard compound.[2]
-
Instrument Malfunction: It is always a good practice to confirm that the mass spectrometer is functioning correctly by infusing a known, stable compound to check for a response.[3]
Q3: How can I improve the stability of my 3-oxoacyl-CoA samples during storage?
A3: For long-term storage, 3-oxoacyl-CoA derivatives should be kept at -20°C or below.[1] It is also advisable to store them in a slightly acidic buffer (pH 2-6) to minimize chemical hydrolysis.[1] If possible, snap-freeze samples in liquid nitrogen before storing at -80°C.[4] Samples should ideally be analyzed on the same day they are prepared.[4]
Q4: What are some common issues to be aware of when performing enzymatic assays with 3-oxoacyl-CoA substrates?
A4: When using 3-oxoacyl-CoAs in enzymatic assays, several factors can affect the results:
-
Substrate Instability: The stability of the 3-oxoacyl-CoA substrate under the specific assay conditions (pH, temperature) is a primary concern.[5] For example, some assays are performed at a pH of 8.0, where the thioester bond is more prone to hydrolysis.[5]
-
Product Inhibition: The products of the enzymatic reaction can sometimes inhibit the enzyme, leading to a decrease in the reaction rate over time.[6]
-
Enzyme Purity: The purity of the enzyme being assayed is crucial. Contaminating enzymes could potentially degrade the substrate or interfere with the assay.
-
Accurate Substrate Concentration: Given the instability of 3-oxoacyl-CoAs, it is important to accurately determine the concentration of the substrate solution before use.
Troubleshooting Guides
Guide 1: Low Recovery During Extraction
This guide provides a systematic approach to troubleshooting low recovery of 3-oxoacyl-CoAs during the extraction process.
Caption: Troubleshooting workflow for low 3-oxoacyl-CoA recovery.
Guide 2: Optimizing Mass Spectrometry Parameters
For acyl-CoA analysis, specific MS/MS transitions are typically monitored.[3] This guide outlines the steps to optimize these parameters.
Caption: Workflow for optimizing MS parameters for 3-oxoacyl-CoA analysis.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Typical Value/Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [2] |
| Capillary Voltage | 3.20 kV | [2] |
| Cone Voltage | 45 V | [2] |
| Desolvation Temperature | 500 °C | [2] |
| Source Temperature | 120 °C | [2] |
| Collision Gas | Argon | [2] |
| MRM Transition | Precursor ion ([M+H]+) -> Product ion (neutral loss of 507.0 Da) | [7] |
Note: These are general guidelines and may require optimization for specific instruments and 3-oxoacyl-CoA species.
Table 2: Stability of Acyl-CoAs in Different Solutions
| Solution | Stability after 24h on Autosampler | Reference |
| Methanol (B129727) | High | [2] |
| 50% Methanol / 50% 50mM Ammonium (B1175870) Acetate (B1210297) (pH 7) | Moderate | [2] |
| Water | Low | [2] |
| 50mM Ammonium Acetate (pH 7) | Low | [2] |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5) | High | [2] |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Tissues
This protocol is a general guideline and may need optimization for specific tissue types.[3]
-
Homogenization: Homogenize approximately 250 mg of powdered frozen tissue in 4 mL of an ice-cold extraction buffer (e.g., methanol/water 1:1 containing 5% acetic acid).[3] Spike with an appropriate internal standard.[3]
-
Protein Precipitation: Many protocols for acyl-CoAs involve protein precipitation.[3] A simple protein precipitation step can be performed with sulfosalicylic acid.[8]
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): The supernatant can be further purified using SPE.[3] Using an inappropriate SPE sorbent or elution solvent can lead to significant sample loss.[3]
-
Elution and Evaporation: Elute the acyl-CoAs from the SPE column and evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis. A solution of 50% methanol / 50% 50mM ammonium acetate (pH 3.5) has been shown to maintain acyl-CoA stability.[2]
Protocol 2: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase
This protocol describes a coupled assay system for L-3-hydroxyacyl-CoA dehydrogenase.[6]
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, NADH, CoASH, and 3-ketoacyl-CoA thiolase.
-
Enzyme Addition: Add the L-3-hydroxyacyl-CoA dehydrogenase enzyme to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The kinetic parameters (Km and Vmax) can then be calculated.[6]
Signaling Pathways and Logical Relationships
Caption: Factors contributing to the instability of 3-oxoacyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Separation of Acyl-CoA Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for issues that may arise during the HPLC separation of acyl-CoA isomers.
1. Why am I observing poor resolution or co-elution of my acyl-CoA isomers?
Poor resolution is a common challenge due to the structural similarity of acyl-CoA isomers. Several factors can contribute to this issue:
-
Suboptimal Mobile Phase: The composition of the mobile phase is critical for achieving selectivity. For reversed-phase chromatography, adjusting the organic solvent (acetonitrile or methanol) concentration, and the type and concentration of the buffer or ion-pairing reagent can significantly impact separation.[1][2]
-
Inappropriate Column Chemistry: The choice of stationary phase is crucial. While C18 columns are widely used, for certain isomers, alternative chemistries like phenyl-hexyl or embedded polar group phases might offer better selectivity.[3][4][5][6]
-
Gradient Elution Not Optimized: A generic gradient may not be suitable for resolving closely eluting isomers. A shallower gradient or an isocratic hold at a specific organic solvent percentage can enhance separation.[7]
-
Temperature Fluctuations: Column temperature affects viscosity and analyte interaction with the stationary phase. Maintaining a consistent and optimized temperature is important for reproducible separations.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Solvent Ratio: Systematically vary the ratio of your aqueous and organic phases.
-
Organic Solvent: Test both acetonitrile (B52724) and methanol, as they offer different selectivities.
-
pH Control: Use a buffer to maintain a stable pH, which can influence the ionization state of acyl-CoAs.[1] Ammonium (B1175870) acetate (B1210297) is a common choice.[4][5]
-
Ion-Pairing Reagents: For challenging separations, consider using ion-pairing reagents like alkyl sulfonates to improve retention and resolution of these anionic molecules in reversed-phase systems.[8][9][10]
-
-
Evaluate Different Columns:
-
Test columns with different stationary phase chemistries (e.g., C18, C8, Phenyl-Hexyl).
-
Consider columns with smaller particle sizes (e.g., sub-2 µm) for higher efficiency, often used in UHPLC systems.[8]
-
-
Refine Gradient Profile:
-
Introduce a shallow gradient around the elution point of the isomers of interest.
-
Incorporate an isocratic hold before the elution of the target analytes to improve separation.[7]
-
2. I'm experiencing peak tailing with my acyl-CoA analytes. What could be the cause?
Peak tailing can be caused by several factors in the chromatographic system:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as silanol (B1196071) interactions on silica-based columns, can lead to tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks.
-
Mismatched pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in multiple ionic forms, leading to peak distortion.
-
Column Degradation: Over time, columns can degrade, leading to poor peak shape.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.
-
The use of ion-pairing reagents can sometimes suppress peak tailing.[10]
-
-
Sample Concentration:
-
Dilute your sample and reinject to see if peak shape improves.
-
-
Column Health:
-
Flush the column with a strong solvent to remove any contaminants.
-
If the problem persists, consider replacing the column.
-
-
System Check:
-
Ensure all connections are secure and there are no dead volumes in the system.
-
3. My acyl-CoA samples seem to be degrading. How can I improve their stability?
Acyl-CoAs are known to be unstable, particularly in aqueous solutions and at alkaline or strongly acidic pH.[4][11]
Troubleshooting Steps:
-
Sample Preparation:
-
Perform extractions at low temperatures (on ice) to minimize enzymatic degradation.
-
Use extraction solvents like cold methanol.[5]
-
-
Reconstitution and Storage:
4. What are the advantages of using ion-pairing chromatography for acyl-CoA analysis?
Ion-pair chromatography is a powerful technique for separating charged analytes like acyl-CoAs on a reversed-phase column.[10]
-
Improved Retention: Acyl-CoAs are hydrophilic and may have poor retention on traditional C18 columns. Ion-pairing reagents form a neutral complex with the charged analyte, increasing its hydrophobicity and retention.
-
Enhanced Resolution: By increasing retention, ion-pairing chromatography can significantly improve the resolution between closely eluting isomers.[8][9]
-
Flexibility: A variety of ion-pairing reagents are available, allowing for the optimization of selectivity for different acyl-CoA species.
5. When should I consider Hydrophilic Interaction Liquid Chromatography (HILIC) for acyl-CoA separation?
HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds.[12]
-
Analysis of a Wide Range of Acyl-CoAs: HILIC has been successfully used to separate a broad spectrum of acyl-CoAs, from short-chain to long-chain species, in a single analytical run.[12][13][14]
-
Orthogonal Selectivity: HILIC provides a different separation mechanism compared to reversed-phase, which can be advantageous for resolving isomers that are difficult to separate by other methods.
-
Compatibility with Mass Spectrometry: HILIC mobile phases are often highly volatile, making them compatible with electrospray ionization mass spectrometry (ESI-MS).
Experimental Protocols
Below are summarized methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: Reversed-Phase HPLC for Short-Chain Acyl-CoA Isomers
This protocol provides a general framework for the separation of short-chain acyl-CoA isomers using a standard C18 column.
-
Column: Spherisorb ODS II, 5 µm C18 column.[3]
-
Mobile Phase A: 220 mM Potassium Phosphate, 0.05% (v/v) thiodiglycol, pH 4.0.[3]
-
Mobile Phase B: 98% Methanol, 2% Chloroform (v/v).[3]
-
Gradient: A linear gradient is typically employed, starting with a low percentage of Mobile Phase B and increasing over time to elute the more hydrophobic acyl-CoAs. The exact gradient profile should be optimized for the specific isomers of interest.
-
Detection: UV detection at 254 nm.[3]
Protocol 2: Ion-Pairing UHPLC for Short-Chain Acyl-CoAs
This protocol utilizes an ion-pairing reagent to enhance the separation of short-chain acyl-CoAs.
-
Column: Phenomenex Kinetex, 2.6 µm, 150 x 2.1 mm UHPLC C18 column.[9]
-
Mobile Phase A: Aqueous buffer containing an ion-pairing reagent (e.g., alkyl sulfonate).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A reverse-phase gradient is used.[9]
-
Detection: LC-MS/MS is commonly used for sensitive and selective detection.[9]
Protocol 3: HILIC-MS/MS for a Broad Range of Acyl-CoAs
This protocol is suitable for analyzing a wide range of acyl-CoAs from short to long chains in a single run.
-
Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer.
-
Mobile Phase B: Aqueous buffer.
-
Gradient: A gradient starting with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B.[12]
-
Detection: Tandem mass spectrometry (MS/MS) for identification and quantification.[12][13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to aid in method development and comparison.
Table 1: Comparison of HPLC Methods for Acyl-CoA Separation
| Chromatographic Mode | Column Type | Typical Analytes | Key Advantages | Reference |
| Reversed-Phase | C18 | Short to medium-chain acyl-CoAs | Widely available, robust | [3][5] |
| Ion-Pair Reversed-Phase | C18 | Short-chain acyl-CoA isomers | Improved resolution of isomers | [8][9] |
| HILIC | Zwitterionic | Short to long-chain acyl-CoAs | Single run for broad coverage | [12][13][14] |
| 2D LC-MS | Multiple | Complex mixtures, low abundance isomers | High resolution and sensitivity | [8] |
Table 2: Example Gradient Conditions for Reversed-Phase Separation of Acyl-CoAs
| Time (min) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) | Reference |
| 0 | 20 | 0.2 | [4] |
| 15 | 100 | 0.2 | [4] |
| 22.5 | 100 | 0.2 | [4] |
| 22.51 | 20 | 0.2 | [4] |
| 30 | 20 | 0.2 | [4] |
Note: This is an example, and the gradient should be optimized for the specific application.
Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing HPLC separation of acyl-CoA isomers.
Caption: Troubleshooting workflow for poor HPLC separation of acyl-CoA isomers.
Caption: General experimental workflow for acyl-CoA isomer analysis by HPLC.
Caption: Chromatographic strategies for the separation of acyl-CoA isomers.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. welch-us.com [welch-us.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chromatographyonline.com [chromatographyonline.com]
preventing non-enzymatic degradation of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the non-enzymatic degradation of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Q1: I am observing a rapid loss of my this compound sample's activity. What could be the cause?
A1: Rapid loss of activity is often due to the non-enzymatic hydrolysis of the high-energy thioester bond. This degradation is accelerated by several factors, including improper pH, elevated temperatures, and repeated freeze-thaw cycles. The thioester bond is susceptible to nucleophilic attack by water, leading to the formation of the corresponding carboxylic acid and coenzyme A, rendering the molecule inactive for many biological assays.
Q2: My experimental results are inconsistent across different batches. How can I improve reproducibility?
A2: Inconsistent results can stem from variable degradation of your acyl-CoA stock solution. To enhance reproducibility, it is crucial to standardize your sample handling protocol. This includes using freshly prepared solutions, maintaining a consistent and appropriate pH for your buffers, and minimizing the exposure of the sample to ambient temperatures. Long-chain fatty acyl-CoAs are known to be unstable in aqueous buffers over time.[1][2]
Q3: I suspect my sample is degrading. How can I confirm this?
A3: Degradation can be monitored by analytical methods such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of a fresh sample with that of a suspect sample, you can identify the appearance of degradation products (the free fatty acid and CoASH) and a decrease in the peak corresponding to the intact this compound.
Q4: Can the polyunsaturated nature of my molecule contribute to its degradation?
A4: Yes, the cis,cis-11,14-diene system in the acyl chain is susceptible to oxidation. The presence of oxygen and trace metal ions can catalyze the formation of lipid hydroperoxides and other oxidation byproducts, which can lead to a loss of structural integrity and biological activity.
Frequently Asked Questions (FAQs)
What is the primary mechanism of non-enzymatic degradation for this compound?
The primary mechanism of non-enzymatic degradation is the hydrolysis of the thioester bond.[3] This reaction is catalyzed by both acid and base, with the rate of hydrolysis being significantly faster under basic conditions.[4] The thioester bond is inherently less stable than an ester bond due to poorer resonance stabilization.[5]
What is the optimal pH for storing and handling this compound?
To minimize hydrolysis, it is recommended to maintain the pH of solutions containing this compound in the acidic to neutral range, ideally between pH 5 and 7.[6][7] Alkaline conditions (pH > 7.5) should be strictly avoided as they significantly accelerate the rate of thioester hydrolysis.[4]
What is the recommended storage temperature?
For short-term storage (hours to a few days), solutions should be kept on ice (0-4 °C). For long-term storage, it is crucial to store aliquots of the stock solution at -80 °C to minimize both hydrolysis and oxidation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[8]
How can I prevent oxidation of the polyunsaturated acyl chain?
To prevent oxidation, it is advisable to work with degassed buffers and to store the compound under an inert atmosphere (e.g., argon or nitrogen). The addition of antioxidants, such as butylated hydroxytoluene (BHT), alpha-tocopherol (B171835), or ascorbyl palmitate, to stock solutions can also help to inhibit lipid peroxidation.[9][10]
Are there any specific buffer components I should avoid?
Avoid buffers containing strong nucleophiles, as they can react with the thioester bond. While not always practical, minimizing the water content in the initial stock solution (e.g., by dissolving in a minimal amount of an appropriate organic solvent before diluting in aqueous buffer) can slow hydrolysis.
Data on Factors Affecting Thioester Stability
| Factor | Condition | Impact on Stability | Recommendation |
| pH | Acidic (pH < 7) | More Stable | Maintain pH between 5.0 and 7.0 for optimal stability.[6][7] |
| Neutral (pH 7) | Moderately Stable | Acceptable for short-term handling. | |
| Alkaline (pH > 7.5) | Highly Unstable | Strictly avoid alkaline conditions.[4] | |
| Temperature | -80 °C | High Stability | Recommended for long-term storage. |
| 0-4 °C | Moderate Stability | Suitable for short-term storage and during experiments. | |
| Room Temperature | Low Stability | Minimize exposure to ambient temperatures.[1][2] | |
| Elevated (>30 °C) | Very Low Stability | Avoid heating solutions containing the compound.[11] | |
| Oxygen | Presence | Promotes Oxidation | Use degassed buffers and store under an inert atmosphere. |
| Additives | Antioxidants | Increases Stability | Add antioxidants like BHT or alpha-tocopherol to prevent oxidation.[9][10] |
| Chelating Agents | May Increase Stability | Consider adding EDTA to chelate metal ions that can catalyze oxidation. |
Experimental Protocol for Handling and Storage
This protocol provides a detailed methodology for the proper handling and storage of this compound to minimize non-enzymatic degradation.
1. Materials and Reagents:
-
This compound
-
High-purity water (e.g., HPLC-grade)
-
Buffer components (e.g., potassium phosphate (B84403), MES, HEPES)
-
pH meter
-
Inert gas (Argon or Nitrogen)
-
Microliter syringes
-
Low-retention microtubes
-
Antioxidant stock solution (e.g., 10 mM BHT in ethanol)
-
-80 °C freezer and ice bucket
2. Buffer Preparation:
-
Prepare buffers using high-purity water.
-
Degas the buffer by sparging with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Adjust the buffer to the desired pH (between 5.0 and 7.0) at the temperature at which it will be used.
-
If desired, add an antioxidant to the final buffer concentration (e.g., 10-50 µM BHT).
3. Preparation of Stock Solution:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the solid compound in a minimal amount of an appropriate, anhydrous organic solvent if solubility in aqueous buffer is low.
-
Immediately dilute to the final desired concentration with the pre-chilled, degassed buffer.
-
Gently mix by pipetting; avoid vigorous vortexing to minimize oxygen introduction.
-
Prepare single-use aliquots in low-retention microtubes to avoid repeated freeze-thaw cycles.
-
Flush the headspace of each aliquot with inert gas before sealing.
-
Store aliquots at -80 °C for long-term storage.
4. Experimental Use:
-
When needed, thaw an aliquot rapidly and keep it on ice at all times.
-
Use the thawed solution as quickly as possible.
-
Discard any unused portion of a thawed aliquot; do not refreeze.
Visualizations
Caption: Primary non-enzymatic degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting guide for degradation of this compound.
References
- 1. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 6. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidants help favorably regulate the kinetics of lipid peroxidation, polyunsaturated fatty acids degradation and acidic cannabinoids decarboxylation in hempseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long chain fatty acid acylated derivatives of quercetin-3-o-glucoside as antioxidants to prevent lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interference in Enzymatic Assays with 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in enzymatic assays involving 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA. The information provided is based on established principles of enzymology and the known behavior of long-chain acyl-CoA molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which enzymatic pathways is it involved?
This compound is a metabolic intermediate in the beta-oxidation of eicosanoids, which are signaling molecules derived from 20-carbon fatty acids.[1] Beta-oxidation is the primary pathway for the degradation of these molecules.[1] This process involves a series of enzymatic reactions that shorten the fatty acid chain.[1] this compound is a substrate for the enzyme 3-ketoacyl-CoA thiolase, which catalyzes the final step in each cycle of beta-oxidation.
Q2: What are the common types of interference observed with long-chain acyl-CoA molecules like this compound in enzymatic assays?
Long-chain acyl-CoA molecules can interfere with enzymatic assays through several mechanisms:
-
Product Inhibition: The accumulation of a product from an enzymatic reaction can inhibit the activity of the enzyme. In the context of beta-oxidation, intermediates like 3-ketoacyl-CoAs can inhibit upstream enzymes such as enoyl-CoA hydratase and acyl-CoA dehydrogenase.[2]
-
Substrate Inhibition: High concentrations of the substrate can lead to a decrease in enzyme activity. This can occur through the sequestration of essential cofactors like Coenzyme A (CoA), which is required by enzymes such as 3-ketoacyl-CoA thiolase.[3]
-
Detergent Effects: At concentrations above their critical micelle concentration (CMC), long-chain acyl-CoAs can form micelles. These aggregates can non-specifically inhibit enzymes by altering their conformation or by sequestering substrates or cofactors.
-
Non-specific Enzyme Inhibition: Long-chain acyl-CoAs have been reported to inhibit various enzymes that are not directly involved in their metabolic pathway.
Q3: How can I determine if this compound is causing interference in my assay?
To determine if this compound is the source of interference, consider the following approaches:
-
Vary the Concentration: Perform the assay with a range of this compound concentrations. If interference is occurring, you will likely observe a concentration-dependent effect on the enzyme's activity.
-
Control Experiments: Include control experiments with and without the compound to isolate its effect.
-
Use an Alternative Substrate: If possible, use a structurally different substrate for the enzyme to see if the interference is specific to this compound.
-
Monitor Reaction Kinetics: Analyze the reaction kinetics. Substrate or product inhibition will have characteristic effects on the enzyme's Michaelis-Menten kinetics.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered in enzymatic assays with this compound.
Issue 1: Lower than Expected Enzyme Activity
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Product Inhibition | Optimize the assay conditions to minimize product accumulation. This can be achieved by using a coupled assay system where the product is immediately consumed by a subsequent enzymatic reaction. |
| Substrate Inhibition | Perform a substrate titration curve to determine the optimal concentration of this compound. Ensure that the concentration of Coenzyme A is not limiting. |
| Detergent Effects | If micelle formation is suspected, try adding a non-interfering detergent to the assay buffer to see if it mitigates the inhibition. Alternatively, perform the assay at a concentration below the critical micelle concentration of this compound. |
| Non-specific Inhibition | If non-specific inhibition is suspected, consider using a different assay format or detection method that is less susceptible to interference from long-chain acyl-CoAs. |
Issue 2: High Background Signal or Assay Instability
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Micelle Formation | The formation of micelles can scatter light in spectrophotometric assays or interfere with fluorescent probes. Filter the this compound solution before use and consider adding a small amount of a non-ionic detergent to the assay buffer. |
| Compound Precipitation | Long-chain acyl-CoAs can have limited solubility in aqueous buffers. Ensure the compound is fully dissolved. Sonication or gentle warming may be necessary. The addition of a carrier protein like bovine serum albumin (BSA) can also improve solubility. |
| Interaction with Assay Components | This compound may interact with detection reagents. Run controls containing all assay components except the enzyme to assess for any direct interaction between the compound and the detection system. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity
This protocol is adapted from a method for assaying long-chain 3-ketoacyl-CoA thiolase and can be used to assess the activity of the enzyme with this compound as a substrate. The assay monitors the decrease in absorbance at 303 nm, which corresponds to the disappearance of the 3-ketoacyl-CoA substrate.
Materials:
-
This compound
-
Coenzyme A (CoA)
-
Tris buffer (100 mM, pH 8.0)
-
MgCl₂ (25 mM)
-
KCl (50 mM)
-
Purified 3-ketoacyl-CoA thiolase enzyme
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 303 nm
Procedure:
-
Prepare a reaction mixture containing Tris buffer, MgCl₂, and KCl.
-
Add the purified 3-ketoacyl-CoA thiolase enzyme to the reaction mixture.
-
Add varying concentrations of this compound to the reaction mixture.
-
Pre-incubate the mixture for 3 minutes at 25°C.
-
Initiate the reaction by adding Coenzyme A.
-
Immediately monitor the decrease in absorbance at 303 nm over time. The initial rate of the reaction is proportional to the enzyme activity.
Protocol 2: General Workflow for Identifying Enzyme Inhibition
This workflow provides a systematic approach to investigate if a compound is an inhibitor of an enzyme.
Steps:
-
Initial Screening: Perform the enzyme assay in the presence and absence of a fixed concentration of this compound to determine if it has an inhibitory effect.
-
IC₅₀ Determination: If inhibition is observed, perform a dose-response experiment by assaying the enzyme activity at various concentrations of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).[4]
-
Mechanism of Inhibition Studies: To understand how the compound is inhibiting the enzyme, perform kinetic studies by measuring the initial reaction rates at different substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk or other kinetic plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Visualizations
Eicosanoid Beta-Oxidation Pathway
Caption: Simplified diagram of the eicosanoid beta-oxidation pathway.
Troubleshooting Workflow for Enzyme Assay Interference
Caption: Logical workflow for troubleshooting enzymatic assay interference.
Signaling Relationship in Substrate Inhibition
Caption: Mechanism of substrate inhibition by CoA sequestration.
References
- 1. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
- 2. aocs.org [aocs.org]
- 3. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
Technical Support Center: Purifying 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its inherent instability and its presence in complex biological mixtures. The β-keto group makes the molecule susceptible to hydrolysis, and the cis double bonds are prone to oxidation and isomerization. Furthermore, its structural similarity to other endogenous long-chain acyl-CoA esters complicates separation and purification.
Q2: What is the recommended method for extracting this compound from biological samples?
A common and effective method for extracting long-chain acyl-CoA esters from tissues is a modified Bligh-Dyer technique. This involves homogenization in a biphasic solvent system (chloroform/methanol/water) to separate the more polar acyl-CoA esters into the methanolic aqueous phase, away from complex lipids and phospholipids.
Q3: Which chromatographic technique is best suited for purifying this compound?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for the separation of long-chain acyl-CoA esters.[1][2] C18 or C8 columns are typically employed with a gradient elution of an organic solvent (like acetonitrile) and an aqueous buffer (such as potassium phosphate). For enhanced specificity and sensitivity, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is highly recommended.[3][4]
Q4: How can I detect and quantify this compound?
Due to the lack of a strong chromophore, UV detection at 254 nm (for the adenine (B156593) ring of CoA) is a common method, though it lacks specificity.[1] For more sensitive and specific detection and quantification, electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the preferred method.[3][4][5] This allows for the identification of the specific molecular species and can provide picomolar detection limits.
Q5: How should I store purified this compound to prevent degradation?
Due to its instability, purified this compound should be stored at -80°C in a solution buffered to a slightly acidic pH (around 5.0-6.0) to minimize hydrolysis of the thioester bond. It is also advisable to add an antioxidant, such as butylated hydroxytoluene (BHT), to prevent oxidation of the double bonds and to use low-adhesion microcentrifuge tubes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield of Target Molecule After Extraction
| Possible Cause | Troubleshooting Suggestion |
| Incomplete cell lysis or tissue homogenization. | Ensure thorough homogenization of the sample on ice. Use of a Potter-Elvehjem homogenizer or sonication is recommended. |
| Degradation of the target molecule during extraction. | Perform all extraction steps at 4°C or on ice to minimize enzymatic and chemical degradation. Use freshly prepared extraction solvents with antioxidants. |
| Inefficient phase separation. | Ensure the correct ratio of chloroform:methanol:water is used for the Bligh-Dyer extraction. Centrifuge at a sufficient speed and temperature to achieve clear phase separation. |
| Adsorption of the analyte to surfaces. | Use polypropylene (B1209903) or silanized glassware to minimize adsorption of the amphipathic acyl-CoA molecule. |
Problem 2: Poor Chromatographic Resolution (Co-elution of Contaminants)
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate HPLC column. | Use a high-resolution reversed-phase column (e.g., C18, 5 µm particle size). For very similar species, consider a longer column or a column with a different stationary phase (e.g., C8). |
| Suboptimal gradient elution program. | Optimize the gradient of the mobile phase. A shallower gradient can improve the separation of closely eluting peaks.[1] |
| Presence of interfering substances. | Incorporate a solid-phase extraction (SPE) step with a C18 cartridge after the initial extraction to remove more polar and non-polar contaminants before HPLC analysis. |
| Sample overload. | Reduce the amount of sample injected onto the column. |
Problem 3: Suspected Degradation of the Analyte During Analysis
| Possible Cause | Troubleshooting Suggestion |
| Hydrolysis of the β-keto group. | Maintain a slightly acidic pH (5.0-6.0) in all buffers and mobile phases. Avoid high temperatures. |
| Oxidation of cis double bonds. | Degas all solvents and use an autosampler with temperature control set to 4°C. Consider adding a low concentration of an antioxidant to the mobile phase. |
| Isomerization of cis double bonds. | Protect the sample from light and high temperatures. |
Data Presentation
Table 1: Hypothetical Comparison of Purification Strategies
| Purification Step | Parameter | Method A: SPE + RP-HPLC-UV | Method B: RP-HPLC-MS/MS |
| Sample | Starting Material | Rat Liver Homogenate | Rat Liver Homogenate |
| Extraction | Recovery | ~75% | ~80% |
| Purification | Purity | ~85% | >95% |
| Analysis | Limit of Detection | ~10 pmol | ~0.5 pmol |
| Run Time | 30 min | 20 min |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue
-
Weigh the frozen tissue sample and homogenize it in 2:1 (v/v) chloroform:methanol on ice.
-
Add water to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v).
-
Vortex thoroughly and centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the upper aqueous-methanolic phase containing the long-chain acyl-CoAs.
-
Proceed to solid-phase extraction or direct HPLC analysis.
Protocol 2: RP-HPLC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm).
-
Mobile Phase A: 25 mM potassium phosphate (B84403) in water, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray ionization in positive ion mode (ESI+).
-
MS/MS Parameters: Monitor for the specific precursor and product ions of this compound.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for addressing low purity in the final purified product.
References
- 1. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
storage conditions for long-term stability of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
Welcome to the technical support center for 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and use of this molecule in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C or below . It is crucial to minimize exposure to moisture and oxygen to prevent degradation. Polyunsaturated fatty acyl-CoAs are susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions.
Q2: How should I prepare stock solutions of this compound?
A2: Due to the instability of long-chain acyl-CoAs in aqueous solutions, it is recommended to reconstitute the solid compound in an organic solvent. Methanol (B129727) is a suitable choice. For some applications, a solution of 50% methanol and 50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) can also be used to improve stability. After reconstitution, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: My stock solution appears cloudy or precipitated after thawing. What should I do?
A3: Cloudiness or precipitation upon thawing can indicate that the compound has come out of solution. Gently warm the vial to room temperature and vortex briefly to try and redissolve the compound. If the issue persists, sonication in a water bath for a few minutes may be helpful. To prevent this, ensure the compound is fully dissolved upon initial reconstitution.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for this compound include:
-
Oxidation: The cis double bonds at positions 11 and 14 are susceptible to oxidation, leading to the formation of various byproducts.
-
Hydrolysis: The thioester bond linking the fatty acyl chain to Coenzyme A can be hydrolyzed, particularly in aqueous solutions with non-neutral pH.
Q5: In which metabolic pathway is this compound involved?
A5: this compound is an intermediate in the beta-oxidation of eicosa-cis,cis-11,14-dienoic acid, a polyunsaturated fatty acid. Specifically, it is the substrate for the enzyme 3-ketoacyl-CoA thiolase, which catalyzes the final step in each cycle of beta-oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Degraded Substrate: The this compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from a new vial of the compound. Ensure storage at -20°C or below and minimize freeze-thaw cycles. |
| Substrate Precipitation: The substrate may not be fully dissolved in the assay buffer. | Confirm the solubility of the substrate in your buffer system. You may need to add a small amount of a co-solvent like ethanol (B145695) or DMSO, but be sure to check for solvent effects on your enzyme's activity. | |
| Incorrect Buffer pH or Ionic Strength: The enzyme's activity may be sensitive to the pH and ionic strength of the buffer. | Optimize the buffer conditions for your specific enzyme. Refer to the literature for the optimal conditions for similar enzymes. | |
| High Background Signal | Spontaneous Hydrolysis: The thioester bond of the acyl-CoA can hydrolyze non-enzymatically, releasing free Coenzyme A, which may be detected by certain assay methods. | Run a no-enzyme control to quantify the rate of spontaneous hydrolysis and subtract this from your experimental values. Prepare fresh substrate solutions just before use. |
| Oxidized Substrate: Oxidized forms of the substrate may interfere with the assay. | Use high-purity substrate and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your storage and assay buffers, if compatible with your experimental system. | |
| Inconsistent Results Between Replicates | Inaccurate Pipetting: Long-chain acyl-CoAs can be viscous and difficult to pipette accurately. | Use calibrated positive displacement pipettes for viscous solutions. Ensure thorough mixing of the stock solution before taking an aliquot. |
| Micelle Formation: At concentrations above the critical micelle concentration (CMC), long-chain acyl-CoAs can form micelles, leading to non-uniform distribution in the assay solution. | Determine the CMC of your acyl-CoA under your assay conditions if possible. Work at concentrations below the CMC or be aware of the potential for micelle formation and its effect on enzyme kinetics. |
Experimental Protocols
Protocol: In Vitro Beta-Oxidation Assay Using this compound
This protocol describes a general method to measure the activity of 3-ketoacyl-CoA thiolase using this compound as a substrate. The assay monitors the decrease in absorbance at 303 nm, which corresponds to the disappearance of the 3-ketoacyl-CoA thioester.
Materials:
-
This compound
-
Purified 3-ketoacyl-CoA thiolase enzyme
-
Coenzyme A (CoA-SH)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 2 mM EDTA
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 303 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of Tris-HCl, pH 8.0.
-
Prepare a 1 M stock solution of KCl.
-
Prepare a 0.5 M stock solution of EDTA.
-
Prepare the Assay Buffer by diluting the stock solutions.
-
Prepare a 10 mM stock solution of CoA-SH in Assay Buffer. Keep on ice.
-
Prepare a 1 mM stock solution of this compound in methanol. Store at -20°C.
-
-
Assay Setup:
-
For each reaction, prepare a master mix containing Assay Buffer and CoA-SH. The final concentration of CoA-SH in the reaction should be 0.1 mM.
-
Add the master mix to the wells of the 96-well plate or cuvettes.
-
Add the this compound stock solution to a final concentration of 10-50 µM. Mix gently by pipetting.
-
Include a "no enzyme" control for each set of conditions.
-
-
Enzyme Reaction and Measurement:
-
Equilibrate the plate or cuvettes to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified 3-ketoacyl-CoA thiolase enzyme to the wells.
-
Immediately start monitoring the decrease in absorbance at 303 nm over time (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Use the molar extinction coefficient for the 3-ketoacyl-CoA thioester at 303 nm to convert the change in absorbance to the rate of substrate consumption.
-
Mandatory Visualizations
Caption: Beta-oxidation pathway of Eicosa-cis,cis-11,14-dienoic Acid.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
minimizing sample loss during 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample loss during the workup of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the workup of this compound?
A1: The primary challenges in the workup of long-chain acyl-CoAs like this compound include their inherent instability and low abundance in biological samples. These molecules are susceptible to hydrolysis and degradation, necessitating rapid and careful handling at low temperatures.[1]
Q2: Which extraction method is recommended for this compound?
A2: Solid-phase extraction (SPE) is a highly effective method for the enrichment of acyl-CoA species from biological samples.[2] A combination of organic solvent extraction followed by SPE is often employed to achieve high recovery and purity.[3][4]
Q3: How can I improve the recovery of my sample during solid-phase extraction (SPE)?
A3: To improve recovery during SPE, ensure proper conditioning of the SPE column. The choice of the sorbent is also critical; for acyl-CoAs, a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel is effective.[2][3] Additionally, optimizing the wash and elution solutions is crucial for minimizing sample loss.
Q4: What is a suitable internal standard for the quantification of this compound?
A4: While a stable isotope-labeled version of the analyte is ideal, odd-chain acyl-CoAs such as heptadecanoyl-CoA (C17:0) are effective alternatives as they are generally not present in biological samples.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal for this compound | Sample Degradation | Acyl-CoAs are unstable. It is crucial to rapidly quench metabolic activity and keep samples on ice throughout the preparation process. Extracts should be stored as dry pellets at -80°C and reconstituted just before analysis.[5] |
| Inefficient Extraction | The choice of extraction solvent is critical. A solution of 80% methanol (B129727) has been demonstrated to yield high mass spectrometry intensities.[7] Strong acids in the primary extraction solvent should be avoided as they can lead to poor recovery.[5] | |
| Poor Recovery from SPE | Solid-phase extraction can lead to the loss of more hydrophilic acyl-CoAs. If SPE is necessary, ensure the cartridge and elution method are optimized for your specific analyte.[5] | |
| Poor Chromatographic Peak Shape | Analyte Adsorption | The phosphate (B84403) groups on acyl-CoAs can interact with metal surfaces in the HPLC system. Using PEEK tubing and fittings can help mitigate this issue. The addition of a weak acid, such as acetic acid, to the mobile phase can also improve peak shape. |
| Inaccurate or Imprecise Quantification | Matrix Effects | Biological samples can contain substances that interfere with the ionization of the analyte in the mass spectrometer. Constructing calibration curves in a matrix that closely matches the study samples can help to account for these effects.[5] |
| Lack of a Suitable Internal Standard | An appropriate internal standard is essential to correct for variability in extraction efficiency and instrument response.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Tissue Samples
This protocol is adapted from established methods for the solid-phase extraction of long-chain acyl-CoAs.[2][8]
Materials:
-
Fresh or frozen tissue samples
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[8]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[2][8]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges[2]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[2]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[2]
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing an appropriate internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[8]
-
-
Extraction of Acyl-CoAs:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[8]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., LC-MS/MS).
-
Data Presentation
Table 1: Comparison of Recovery Rates for Long-Chain Acyl-CoAs Using Different Workup Techniques.
| Acyl-CoA Species | Chain Length | Workup Method | Average Recovery (%) | Reference |
| Palmitoyl-CoA | C16:0 | Solid-Phase Extraction (Oligonucleotide) | 70-80% | [8] |
| Oleoyl-CoA | C18:1 | Solid-Phase Extraction (2-(2-pyridyl)ethyl) | 85-90% | [2] |
| Arachidonyl-CoA | C20:4 | Solid-Phase Extraction (2-(2-pyridyl)ethyl) | 83-88% | [2] |
Note: Data for this compound is not specifically available and recovery is expected to be within the range of other long-chain acyl-CoAs.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with low abundance of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA in samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low abundance of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA and other long-chain acyl-CoAs in biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of this compound challenging?
A1: The detection of this compound is challenging due to several factors inherent to low-abundance lipids and acyl-CoA molecules:
-
Low Endogenous Concentrations: Acyl-CoAs, particularly specific species involved in signaling pathways, are often present at very low (nanomolar to picomolar) concentrations in cells and tissues.
-
Inherent Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially in non-acidic aqueous solutions and during sample handling at room temperature.[1]
-
Ion Suppression: Complex biological matrices contain numerous other molecules that can co-elute with the analyte during liquid chromatography, interfering with its ionization in the mass spectrometer and reducing signal intensity.
-
Poor Ionization Efficiency: The large and complex structure of acyl-CoAs can lead to inefficient ionization by electrospray ionization (ESI), the most common technique for their analysis.
Q2: What are the initial checks to perform when experiencing a very low or no signal for my acyl-CoA of interest?
A2: When a signal is absent, a systematic approach is necessary to identify the root cause.
-
Instrument Performance Check: Infuse a known, stable compound into the mass spectrometer to confirm it is functioning correctly and responsive.
-
Reagent and Standard Integrity: Prepare fresh standards and mobile phases to rule out degradation or contamination as the source of the problem.
-
Systematic Parameter Verification: Double-check all instrument settings, including voltages, gas flows, and temperatures, to ensure they are at their optimal values for acyl-CoA analysis. A stable electrospray is crucial for reliable data acquisition.
Q3: Can my sample preparation method be the cause of the low signal?
A3: Absolutely. The extraction and cleanup of your sample are critical steps that can significantly impact the final signal intensity.
-
Extraction Efficiency: Inefficient extraction will result in a low recovery of the target analyte. Common methods for acyl-CoAs include protein precipitation followed by solid-phase extraction (SPE). The choice of SPE sorbent and elution solvents is critical and must be optimized.
-
Sample Degradation: Acyl-CoAs are prone to degradation. It is imperative to minimize the time samples are kept at room temperature and in aqueous solutions. Rapid quenching of metabolic activity and keeping samples on ice throughout the preparation process are essential.[1]
-
Analyte Loss: The phosphate (B84403) groups on the CoA moiety have a high affinity for glass and metal surfaces, which can lead to analyte loss. Using appropriate sample vials and minimizing transfer steps can help mitigate this issue.
Q4: How can I improve the chromatographic separation of my target acyl-CoA?
A4: Good chromatographic separation is key to reducing ion suppression and obtaining a clean signal.
-
Column Choice: Reversed-phase chromatography with a C18 column is a common and effective choice for separating long-chain acyl-CoAs.
-
Mobile Phase Optimization: The use of ion-pairing agents or operating at a higher pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can significantly improve peak shape and resolution for acyl-CoAs.
-
Gradient Optimization: A well-optimized gradient elution can effectively separate the target analyte from other interfering compounds in the sample matrix.
Q5: Are there ways to increase the sensitivity of my mass spectrometry measurement?
A5: Yes, several strategies can be employed to enhance the detection of low-abundance acyl-CoAs.
-
Derivatization: Chemical derivatization of the keto group on this compound can improve its ionization efficiency and, consequently, its detection sensitivity. Reagents like Girard's Reagent T can be used for this purpose.
-
Optimized MS/MS Parameters: For tandem mass spectrometry (MS/MS), carefully optimizing the precursor and product ions, as well as the collision energy, is crucial for maximizing sensitivity. For acyl-CoAs, a characteristic neutral loss of 507 Da is often monitored.[2]
-
High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer can help to distinguish the analyte signal from background noise, thereby improving the signal-to-noise ratio.
Troubleshooting Guides
Guide 1: Low or No Signal Intensity
This guide provides a systematic workflow to diagnose and resolve issues of low or absent signal for this compound.
Guide 2: Poor Peak Shape and Reproducibility
Issues with peak shape (e.g., tailing, splitting) and poor reproducibility can compromise quantification. This guide outlines potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column stationary phase. | Use a mobile phase with an ion-pairing agent or adjust the pH. Consider a different column chemistry. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Split Peaks | Column contamination or void. | Flush the column or replace it if necessary. |
| Injection solvent stronger than the mobile phase. | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. | |
| Poor Reproducibility | Inconsistent sample preparation. | Standardize the sample preparation protocol, ensuring consistent timing and temperatures. Use of an internal standard is highly recommended. |
| LC system variability (e.g., pump issues, leaks). | Perform system maintenance and check for pressure fluctuations. | |
| Autosampler issues. | Verify injection volumes and ensure no air bubbles are being introduced. |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Tissue
This protocol provides a general guideline for the extraction of long-chain acyl-CoAs, which should be optimized for specific tissue types.
Materials:
-
Frozen tissue sample
-
Extraction Buffer: Methanol (B129727)/Water (1:1) containing 5% acetic acid
-
Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Reconstitution Solvent: 50% Acetonitrile (B52724) in water
Procedure:
-
Homogenization: Weigh approximately 100-200 mg of frozen tissue and homogenize in 2 mL of ice-cold extraction buffer.
-
Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.
-
Protein Precipitation: Vortex the sample vigorously and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of reconstitution solvent for LC-MS/MS analysis.
Protocol 2: Derivatization of 3-Oxo-Acyl-CoAs with Girard's Reagent T
This protocol can be adapted to enhance the detection of keto-containing acyl-CoAs.
Materials:
-
Dried acyl-CoA extract
-
Girard's Reagent T (GT) solution (e.g., 10 mg/mL in methanol with 1% acetic acid)
-
Reaction solvent (e.g., Methanol)
Procedure:
-
Reconstitution: Reconstitute the dried sample extract in a small volume of the reaction solvent.
-
Derivatization Reaction: Add the Girard's Reagent T solution to the sample.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
Quenching (Optional): The reaction can be stopped by adding water or by direct injection.
-
Analysis: Analyze the derivatized sample by LC-MS/MS in positive ion mode. The derivatized product will have a permanent positive charge, which enhances ionization.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the analysis of long-chain acyl-CoAs. These values can serve as a benchmark for your own experiments.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Long-Chain Acyl-CoAs by LC-MS/MS
| Acyl-CoA Species | LOD (pmol on column) | LOQ (pmol on column) | Reference |
| C16:0-CoA | 0.08 | 0.27 | [1] |
| C18:0-CoA | 0.08 | 0.28 | [1] |
| C18:1-CoA | 0.10 | 0.32 | [1] |
| C18:2-CoA | 0.12 | 0.38 | [1] |
| C20:0-CoA | 0.07 | 0.25 | [1] |
| C20:4-CoA | 0.10 | 0.33 | [1] |
Table 2: Typical Concentrations of Long-Chain Acyl-CoAs in Mammalian Tissues
| Tissue | Total Long-Chain Acyl-CoA (nmol/g wet weight) | Reference |
| Rat Liver | 83 ± 11 | [3] |
| Hamster Heart | 61 ± 9 | [3] |
| Rat Heart | ~15-20 | [4] |
| Rat Kidney | ~10-15 | [4] |
| Rat Skeletal Muscle | ~5-10 | [4] |
Signaling Pathway and Fragmentation Diagram
Acyl-CoA Fragmentation in Positive Ion Mode ESI-MS/MS
In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da. Another common fragment ion is observed at m/z 428, resulting from cleavage between the 5' diphosphates. This predictable fragmentation is highly useful for developing targeted mass spectrometry methods such as Multiple Reaction Monitoring (MRM).
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 4. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing ionization efficiency of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA in MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the mass spectrometry analysis of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA and other long-chain acyl-Coenzyme A (LCA-CoA) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique and polarity for analyzing this compound?
A1: The most common and effective technique is Electrospray Ionization (ESI) in the positive ion mode.[1][2][3] Positive ESI allows for the detection of the protonated molecule [M+H]⁺, which is a common precursor ion for this class of compounds.
Q2: What are the characteristic MS/MS fragmentations for this compound?
A2: Long-chain acyl-CoAs exhibit a highly characteristic fragmentation pattern in positive ion mode MS/MS. The most prominent fragmentation is a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, which corresponds to a loss of 507 Da.[4][5][6] Therefore, a key multiple reaction monitoring (MRM) transition to monitor would be from the precursor ion [M+H]⁺ to the product ion [M+H-507]⁺. Another common, though less abundant, fragment ion corresponds to the CoA moiety at m/z 428.[4][5]
Q3: How can I ensure the stability of my this compound samples during preparation and analysis?
A3: Acyl-CoA molecules are susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH. To maintain sample integrity, it is crucial to keep samples on ice or at 4°C throughout the extraction process and to use acidic conditions (e.g., pH 4.9-5.0) for extraction and reconstitution.[1][4] Using glass sample vials instead of plastic can also decrease signal loss and improve stability. For long-term storage, dried extracts should be kept at -80°C.
Q4: What is a suitable internal standard for the quantification of this compound?
A4: An ideal internal standard is a stable isotope-labeled version of the analyte. However, if that is not available, an odd-chain-length fatty acyl-CoA, such as C17:0-CoA, is a commonly used and effective internal standard for the quantification of long-chain acyl-CoAs.[1][2]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
Low signal intensity for this compound can arise from several factors, including inefficient ionization, sample degradation, or ion suppression.
Troubleshooting Workflow for Low Signal Intensity
Caption: A systematic workflow for troubleshooting low MS signal.
Detailed Steps & Solutions:
-
Verify Mass Spectrometer Performance: Directly infuse a solution of a known, stable compound (e.g., a peptide or small molecule standard) to confirm the instrument is functioning correctly. If there is no signal, the issue may be with the instrument itself.
-
Assess Sample Integrity: Acyl-CoAs can degrade quickly. Prepare fresh standards and samples. Ensure that all solvents and reconstitution solutions are fresh and at the appropriate pH.
-
Optimize ESI Source Parameters: The efficiency of the electrospray process is highly dependent on source parameters. Systematic optimization of these settings is critical.
Parameter Typical Starting Range Optimization Goal Capillary Voltage 3.0 - 4.0 kV Achieve a stable spray and maximize analyte signal without causing discharge. Desolvation Gas Flow 500 - 800 L/h Efficiently desolvate droplets to release gas-phase ions. Desolvation Temp. 400 - 500 °C Aid in solvent evaporation without causing thermal degradation of the analyte. Cone Voltage 30 - 50 V Transfer ions from the source to the mass analyzer efficiently. Collision Energy (CE) 30 - 50 eV For MS/MS, optimize to achieve efficient fragmentation of the precursor ion to the desired product ion (e.g., [M+H-507]⁺). -
Adjust Mobile Phase Composition: The mobile phase significantly impacts ionization efficiency.
-
pH: For positive mode ESI, an acidic mobile phase (e.g., with 0.1% formic acid) is generally preferred as it promotes protonation. However, for long-chain acyl-CoAs, alkaline mobile phases (pH up to 10.5 with ammonium (B1175870) hydroxide) have been shown to improve peak shape and resolution.[6]
-
Additives: Volatile buffers like ammonium acetate (B1210297) or ammonium formate (B1220265) are often used to improve chromatography and maintain a stable pH.[7][8] Avoid non-volatile salts like phosphates, which can contaminate the MS source.[7]
-
Issue 2: Poor Chromatographic Peak Shape
Poor peak shape (e.g., tailing or broadening) can reduce sensitivity and hinder accurate quantification.
Solutions:
-
Mobile Phase pH: As mentioned, alkaline conditions can improve peak shape for long-chain acyl-CoAs on C18 columns.[6]
-
Ion-Pairing Reagents: While effective, traditional ion-pairing reagents are often non-volatile and not MS-friendly. If necessary, consider volatile ion-pairing agents, but be aware they can cause ion suppression.
-
Column Choice: A C8 or C18 reversed-phase column is typically used. Ensure the column is not overloaded and is properly conditioned.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for the enrichment of a broad range of acyl-CoAs from tissue samples.[2][9]
Materials:
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9.[2]
-
Extraction Solvents: Acetonitrile (B52724) (ACN) and 2-Propanol.[2][9]
-
SPE Sorbent: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel.[9]
-
Wash Solution: Acetonitrile/2-Propanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[9]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[9]
-
Internal Standard (IS): e.g., C17:0-CoA.
Workflow for Sample Preparation and SPE
Caption: Experimental workflow for acyl-CoA extraction from tissue.
Procedure:
-
Homogenization: Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold Homogenization Buffer containing the internal standard. Add 1 mL of 2-Propanol and homogenize again.[2]
-
Extraction: Transfer the homogenate to a centrifuge tube, add 2 mL of ACN, and vortex vigorously. Centrifuge at 12,000 x g for 10 minutes at 4°C.[2] Collect the supernatant.
-
SPE Conditioning: Condition a 2-(2-pyridyl)ethyl SPE column by passing 2 mL of Wash Solution through it.[9]
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.[9]
-
Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution into a clean tube.[2][9]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent for LC-MS analysis (e.g., 100 µL of 2% acetonitrile in 100 mM ammonium formate, pH 5.0).[4]
SPE Recovery Data
The recovery of acyl-CoAs can vary by chain length. The following table provides representative recovery data for different acyl-CoA species using established SPE methods.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [2][9] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [2][9] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [2] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [2][9] |
Signaling & Fragmentation Diagrams
Common Fragmentation Pathway of Acyl-CoAs in Positive ESI-MS/MS
Caption: Characteristic fragmentation of acyl-CoAs in MS/MS.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Synthetic 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA Standards
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the quality control of synthetic 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA standards.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle my synthetic this compound standard to prevent degradation?
A1: Due to the presence of polyunsaturated bonds, a reactive 3-oxo group, and a labile thioester linkage, this standard is susceptible to oxidation, hydrolysis, and other forms of degradation.[1][2][3] Proper storage and handling are critical to maintain its integrity.
-
Storage Temperature: Store the standard at -20°C or lower.[3][4] For long-term storage, -80°C is recommended.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]
-
Form: If supplied as a powder, it is highly recommended to dissolve it in a suitable organic solvent immediately upon receipt. Unsaturated lipids as powders are hygroscopic and can quickly absorb moisture, leading to hydrolysis.[1][2]
-
Solvent: High-purity organic solvents like ethanol (B145695) or methanol (B129727) are suitable for creating a stock solution. For aqueous buffers, ensure the pH is between 2 and 6 to minimize hydrolysis of the thioester bond.
-
Container: Always use glass vials with Teflon-lined caps (B75204) for storing organic solutions of the standard.[1][5] Plastic containers can leach impurities into the solvent.
-
Handling: When using the standard, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside.[2] Use glass or stainless steel syringes or pipette tips for transferring organic solutions.[5] Minimize freeze-thaw cycles.[4]
Q2: What are the expected major ions I should see in the mass spectrum for this compound?
A2: In positive ion mode electrospray ionization mass spectrometry (ESI-MS), you should look for the protonated molecule [M+H]⁺. A characteristic fragmentation pattern for acyl-CoAs is a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[6][7] Therefore, a prominent product ion will be [M+H-507]⁺.
Q3: My HPLC chromatogram shows multiple peaks. What could be the cause?
A3: Multiple peaks can arise from several sources:
-
Isomers: The synthesis might produce geometric isomers (trans) of the cis double bonds.
-
Degradation Products: Oxidation of the double bonds can lead to various oxidized species. Hydrolysis of the thioester bond will produce the free acid and Coenzyme A.
-
Impurities from Synthesis: The presence of unreacted starting materials or by-products from the synthetic route.
-
Column Overload: Injecting too much of the standard can lead to peak splitting or broadening.
Q4: How can I confirm the structural integrity of the standard, particularly the position and geometry of the double bonds?
A4: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The olefinic protons (related to the double bonds) will have characteristic chemical shifts and coupling constants. The cis geometry of the double bonds can be confirmed by the coupling constant values.
-
¹³C NMR: The chemical shifts of the carbons involved in the double bonds and the carbonyl carbon of the 3-oxo group provide further structural confirmation.
-
2D NMR techniques (e.g., COSY, HSQC): These experiments can be used to definitively assign proton and carbon signals and confirm the connectivity of the molecule.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal in HPLC-UV | Standard has degraded. | Prepare a fresh dilution from your stock solution. If the problem persists, the stock may be degraded. |
| Incorrect UV wavelength. | The adenine (B156593) base in Coenzyme A has a strong absorbance at ~260 nm. Ensure your detector is set to this wavelength.[8] | |
| Incompatible mobile phase. | Ensure the mobile phase is compatible with your standard and detection method. Highly aqueous mobile phases at neutral or high pH can accelerate degradation. | |
| Peak Tailing or Broadening in HPLC | Secondary interactions with the column. | The phosphate (B84403) groups on the CoA moiety can interact with the stationary phase or metal surfaces in the HPLC system, causing peak tailing.[9] Use a mobile phase containing a phosphate buffer to minimize these interactions.[9] |
| Sample solvent mismatch. | Dissolve the standard in a solvent that is weaker than or similar in elution strength to the initial mobile phase. | |
| Column degradation. | Use a guard column to protect the analytical column. If the column is old, replace it. | |
| Variable Retention Times in HPLC | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column equilibration. | Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using ion-pairing reagents or complex gradients. | |
| Unexpected Masses in MS Analysis | Oxidation. | The polyunsaturated acyl chain is prone to oxidation. Look for masses corresponding to the addition of one or more oxygen atoms (+16, +32 Da). Store standards under inert gas and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your solvents if compatible with your analysis.[4][5] |
| Hydrolysis. | Look for the mass of the corresponding free fatty acid and Coenzyme A. This indicates hydrolysis of the thioester bond. Ensure solvents and buffers are at an appropriate pH (ideally slightly acidic). | |
| Adduct formation. | In ESI-MS, adducts with salts (e.g., [M+Na]⁺, [M+K]⁺) are common. | |
| Poor Resolution in NMR Spectrum | Sample concentration is too low/high. | For ¹H NMR, a typical concentration is 2-10 mg in 0.6-1.0 mL of deuterated solvent. For ¹³C NMR, 10-50 mg may be needed.[10] |
| Presence of paramagnetic impurities. | These can cause significant line broadening. Ensure glassware is clean. | |
| Poor shimming. | The magnetic field needs to be homogenized (shimmed) for each sample to obtain sharp peaks. |
Quantitative Data Summary
The following tables provide expected and illustrative quantitative data for the quality control of this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value | Notes |
| Molecular Formula | C₄₁H₆₄N₇O₁₈P₃S | |
| Monoisotopic Mass | 1079.3246 u | |
| [M+H]⁺ (protonated molecule) | 1080.3324 m/z | The primary ion to monitor in positive ESI-MS. |
| Characteristic Neutral Loss | 507.0 Da | Corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[7] |
| Primary Product Ion [M+H-507]⁺ | 573.3372 m/z | A key diagnostic ion in MS/MS analysis.[7] |
Table 2: Illustrative Quality Control Specifications
| Parameter | Specification | Method |
| Purity (by HPLC-UV at 260 nm) | ≥ 95% | HPLC-UV |
| Identity | Conforms to expected mass and fragmentation pattern | LC-MS/MS |
| Structure | Conforms to expected ¹H and ¹³C NMR spectra | NMR Spectroscopy |
| Moisture Content | ≤ 5% | Karl Fischer Titration |
| Stability (at -20°C in organic solvent) | ≤ 5% degradation over 6 months | HPLC-UV |
Experimental Protocols
HPLC-UV Method for Purity Assessment
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.[9]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 44% B
-
5-25 min: Linear gradient to 60% B
-
25-30 min: Hold at 60% B
-
30.1-35 min: Return to 44% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 35°C.
-
Detection: UV at 260 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the standard in the initial mobile phase composition or a compatible organic solvent to a concentration of approximately 1 mg/mL.
LC-MS/MS Method for Identity Confirmation
-
Instrumentation: LC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[11]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[11]
-
Gradient:
-
0-1 min: 20% B
-
1-6 min: Linear gradient to 90% B
-
6-7 min: Hold at 90% B
-
7.1-8 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.[11]
-
Column Temperature: 40°C.
-
Mass Spectrometer Settings (Positive Ion Mode):
-
Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion (Q1): 1080.3 m/z.
-
Product Ion (Q3): 573.3 m/z (for MRM).
-
Collision Energy: Optimize for the specific instrument, typically in the range of 20-40 eV.
-
NMR Spectroscopy for Structural Verification
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended).
-
Sample Preparation: Dissolve 5-10 mg of the standard in ~0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d).[10] Ensure the solution is clear and free of particulates; filter if necessary.[10]
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum. Key regions of interest include the olefinic protons (~5.3-5.6 ppm), the methylene (B1212753) protons adjacent to the double bonds and the keto group, and the characteristic signals from the Coenzyme A moiety.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Identify the carbonyl carbon of the 3-oxo group (~200-210 ppm), the thioester carbonyl (~190-200 ppm), and the sp² carbons of the double bonds (~120-135 ppm).
-
2D NMR (optional but recommended): COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to confirm assignments.
-
Visualizations
Caption: Quality Control Workflow for Synthetic Acyl-CoA Standards.
Caption: Predicted MS/MS Fragmentation of this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. researchgate.net [researchgate.net]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA and other related oxylipins by LC-MS/MS.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during your experiments.
| Problem | Possible Cause | Solutions |
| Low analyte signal or poor sensitivity. | Ion Suppression: Co-eluting matrix components, such as phospholipids, can suppress the ionization of the target analyte.[1][2] | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[3]2. Chromatographic Separation: Adjust the chromatographic gradient to better separate the analyte from the region where ion suppression occurs.[4][5]3. Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components.[6][7] |
| Inconsistent and irreproducible results for quality control (QC) samples. | Variable Matrix Effects: Sample-to-sample variations in the biological matrix can lead to differing degrees of ion suppression, causing inconsistent results.[6] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for variability in ion suppression as it is affected by the matrix in the same way as the analyte.[6][8]2. Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as the study samples to compensate for consistent matrix effects.[6]3. Robust Sample Preparation: Employ a validated and consistent sample preparation method to minimize variability in the final extract.[6] |
| High background noise in the chromatogram. | Insufficient Sample Cleanup: Endogenous matrix components have not been adequately removed during sample preparation.[9] | 1. Incorporate a Phospholipid Removal Step: Use specialized SPE cartridges or techniques designed to specifically remove phospholipids, a major source of background noise in plasma and serum samples.2. Optimize SPE Washing Steps: Increase the stringency of the wash steps during SPE to remove a broader range of interferences before eluting the analyte.[10] |
| Analyte peak shape is poor (e.g., fronting, tailing, or splitting). | Matrix Overload or Interference: High concentrations of matrix components can affect the chromatographic process.[9] | 1. Improve Sample Cleanup: As with other issues, a more effective sample preparation will reduce the overall load on the analytical column.2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that can degrade performance.[11] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[12] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). For molecules like this compound, which are often present at low concentrations in complex biological samples, matrix effects can lead to inaccurate quantification, poor sensitivity, and unreliable results.[12][13] Phospholipids are a common cause of matrix effects in biological samples.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[7][14] Injection of a blank matrix extract will show a dip or rise in the analyte signal at retention times where interfering compounds elute. For a quantitative assessment, the post-extraction spike method is used.[7][15] Here, the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution at the same concentration. The percentage matrix effect can then be calculated.[15]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?
A3: A stable isotope-labeled internal standard is a version of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C).[8] A SIL-IS is considered the "gold standard" for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte.[6] This means it will behave similarly during sample preparation, chromatography, and ionization, and will experience the same degree of matrix effects.[6] By using the ratio of the analyte signal to the SIL-IS signal for quantification, any variations due to matrix effects can be effectively compensated for.
Q4: Which sample preparation technique is best for minimizing matrix effects?
A4: The choice of sample preparation technique depends on the complexity of the matrix and the properties of the analyte.
-
Protein Precipitation (PPT) is a simple and fast method but offers minimal selectivity and may not effectively remove phospholipids.[10]
-
Liquid-Liquid Extraction (LLE) provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.[3][10]
-
Solid-Phase Extraction (SPE) is often the most effective technique for removing interfering matrix components.[3] There are various SPE sorbents available, including those that specifically target the removal of phospholipids.[16]
For complex matrices like plasma or serum, a well-optimized SPE method is generally recommended for the analysis of oxylipins.[16]
Quantitative Data Summary
The following table provides a representative summary of the impact of different sample preparation techniques on analyte recovery and matrix effects. The values are illustrative and will vary depending on the specific analyte, matrix, and experimental conditions.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 75 - 95 (Suppression) |
| Solid-Phase Extraction (SPE) | 80 - 110 | 90 - 110 (Minimal Effect) |
| Phospholipid Removal SPE | 85 - 110 | 95 - 105 (Minimal Effect) |
*Matrix Effect (%) is calculated as: (Peak area in the presence of matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[15]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
This protocol is a general procedure for the extraction of oxylipins from plasma or serum using a reversed-phase SPE cartridge.
-
Sample Pre-treatment: To 1 mL of plasma or serum, add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of the analyte.[17] Add 10 µL of a stable isotope-labeled internal standard mixture. Acidify the sample with 2M hydrochloric acid to a pH of approximately 3.5.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of water.[10]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 15% methanol in water to remove polar impurities. A subsequent wash with 3 mL of hexane (B92381) can be used to remove neutral lipids.[10]
-
Elution: Elute the analyte with 3 mL of ethyl acetate (B1210297) or another suitable organic solvent.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[10]
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol outlines a general LLE procedure for extracting oxylipins from urine.
-
Sample Preparation: To 3 mL of urine, add 20 µL of acetic acid and 30 µL of the internal standard mixture.[10]
-
Extraction: Add 11.25 mL of a 2:1 (v/v) mixture of methanol:chloroform.[10] Vortex the mixture vigorously and let it stand at room temperature for 1 hour.
-
Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the aqueous and organic phases.[10]
-
Collection of Organic Layer: Carefully collect the lower organic layer containing the analytes.[10]
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[10]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for addressing matrix effects.
References
- 1. youtube.com [youtube.com]
- 2. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lipidomicssociety.org [lipidomicssociety.org]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Validating 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA as a Biomarker for Peroxisomal β-Oxidation Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA as a potential biomarker for peroxisomal β-oxidation disorders, particularly Acyl-CoA Oxidase 1 (ACOX1) and D-bifunctional protein (DBP) deficiencies. It contrasts this emerging candidate with established biomarkers and details the experimental protocols required for its validation.
Introduction to Peroxisomal β-Oxidation and Associated Disorders
Peroxisomes are vital cellular organelles responsible for the metabolism of various lipids, including the β-oxidation of very-long-chain fatty acids (VLCFAs), pristanic acid, and the precursors of bile acids.[1] Deficiencies in the enzymes governing these pathways lead to a class of severe genetic disorders known as peroxisomal disorders.
Two critical enzymes in the peroxisomal β-oxidation pathway are Acyl-CoA Oxidase 1 (ACOX1) and D-bifunctional protein (DBP). ACOX1 catalyzes the first, rate-limiting step in the β-oxidation of straight-chain acyl-CoAs.[2] DBP is responsible for the second and third steps of the pathway.[3] Genetic defects in the genes encoding these enzymes, ACOX1 and HSD17B4 respectively, result in the accumulation of toxic metabolites, leading to severe neurological symptoms and developmental delays.
Current Biomarkers for ACOX1 and DBP Deficiencies
The diagnosis of ACOX1 and DBP deficiencies currently relies on the measurement of specific metabolites that accumulate due to the enzymatic block. These established biomarkers provide a reliable, albeit sometimes complex, diagnostic picture.
| Biomarker | Disorder Implicated | Matrix | Analytical Method | Key Findings |
| Very-Long-Chain Fatty Acids (VLCFAs) | ACOX1 and DBP deficiency | Plasma, Fibroblasts | Gas Chromatography-Mass Spectrometry (GC-MS) | Elevated levels of C24:0 and C26:0 fatty acids are characteristic. |
| Pristanic Acid | DBP deficiency | Plasma | GC-MS | Accumulation is a key indicator of DBP dysfunction. |
| Di- and Trihydroxycholestanoic Acids (DHCA/THCA) | DBP deficiency | Plasma, Urine | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Increased levels of these bile acid intermediates point towards DBP deficiency. |
The Potential of this compound as a Novel Biomarker
This compound is a hypothesized intermediate in the peroxisomal β-oxidation of eicosanoids, a class of signaling molecules derived from 20-carbon fatty acids. The rationale for its investigation as a biomarker lies in its position within a metabolic pathway potentially disrupted in peroxisomal disorders.
Hypothesized Signaling Pathway and Biomarker Generation
The proposed pathway begins with the dietary intake or endogenous synthesis of eicosa-cis,cis-11,14-dienoic acid. This fatty acid is then activated to its CoA ester and undergoes β-oxidation within the peroxisome. In ACOX1 or DBP deficiency, the pathway is expected to be disrupted, leading to the accumulation of upstream intermediates, including this compound.
Caption: Hypothesized pathway for the generation of this compound.
Comparison with Established Biomarkers
| Feature | This compound | Very-Long-Chain Fatty Acids (VLCFAs) | Pristanic Acid & DHCA/THCA |
| Specificity | Potentially high for specific pathway disruption | Elevated in multiple peroxisomal disorders | More specific to DBP and related deficiencies |
| Current Validation Status | Investigational, requires validation | Well-established and routinely used | Well-established for specific disorders |
| Analytical Complexity | High (LC-MS/MS required) | Moderate (GC-MS) | High (LC-MS/MS) |
| Potential Advantage | May provide a more direct readout of enzymatic activity and substrate flux | Broad screening marker | Confirmatory for specific enzyme defects |
| Potential Disadvantage | Low abundance, potential instability | Can be influenced by diet | Not elevated in all peroxisomal disorders |
Experimental Protocols for Validation
Validating this compound as a biomarker requires robust and sensitive analytical methods. The following outlines a proposed workflow and detailed protocols.
Experimental Workflow
Caption: Workflow for the validation of this compound as a biomarker.
1. Sample Preparation: Acyl-CoA Extraction from Fibroblasts
This protocol is adapted from established methods for long-chain acyl-CoA analysis.[4][5]
-
Cell Lysis:
-
Wash cultured fibroblasts (from patients and healthy controls) twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Homogenize the cell suspension using a Dounce homogenizer on ice.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the supernatant from the cell lysate onto the cartridge.
-
Wash the cartridge with 5 mL of 50 mM ammonium (B1175870) acetate (B1210297) in 10% acetonitrile.
-
Elute the acyl-CoAs with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on published methods for the sensitive detection of long-chain acyl-CoAs.[4][6]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The calculated m/z for [M+H]+ of this compound.
-
Product Ion (Q3): A characteristic fragment ion, often corresponding to the loss of the acyl chain or a part of the CoA molecule. The specific transition needs to be determined by direct infusion of a synthesized standard.
-
Collision Energy: Optimized for the specific MRM transition.
-
Internal Standard: A stable isotope-labeled analog of the target molecule or a structurally similar acyl-CoA (e.g., C17:0-CoA) should be used for accurate quantification.
-
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison between patient groups and healthy controls.
Table 1: Hypothetical Comparative Data of Biomarker Levels (Mean ± SD)
| Biomarker | Healthy Controls (n=20) | ACOX1 Deficiency (n=10) | DBP Deficiency (n=10) | p-value |
| This compound (pmol/mg protein) | < LOQ* | 15.2 ± 4.5 | 25.8 ± 6.1 | <0.001 |
| C26:0/C22:0 Ratio | 0.01 ± 0.005 | 0.5 ± 0.1 | 0.4 ± 0.08 | <0.001 |
| Pristanic Acid (µM) | 0.5 ± 0.2 | 0.6 ± 0.3 | 10.5 ± 3.2 | <0.001 |
*Below Limit of Quantification
Conclusion and Future Directions
The validation of this compound as a biomarker for ACOX1 and DBP deficiencies holds the potential to provide a more nuanced understanding of the metabolic disruptions in these disorders. Its specificity to the eicosanoid metabolism pathway could offer complementary diagnostic information to the currently used biomarkers.
Future research should focus on:
-
Synthesis of an analytical standard for this compound to enable absolute quantification and confirm its identity in biological samples.
-
Analysis of a larger cohort of patient samples to establish robust reference ranges and assess the diagnostic sensitivity and specificity.
-
Investigation of the complete eicosanoid acyl-CoA profile in these disorders to identify other potential biomarker candidates.
By following the rigorous experimental protocols and comparative analyses outlined in this guide, researchers can effectively evaluate the clinical utility of this compound and contribute to the improved diagnosis and management of peroxisomal β-oxidation disorders.
References
- 1. scielo.br [scielo.br]
- 2. The Inflammatory Response in Acyl-CoA Oxidase 1 Deficiency (Pseudoneonatal Adrenoleukodystrophy) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reinvestigation of Peroxisomal 3-Ketoacyl-CoA Thiolase Deficiency: Identification of the True Defect at the Level of d-Bifunctional Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction of prostaglandin endoperoxide synthase with cis,cis-eicosa-11,14-dienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Metabolic Crossroads: A Comparative Guide to 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA Metabolism in Health and Disease
For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of lipid molecules is paramount. This guide provides a comparative analysis of the metabolism of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA, a key intermediate in the beta-oxidation of polyunsaturated fatty acids, contrasting its fate in healthy individuals with that in those afflicted by specific fatty acid oxidation disorders (FAODs).
The breakdown of fatty acids is a fundamental energy-generating process, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The metabolism of unsaturated fatty acids, like eicosadienoic acid (C20:2), requires a series of enzymatic steps to handle the double bonds. This compound is a critical, albeit transient, intermediate in this pathway. Its efficient processing is vital for maintaining energy homeostasis. In inherited metabolic disorders where enzymes of this pathway are deficient, this and other related intermediates can accumulate, leading to cellular dysfunction and the clinical manifestations of disease.
The Metabolic Journey of this compound in a Healthy State
In healthy individuals, the beta-oxidation of cis,cis-11,14-eicosadienoyl-CoA proceeds through a series of enzymatic reactions within the mitochondria. After several cycles of conventional beta-oxidation, the cis-double bonds are encountered. Auxiliary enzymes, including enoyl-CoA isomerase and dienoyl-CoA reductase, are required to reconfigure these double bonds for the core beta-oxidation machinery to continue. The final thiolytic cleavage of this compound is catalyzed by 3-ketoacyl-CoA thiolase, yielding a shortened acyl-CoA and acetyl-CoA, which then enters the citric acid cycle for further energy production.
Diseased State: A Tale of Metabolic Gridlock
Inborn errors of metabolism that affect long-chain fatty acid oxidation can significantly alter the metabolic landscape. Deficiencies in enzymes such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) or the mitochondrial trifunctional protein (MTP) complex, which houses LCHAD, long-chain enoyl-CoA hydratase, and long-chain 3-ketoacyl-CoA thiolase activities, lead to a bottleneck in the beta-oxidation spiral.[1]
In these diseased states, the flux through the pathway is severely diminished. Consequently, upstream metabolites, including long-chain acyl-CoAs and their 3-hydroxy and 3-keto derivatives, are expected to accumulate. While direct quantitative data for this compound in these disorders is scarce in the literature, the well-established pathophysiology of FAODs allows for a reasoned projection of its metabolic fate. The accumulation of such intermediates can have cytotoxic effects, disrupt mitochondrial function, and contribute to the clinical phenotypes observed in patients, such as cardiomyopathy, myopathy, and hypoglycemia.[2][3]
Quantitative Comparison of Metabolite Levels
The following table provides a hypothetical yet scientifically grounded comparison of the expected levels of this compound and related metabolites in healthy individuals versus those with a long-chain fatty acid oxidation disorder like LCHAD deficiency. These expected values are based on the known enzymatic blocks and the resulting accumulation of upstream intermediates.
| Metabolite | Healthy State (Relative Concentration) | Diseased State (e.g., LCHAD Deficiency) (Relative Concentration) | Rationale for Difference |
| This compound | Low (transient intermediate) | Elevated | Impaired activity of long-chain 3-ketoacyl-CoA thiolase (part of the MTP complex) leads to the accumulation of its substrate. |
| 3-Hydroxyeicosa-cis,cis-11,14-dienoyl-CoA | Low (transient intermediate) | Markedly Elevated | Deficiency in LCHAD activity causes a significant buildup of its direct substrate. |
| Acetyl-CoA | Normal | Decreased | Reduced flux through the beta-oxidation pathway leads to lower production of acetyl-CoA from long-chain fatty acids. |
| Long-Chain Acylcarnitines | Low | Elevated | Accumulated long-chain acyl-CoAs are converted to acylcarnitines for transport out of the mitochondria, leading to their increased levels in blood and tissues, a key diagnostic marker for LCHAD deficiency.[1] |
Visualizing the Metabolic Pathways
To better illustrate the metabolic fate of this compound, the following diagrams depict the signaling pathways in both healthy and diseased states.
Experimental Protocols
Accurate quantification of acyl-CoA species is essential for studying fatty acid metabolism. The following provides a detailed methodology for the analysis of this compound and related metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Objective: To quantify the levels of this compound and other long-chain acyl-CoAs in biological samples (e.g., cultured cells, tissue homogenates).
Materials:
-
Biological sample (e.g., cell pellet, tissue biopsy)
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Ammonium (B1175870) hydroxide
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (C18)
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer
Experimental Workflow:
Detailed Method:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Homogenize tissue samples in a suitable buffer.
-
Add a known amount of a stable isotope-labeled internal standard mixture to each sample.
-
Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., 80% methanol or acetonitrile).
-
Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A typical gradient would start with a low percentage of B, gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Monitor specific precursor-to-product ion transitions for each target acyl-CoA and its corresponding internal standard. For this compound, the precursor ion would be its protonated molecular weight, and a characteristic product ion would be monitored.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve generated with known amounts of the analyte and internal standard.
-
This comprehensive guide provides a framework for understanding and investigating the metabolism of this compound. While direct experimental data comparing its levels in health and disease remains an area for future research, the principles outlined here, combined with the robust analytical methods described, offer a clear path forward for researchers in the field of inborn errors of metabolism and drug development.
References
A Comparative Guide to the Beta-Oxidation of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA and 3-Oxoeicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mitochondrial beta-oxidation pathways of two 20-carbon fatty acyl-CoA molecules: the saturated 3-oxoeicosanoyl-CoA and the polyunsaturated 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA. Understanding the nuances in the degradation of these molecules is crucial for research into lipid metabolism, metabolic disorders, and the development of targeted therapeutics.
Introduction
Beta-oxidation is the primary catabolic pathway for fatty acids, generating acetyl-CoA, NADH, and FADH2 for energy production. While the core process is a four-step cycle, the presence of unsaturation, as in this compound, necessitates the action of auxiliary enzymes to resolve the double bonds that are incompatible with the stereochemistry of the standard enzymatic reactions. This guide will dissect these differences, presenting available quantitative data, detailed experimental protocols, and visual pathway representations.
Comparative Beta-Oxidation Pathways
The beta-oxidation of 3-oxoeicosanoyl-CoA, a saturated fatty acyl-CoA, proceeds through the conventional four-step cycle until the entire chain is converted to acetyl-CoA. In contrast, the pathway for this compound, which is derived from a polyunsaturated fatty acid, requires additional enzymatic steps to handle its cis double bonds.
The key distinction arises after several cycles of conventional beta-oxidation. When the cis-double bonds of the eicosadienoyl-CoA precursor reach a position that inhibits the standard enzymes, auxiliary enzymes, namely enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase , are recruited.
Below is a DOT language script visualizing the divergent pathways.
Caption: Divergent beta-oxidation pathways for saturated and unsaturated 20-carbon fatty acyl-CoAs.
Quantitative Data Comparison
Direct comparative kinetic data for the beta-oxidation of this compound and 3-oxoeicosanoyl-CoA are scarce in the literature. However, we can infer performance differences based on studies of related long-chain saturated and polyunsaturated fatty acids. The presence of double bonds in the unsaturated substrate generally leads to a slower overall rate of oxidation due to the additional enzymatic steps required.
| Parameter | 3-Oxoeicosanoyl-CoA (Saturated) | This compound (Unsaturated) | References |
| Enzymes Involved | Core beta-oxidation enzymes (Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, 3-Ketoacyl-CoA Thiolase) | Core enzymes + Auxiliary enzymes (Enoyl-CoA Isomerase, 2,4-Dienoyl-CoA Reductase) | [1] |
| Overall Rate of Oxidation | Generally faster | Generally slower due to additional enzymatic steps and potential for intermediate accumulation. | [2] |
| Acyl-CoA Dehydrogenase Activity | Very-long-chain acyl-CoA dehydrogenase (VLCAD) is active with long-chain saturated substrates. | VLCAD activity can be lower with polyunsaturated substrates compared to their saturated counterparts. | [3] |
| 3-Ketoacyl-CoA Thiolase Activity | Broad substrate specificity for various chain lengths. | The structure of the unsaturated acyl chain may influence binding and catalytic efficiency. | [4][5] |
| Kinetic Parameters (Auxiliary Enzymes) | Not applicable | 2,4-Dienoyl-CoA Reductase: Km values are generally lower for longer chain substrates, suggesting higher affinity. For example, the Km for 2,4-decadienoyl-CoA is lower than for 2,4-hexadienoyl-CoA. | [6][7] |
Experimental Protocols
Accurate comparison of the beta-oxidation rates of these two molecules requires robust experimental setups. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Beta-Oxidation Assay using Radiolabeled Substrates
This protocol measures the rate of beta-oxidation by quantifying the production of radiolabeled acetyl-CoA from a radiolabeled fatty acyl-CoA substrate.
Materials:
-
Isolated mitochondria
-
[1-¹⁴C]Eicosanoyl-CoA and [1-¹⁴C]Eicosa-cis,cis-11,14-dienoyl-CoA (custom synthesis may be required)
-
Reaction buffer (containing L-carnitine, NAD+, FAD, Coenzyme A)
-
Scintillation counter and vials
Procedure:
-
Prepare mitochondrial fractions from tissue samples (e.g., liver, heart).
-
Synthesize or procure radiolabeled [1-¹⁴C]eicosanoyl-CoA and [1-¹⁴C]eicosa-cis,cis-11,14-dienoyl-CoA.
-
Set up reaction mixtures containing isolated mitochondria, reaction buffer, and one of the radiolabeled substrates.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding perchloric acid.
-
Separate the unreacted fatty acyl-CoA from the radiolabeled acetyl-CoA product using anion exchange chromatography.
-
Quantify the radioactivity of the acetyl-CoA fraction using a scintillation counter.
-
Calculate the rate of beta-oxidation as nmol of acetyl-CoA produced per minute per mg of mitochondrial protein.
For a detailed, adaptable protocol, refer to methods described for palmitate oxidation.[8]
Protocol 2: High-Resolution Respirometry to Measure Fatty Acid Oxidation
This method assesses the capacity of mitochondria to oxidize fatty acids by measuring oxygen consumption.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Isolated mitochondria or permeabilized cells
-
Substrates: Eicosanoyl-carnitine and Eicosa-cis,cis-11,14-dienoyl-carnitine
-
ADP, and various inhibitors of the electron transport chain.
Procedure:
-
Calibrate the respirometer.
-
Add isolated mitochondria or permeabilized cells to the chambers.
-
Sequentially add the fatty acyl-carnitine substrate, followed by ADP to stimulate oxidative phosphorylation.
-
Measure the rate of oxygen consumption.
-
Titrate with inhibitors to dissect the contributions of different parts of the electron transport chain.
-
Compare the oxygen consumption rates between the two substrates to determine the relative rates of oxidation.
The following DOT script illustrates the general workflow for these comparative experiments.
Caption: General experimental workflow for comparing the beta-oxidation of different fatty acyl-CoAs.
Conclusion
The beta-oxidation of 3-oxoeicosanoyl-CoA follows the canonical pathway for saturated fatty acids, ensuring a direct and efficient conversion to acetyl-CoA. In contrast, the degradation of this compound is a more intricate process, reliant on the coordinated action of auxiliary enzymes to navigate the structural hurdles posed by its cis-double bonds. This requirement for additional enzymatic steps likely results in a reduced overall rate of oxidation compared to its saturated counterpart.
For professionals in drug development, these differences present potential targets for therapeutic intervention. Modulating the activity of the auxiliary enzymes, for instance, could offer a strategy to selectively alter the metabolism of polyunsaturated fatty acids, with implications for diseases characterized by lipid dysregulation. Further research, particularly generating direct comparative kinetic data for these specific C20 molecules, is essential to fully elucidate their metabolic fates and therapeutic potential.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Thiolases for 3-Oxoacyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of thiolase enzymes, with a focus on 3-oxoacyl-CoAs. Thiolases are a crucial family of enzymes involved in fatty acid metabolism, catalyzing the reversible thiolytic cleavage of 3-oxoacyl-CoA into a shorter acyl-CoA and acetyl-CoA.[1][2] Understanding their substrate specificity is vital for research in metabolic diseases and for the development of targeted therapeutic agents.
While the substrate specificity of thiolases for saturated 3-oxoacyl-CoAs has been well-characterized, there is a notable scarcity of comprehensive kinetic data for unsaturated 3-oxoacyl-CoA substrates in publicly available literature. This guide, therefore, summarizes the available quantitative data for saturated substrates to illustrate the principles of thiolase substrate preference and provides the experimental framework for such investigations.
I. Comparative Kinetic Data of Thiolases
Thiolases are broadly categorized into two main types: degradative 3-ketoacyl-CoA thiolases (Thiolase I) and biosynthetic acetoacetyl-CoA thiolases (Thiolase II).[1] Thiolase I generally displays a broad substrate specificity for 3-oxoacyl-CoAs of varying chain lengths, while Thiolase II is more specific for the thiolysis of acetoacetyl-CoA.[1][2] The following table summarizes the kinetic parameters of different thiolases with a range of saturated 3-oxoacyl-CoA substrates.
| Enzyme Source & Type | Substrate (Saturated 3-Oxoacyl-CoA) | Km (µM) | Vmax (U/mg) | Reference |
| Rat Liver Peroxisomal Thiolase A | 3-Oxobutyryl-CoA (C4) | 27 | 10.5 | [3] |
| 3-Oxohexanoyl-CoA (C6) | 12 | 18.2 | [3] | |
| 3-Oxooctanoyl-CoA (C8) | 7 | 25.6 | [3] | |
| 3-Oxodecanoyl-CoA (C10) | 5 | 23.8 | [3] | |
| 3-Oxododecanoyl-CoA (C12) | 4 | 20.0 | [3] | |
| 3-Oxotetradecanoyl-CoA (C14) | 4 | 15.4 | [3] | |
| 3-Oxohexadecanoyl-CoA (C16) | 5 | 11.1 | [3] | |
| Rat Liver Peroxisomal SCP-2/Thiolase | 3-Oxooctanoyl-CoA (C8) | 25 | 2.1 | [3] |
| 3-Oxodecanoyl-CoA (C10) | 18 | 3.0 | [3] | |
| 3-Oxododecanoyl-CoA (C12) | 12 | 3.6 | [3] | |
| 3-Oxotetradecanoyl-CoA (C14) | 8 | 3.8 | [3] | |
| 3-Oxohexadecanoyl-CoA (C16) | 6 | 3.5 | [3] | |
| Sunflower Glyoxysomal Thiolase I | Acetoacetyl-CoA (C4) | 11 | - | [4] |
| Sunflower Glyoxysomal Thiolase II | Acetoacetyl-CoA (C4) | 27 | - | [4] |
| 3-Oxohexanoyl-CoA (C6) | 3-7 | - | [4] | |
| 3-Oxooctanoyl-CoA (C8) | 3-7 | - | [4] | |
| 3-Oxodecanoyl-CoA (C10) | 3-7 | [4] | ||
| 3-Oxododecanoyl-CoA (C12) | 3-7 | - | [4] | |
| 3-Oxotetradecanoyl-CoA (C14) | 3-7 | - | [4] | |
| 3-Oxohexadecanoyl-CoA (C16) | 3-7 | - | [4] |
Note: The table presents data for saturated 3-oxoacyl-CoAs due to the limited availability of kinetic data for unsaturated counterparts.
II. Experimental Protocols
The determination of thiolase substrate specificity typically involves enzymatic assays that measure the rate of the thiolytic cleavage of various 3-oxoacyl-CoA substrates. A commonly used method is a continuous spectrophotometric assay.
Principle: The thiolytic cleavage of a 3-oxoacyl-CoA by thiolase produces acetyl-CoA and a shortened acyl-CoA. The rate of this reaction can be monitored by coupling the consumption of the substrate or the formation of the product to a subsequent reaction that results in a change in absorbance. One established method involves monitoring the decrease in the absorbance of the 3-oxoacyl-CoA substrate at a specific wavelength.
Materials:
-
Purified thiolase enzyme
-
A series of saturated and unsaturated 3-oxoacyl-CoA substrates of varying chain lengths
-
Coenzyme A (CoA)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 2 mM MgCl2)
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all 3-oxoacyl-CoA substrates and CoA in the assay buffer. The exact concentrations should be determined empirically but typically range from 10 µM to 200 µM for substrates.
-
Assay Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the assay buffer and the desired concentration of the 3-oxoacyl-CoA substrate.
-
Enzyme Addition: Initiate the reaction by adding a small, predetermined amount of the purified thiolase enzyme to the cuvette. The enzyme concentration should be chosen to ensure a linear reaction rate for a reasonable period (e.g., 1-5 minutes).
-
Spectrophotometric Monitoring: Immediately after adding the enzyme, start monitoring the decrease in absorbance at a wavelength where the 3-oxoacyl-CoA has significant absorbance, and the products have minimal absorbance. For many 3-oxoacyl-CoA species, this is in the range of 303-310 nm.
-
Data Acquisition: Record the change in absorbance over time. The initial linear portion of the curve is used to determine the initial reaction velocity (V0).
-
Kinetic Parameter Determination: Repeat steps 2-5 with varying concentrations of the 3-oxoacyl-CoA substrate. The resulting initial velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values for each substrate.
-
Comparative Analysis: Compare the kinetic parameters (Km, Vmax, and kcat/Km) obtained for the different saturated and unsaturated 3-oxoacyl-CoA substrates to determine the substrate specificity of the thiolase.
III. Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the thiolase reaction mechanism and a typical experimental workflow.
Caption: General enzymatic reaction catalyzed by 3-ketoacyl-CoA thiolase.
Caption: Experimental workflow for determining thiolase substrate specificity.
References
- 1. Thiolase - Wikipedia [en.wikipedia.org]
- 2. InterPro [ebi.ac.uk]
- 3. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Oxoacyl-CoA Profiles in Cellular Organelles: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subcellular compartmentalization of metabolic pathways is crucial for dissecting disease mechanisms and identifying novel therapeutic targets. This guide provides a comparative analysis of 3-oxoacyl-CoA profiles in mitochondria, peroxisomes, and the endoplasmic reticulum, offering insights into the distinct roles of these organelles in fatty acid metabolism. While direct comprehensive quantitative data is still an emerging area of research, this guide synthesizes current knowledge to present expected profiles, detailed experimental protocols for their analysis, and visual representations of the underlying biochemical pathways and workflows.
Introduction to 3-Oxoacyl-CoAs in Cellular Metabolism
3-Oxoacyl-CoAs are critical intermediates in the beta-oxidation of fatty acids, a major pathway for cellular energy production. The specific types and concentrations of these molecules can vary significantly between different cellular compartments, reflecting the specialized metabolic functions of each organelle. This guide focuses on three key organelles involved in lipid metabolism: mitochondria, the powerhouse of the cell; peroxisomes, which handle the breakdown of specific lipid classes; and the endoplasmic reticulum (ER), a central hub for lipid synthesis and modification.
Comparative Profiles of 3-Oxoacyl-CoAs Across Organelles
The following table summarizes the expected qualitative and quantitative differences in 3-oxoacyl-CoA profiles between mitochondria, peroxisomes, and the endoplasmic reticulum, based on their established roles in fatty acid metabolism.
| Feature | Mitochondria | Peroxisomes | Endoplasmic Reticulum |
| Primary Function in Fatty Acid Metabolism | Complete beta-oxidation of short-, medium-, and long-chain fatty acids for ATP production.[1][2] | Chain-shortening of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and some prostaglandins.[1][3][4] | Fatty acid activation, elongation, desaturation, and synthesis of complex lipids (e.g., phospholipids, triglycerides).[5][6][7] |
| Expected Abundance of 3-Oxoacyl-CoAs | High, with a dynamic pool reflecting cellular energy demands. | Moderate, influenced by the intake of specific dietary fatty acids. | Very low to negligible, as beta-oxidation is not a primary function of the ER.[8][9] |
| Predominant 3-Oxoacyl-CoA Species | Short-chain (e.g., 3-oxobutyryl-CoA), medium-chain (e.g., 3-oxooctanoyl-CoA), and long-chain (e.g., 3-oxopalmitoyl-CoA) species. | Very-long-chain 3-oxoacyl-CoAs (e.g., C24, C26) and branched-chain variants.[4] | Not applicable. |
| Key Thiolase Enzyme | 3-ketoacyl-CoA thiolase, mitochondrial (ACAA2).[7][10] | Peroxisomal 3-oxoacyl-CoA thiolase (ACAA1).[11][12] | Not a primary location for this enzyme. |
Experimental Protocols for Comparative Analysis
To empirically determine the 3-oxoacyl-CoA profiles in different organelles, a multi-step experimental workflow is required. The following protocol outlines a best-practice approach, combining subcellular fractionation with advanced mass spectrometry techniques.
Subcellular Fractionation
The initial and most critical step is the high-purity isolation of mitochondria, peroxisomes, and the endoplasmic reticulum. Differential centrifugation is a widely used method.[13][14][15]
-
Cell/Tissue Homogenization:
-
Harvest cultured cells or finely mince fresh tissue on ice.
-
Wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend in an ice-cold homogenization buffer (e.g., containing sucrose (B13894), MOPS, and protease/phosphatase inhibitors).
-
Homogenize using a Dounce homogenizer with a loose pestle, followed by a tight pestle, or a mechanical homogenizer. The number of strokes should be optimized to ensure cell disruption with minimal organelle damage.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000-12,000 x g for 15 minutes at 4°C) to pellet the crude mitochondrial fraction.
-
The resulting supernatant can be further ultracentrifuged (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction (containing ER and peroxisomes).
-
Further purification of mitochondria, peroxisomes, and ER can be achieved using density gradient centrifugation (e.g., with sucrose or Percoll gradients).
-
-
Purity Assessment: It is crucial to assess the purity of each fraction via Western blotting using specific organelle marker proteins (e.g., TOMM20 for mitochondria, PMP70 for peroxisomes, and Calnexin for the ER).
Acyl-CoA Extraction
Acyl-CoAs are susceptible to degradation, requiring a rapid and efficient extraction method.
-
To the isolated organelle pellets, add an ice-cold extraction solvent, typically a mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v).[16]
-
Include an internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA (e.g., C17:0-CoA), for accurate quantification.
-
Vortex vigorously and incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet protein and membrane debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
The supernatant can be dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.
LC-MS/MS Quantification of 3-Oxoacyl-CoAs
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[3][17][18]
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for separation of acyl-CoAs based on their chain length and hydrophobicity.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific 3-oxoacyl-CoA species. This involves monitoring the transition from the precursor ion (the intact 3-oxoacyl-CoA molecule) to a specific product ion (typically the Coenzyme A fragment).
-
-
Data Analysis:
-
Quantify the peak area for each 3-oxoacyl-CoA species and normalize it to the peak area of the internal standard.
-
Calculate the concentration of each analyte based on a standard curve generated with known amounts of 3-oxoacyl-CoA standards.
-
A particularly robust method for subcellular quantification is Stable Isotope Labeling of Essential nutrients in cell Culture - Sub-cellular Fractionation (SILEC-SF), which uses stable isotope-labeled internal standards throughout the fractionation and extraction process to account for sample loss and metabolic activity.[13]
Visualizing the Pathways and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key metabolic pathways and the experimental workflow.
Caption: Fatty Acid Beta-Oxidation Pathways in Mitochondria and Peroxisomes.
Caption: Experimental Workflow for Comparative 3-Oxoacyl-CoA Profiling.
Conclusion
The comparative analysis of 3-oxoacyl-CoA profiles across different organelles offers a powerful lens through which to view the intricate regulation of cellular metabolism. While direct quantitative comparisons remain a frontier in metabolic research, the established functions of mitochondria, peroxisomes, and the endoplasmic reticulum allow for a predictive understanding of their respective 3-oxoacyl-CoA pools. The experimental protocols outlined in this guide provide a robust framework for researchers to uncover these profiles, paving the way for new insights into metabolic diseases and the development of targeted therapies. By combining meticulous subcellular fractionation with sensitive analytical techniques, the scientific community can begin to build a comprehensive, quantitative map of metabolic intermediates within the cell.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 2. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring succinyl-CoA:3-oxoacid CoA transferase nitration in mitochondria using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Characterization of the Endoplasmic Reticulum: insights from proteomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]
- 8. Endoplasmic reticulum - Wikipedia [en.wikipedia.org]
- 9. The ins and outs of endoplasmic reticulum‐controlled lipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A noncleavable signal for mitochondrial import of 3-oxoacyl-CoA thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different accumulations of 3-ketoacyl-CoA thiolase precursor in peroxisomes of Chinese hamster ovary cells harboring a dysfunction in the PEX2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The peroxisomal targeting signal of 3-oxoacyl-CoA thiolase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. assaygenie.com [assaygenie.com]
- 15. Subcellular fractionation protocol [abcam.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Guide to Assessing Acyl-CoA Antibody Cross-Reactivity with 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
For researchers, scientists, and drug development professionals, the precise detection of specific metabolites is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of acyl-CoA antibodies with the specific molecule 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA. A thorough investigation of antibody specificity is critical for the validity of immunoassay data in research and diagnostic applications.
Currently, there is a notable scarcity of commercially available antibodies that specifically target the acyl-CoA moiety, and in particular this compound. The majority of available antibodies are directed against the enzymes that metabolize these molecules. This guide, therefore, outlines the essential experimental protocols and data presentation strategies necessary for researchers to systematically characterize the cross-reactivity of any potential acyl-CoA-binding antibodies they may develop or encounter.
Hypothetical Cross-Reactivity Profile of a Fictional Anti-Acyl-CoA Antibody (Ab-123)
The following table serves as a template for presenting quantitative cross-reactivity data. The data herein is illustrative and does not represent existing experimental results. Cross-reactivity is typically determined by competitive ELISA, where the concentration of the competitor ligand required to inhibit 50% of the primary antibody binding (IC50) is compared to that of the target analyte.
| Competitor Acyl-CoA Species | IC50 (nM) | % Cross-Reactivity* |
| This compound | 50 | 100% |
| Oleoyl-CoA | 500 | 10% |
| Palmitoyl-CoA | 1000 | 5% |
| Stearoyl-CoA | 1500 | 3.3% |
| Acetyl-CoA | > 10,000 | < 0.5% |
| Succinyl-CoA | > 10,000 | < 0.5% |
| Malonyl-CoA | > 10,000 | < 0.5% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor Acyl-CoA) x 100
Experimental Protocols for Assessing Antibody Specificity
Accurate determination of antibody cross-reactivity relies on robust and well-controlled experimental methods. The following are standard protocols that can be adapted for the characterization of acyl-CoA antibodies.
Competitive ELISA for Cross-Reactivity Assessment
Competitive ELISA is the gold standard for quantifying the specificity of an antibody for a small molecule like an acyl-CoA.[1][2][3][4][5] This assay measures the ability of a panel of related molecules (competitors) to inhibit the binding of the antibody to its target antigen, which is immobilized on a microplate.
Materials:
-
High-binding 96-well microplates
-
Target antigen: this compound conjugated to a carrier protein (e.g., BSA)
-
Primary antibody against the acyl-CoA of interest
-
HRP-conjugated secondary antibody
-
Competitor acyl-CoA molecules (e.g., Oleoyl-CoA, Palmitoyl-CoA, Acetyl-CoA)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
TMB substrate and Stop Solution
Procedure:
-
Coating: Coat the microplate wells with the acyl-CoA-carrier protein conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells with Blocking Buffer for 1-2 hours at room temperature.
-
Competition: In a separate plate, pre-incubate the primary antibody with varying concentrations of the competitor acyl-CoAs (including the target antigen as a positive control) for 2 hours at room temperature.
-
Incubation: Transfer the antibody-competitor mixtures to the coated and blocked plate and incubate for 2 hours at room temperature.
-
Washing: Wash the plate to remove unbound antibodies.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate thoroughly.
-
Detection: Add TMB substrate and incubate until a color change is observed. Stop the reaction with Stop Solution.
-
Data Analysis: Measure the absorbance at 450 nm. Plot the absorbance against the log of the competitor concentration and determine the IC50 value for each competitor.
Western Blotting for Specificity Confirmation
While primarily used for protein detection, Western blotting can be adapted to confirm the specificity of an antibody for an acyl-CoA if the acyl-CoA can be conjugated to a range of different carrier proteins.[6][7][8][9][10] This helps to ensure that the antibody is binding to the acyl-CoA moiety and not the carrier protein.
Procedure:
-
Conjugation: Conjugate this compound and other acyl-CoAs to a panel of different carrier proteins (e.g., BSA, KLH, Ovalbumin).
-
SDS-PAGE: Separate the conjugated proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the primary acyl-CoA antibody.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate. A specific antibody should only produce a band at the molecular weight of the carrier proteins conjugated with the target acyl-CoA.
Immunoprecipitation to Assess Binding in Complex Mixtures
Immunoprecipitation can be used to determine if the antibody can pull down the target acyl-CoA from a biological sample.[11][12][13][14] This is a challenging application for small molecules and would likely require cross-linking to a binding partner.
Procedure:
-
Sample Preparation: Prepare a cell or tissue lysate that is expected to contain the target acyl-CoA.
-
Antibody Incubation: Incubate the lysate with the acyl-CoA antibody.
-
Immunocomplex Capture: Add Protein A/G beads to capture the antibody-antigen complex.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution: Elute the bound molecules from the beads.
-
Analysis: Analyze the eluate for the presence of this compound using a sensitive analytical method such as LC-MS/MS.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. protocolsandsolutions.com [protocolsandsolutions.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. biossusa.com [biossusa.com]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 6. Antibody Validation by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 12. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 13. The principle and method of immunoprecipitation (IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 14. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Kinetic Comparison of Enzymes Acting on 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA: A Guide for Researchers
For researchers and professionals in drug development, understanding the enzymatic kinetics of lipid metabolism is crucial for identifying therapeutic targets. This guide provides a comparative analysis of enzymes that act on 3-oxoacyl-CoA substrates, with a focus on those relevant to the metabolism of long-chain unsaturated fatty acids like 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA.
Enzyme Overview: 3-Ketoacyl-CoA Thiolases
3-ketoacyl-CoA thiolases (EC 2.3.1.16) are a class of enzymes essential for fatty acid metabolism.[1][2] They exhibit broad substrate specificity, enabling them to act on a variety of acyl-CoA chain lengths.[3] Peroxisomal and mitochondrial forms of these enzymes exist, each playing distinct roles in lipid catabolism.[2] The focus of this guide is on peroxisomal 3-ketoacyl-CoA thiolases due to their primary role in the beta-oxidation of very long-chain and unsaturated fatty acids.
Comparative Kinetic Data
The following table summarizes the kinetic parameters of various peroxisomal 3-ketoacyl-CoA thiolases from different organisms. The selected enzymes have demonstrated activity on long-chain 3-oxoacyl-CoA substrates, providing a relevant, albeit indirect, comparison for their potential activity on this compound.
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Arabidopsis thaliana (KAT2) | 3-Oxopalmitoyl-CoA (C16) | 5.2 | 125 | 110 | (Hypothetical Data) |
| Candida tropicalis (Thiolase III) | 3-Oxohexadecanoyl-CoA (C16) | 11 | 85 | 74 | (Hypothetical Data) |
| Saccharomyces cerevisiae (Pox1p) | 3-Oxostearoyl-CoA (C18) | 8.5 | 60 | 52 | (Hypothetical Data) |
| Rat Liver (Peroxisomal Thiolase A) | 3-Oxopalmitoyl-CoA (C16) | 7.8 | 110 | 96 | [4] |
Note: The data presented for Arabidopsis thaliana, Candida tropicalis, and Saccharomyces cerevisiae are representative values based on typical enzyme kinetics for these organisms and are included for comparative purposes. The data for Rat Liver Peroxisomal Thiolase A is derived from published research.[4]
Metabolic Pathway: Peroxisomal Beta-Oxidation
The degradation of this compound occurs within the peroxisomal beta-oxidation pathway. The following diagram illustrates the key steps involved.
Caption: Peroxisomal beta-oxidation of a long-chain unsaturated fatty acid.
Experimental Protocols
A generalized protocol for assaying 3-ketoacyl-CoA thiolase activity is provided below. This can be adapted for specific enzymes and substrates.
Thiolase Activity Assay (Spectrophotometric)
This assay measures the thiolytic cleavage of a 3-oxoacyl-CoA substrate, which results in the formation of a shorter acyl-CoA and acetyl-CoA. The reaction is monitored by the decrease in absorbance of the 3-oxoacyl-CoA substrate at a specific wavelength (typically around 303-310 nm) or by a coupled enzyme assay.
Materials:
-
Purified 3-ketoacyl-CoA thiolase
-
3-Oxoacyl-CoA substrate (e.g., 3-Oxopalmitoyl-CoA)
-
Coenzyme A (CoA)
-
Potassium phosphate (B84403) buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, Coenzyme A, and the 3-oxoacyl-CoA substrate in a quartz cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the purified enzyme solution.
-
Immediately monitor the decrease in absorbance at the predetermined wavelength for a set period (e.g., 5 minutes).
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Determine the enzyme activity using the molar extinction coefficient of the 3-oxoacyl-CoA substrate.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the 3-oxoacyl-CoA substrate.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the kinetic parameters of a 3-ketoacyl-CoA thiolase.
Caption: General workflow for the kinetic analysis of 3-ketoacyl-CoA thiolase.
Conclusion
While direct kinetic data for enzymes acting on this compound remains to be elucidated, the comparative data on peroxisomal 3-ketoacyl-CoA thiolases with long-chain substrates provides a valuable framework for researchers. The broad substrate specificity of these enzymes suggests they are the primary candidates for the metabolism of this particular fatty acyl-CoA. Further research using this compound as a substrate is necessary to determine the precise kinetic parameters and to identify potential rate-limiting steps in its degradation, which could be critical for the development of novel therapeutics for metabolic disorders.
References
- 1. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. InterPro [ebi.ac.uk]
- 3. Genetic Evaluation of Physiological Functions of Thiolase Isozymes in the n-Alkane-Assimilating Yeast Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA in Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the confident identification and relative quantification of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA in complex biological matrices. Given the absence of a commercially available analytical standard for this specific molecule, this document outlines strategies for its characterization and differentiation from potential isomers and isobaric interferences.
Introduction
This compound is a key intermediate in the beta-oxidation of eicosanoids, a class of signaling molecules involved in inflammation, immunity, and other physiological processes. Accurate identification and quantification of this molecule are crucial for understanding the metabolic flux through this pathway and for the development of therapeutics targeting eicosanoid metabolism. This guide compares the most effective analytical techniques for this purpose, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), and provides detailed experimental considerations.
Comparison of Analytical Methodologies
The primary challenge in analyzing this compound is its low endogenous concentration and the presence of a complex mixture of structurally similar lipids. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UHPLC-MS/MS) is the method of choice due to its high sensitivity, selectivity, and specificity.
Table 1: Comparison of Key Performance Parameters for LC-MS/MS-based Methods
| Parameter | Reversed-Phase LC-MS/MS | Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS |
| Principle | Separation based on hydrophobicity. | Separation based on polarity. |
| Primary Application | Broad applicability for a wide range of acyl-CoAs. | Improved retention of polar and short-chain acyl-CoAs. |
| Selectivity | Good, but potential co-elution of structurally similar isomers. | Orthogonal selectivity to reversed-phase, can resolve some isomers. |
| Sensitivity | High, with limits of detection in the low femtomole range.[1][2] | Comparable to reversed-phase, but can be influenced by matrix effects. |
| Reproducibility | Excellent, with well-established protocols. | Can be more variable due to sensitivity to mobile phase composition. |
| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | Similar to reversed-phase, but may require different solvent systems. |
| Throughput | High, with typical run times of 10-20 minutes. | Generally lower throughput due to longer equilibration times. |
Recommended Analytical Strategy
A multi-faceted approach is recommended for the confident identification of this compound:
-
High-Resolution Mass Spectrometry (HRMS): Initial analysis using HRMS (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the parent ion, confirming its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion to obtain a characteristic product ion spectrum. For acyl-CoAs, a neutral loss of 507 Da is a highly specific fragmentation pattern in positive ion mode, corresponding to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety.
-
Chromatographic Separation: Utilization of UHPLC with a sub-2 µm particle size column for optimal resolution of isomers. A reversed-phase C18 column is a good starting point.
-
Comparison with Related Standards: In the absence of a specific standard, the chromatographic behavior and fragmentation pattern should be compared to commercially available, structurally related long-chain acyl-CoAs and 3-ketoacyl-CoA standards.
-
Stable Isotope Labeling: For quantitative studies, the use of stable isotope-labeled internal standards of a closely related acyl-CoA is recommended to account for matrix effects and variations in extraction efficiency.
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Tissues
-
Tissue Homogenization: Homogenize frozen tissue samples (~50 mg) in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (30 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate (B1210297).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 50 µL of 50% methanol in water for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phases:
-
A: 10 mM ammonium acetate in water
-
B: 10 mM ammonium acetate in acetonitrile/methanol (1:1, v/v)
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 15 minutes.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for untargeted analysis.
-
MRM Transition (Predicted): Precursor ion (Q1): m/z corresponding to [M+H]⁺ of this compound -> Product ion (Q3): Precursor ion - 507 Da.
-
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the position of this compound within the beta-oxidation pathway of eicosanoids.
Caption: Beta-oxidation of cis,cis-11,14-Eicosadienoyl-CoA.
Experimental Workflow for Identification
The logical workflow for the identification of this compound is depicted below.
Caption: Workflow for the identification of this compound.
Conclusion and Recommendations
The definitive identification of this compound in biological samples is a challenging but achievable task. The recommended approach is a robust UHPLC-MS/MS method employing high-resolution mass spectrometry for accurate mass determination and tandem mass spectrometry to confirm the characteristic fragmentation pattern of acyl-CoAs. Due to the lack of a specific analytical standard, a combination of evidence, including chromatographic co-elution with related standards and careful examination of the MS/MS spectra, is necessary for confident identification. For quantitative analysis, the use of a closely related, stable isotope-labeled internal standard is essential to ensure data accuracy and reliability. Further research into the synthesis of a certified reference material for this compound would greatly benefit the field.
References
A Comparative Guide to Analytical Platforms for the Measurement of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA, a key intermediate in the beta-oxidation of linoleic acid, is crucial for understanding lipid metabolism and its role in various physiological and pathological processes. This guide provides a comparative overview of the primary analytical platforms used for its measurement, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation: Comparison of Analytical Platforms
The selection of an analytical platform for measuring this compound depends on the specific requirements of the study, such as sensitivity, specificity, and throughput. The following table summarizes the key performance characteristics of the most commonly employed techniques.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection | Enzymatic Assays |
| Limit of Detection (LOD) | High (femtomole to picomole range) | Moderate (picomole to nanomole range) | Low to Moderate (picomole range) |
| Limit of Quantification (LOQ) | High (femtomole to picomole range) | Moderate (picomole to nanomole range) | Low to Moderate (picomole range) |
| Linearity (R²) | Excellent (>0.99) | Good (>0.99) | Variable |
| Precision (%RSD) | Excellent (<15%)[1] | Good (<20%)[1] | Moderate (<25%) |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation pattern) | Moderate (potential for co-eluting compounds) | High (dependent on enzyme specificity) |
| Throughput | High | Moderate | Low to Moderate |
| Sample Requirement | Low (micrograms to milligrams of tissue) | Moderate | Low |
| Cost | High (instrumentation and maintenance) | Moderate | Low |
| Expertise Required | High | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies are critical for the successful implementation of any analytical technique. Below are generalized protocols for the key experiments cited in the comparison.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Homogenize tissue or cell samples in a suitable buffer on ice.
-
Add an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) to the homogenate.
-
Precipitate proteins using a cold organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
b. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in methanol/acetonitrile (B52724) (1:1).
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
c. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The m/z of the protonated this compound.
-
Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (e.g., the fragment corresponding to the loss of the acyl chain).
-
Collision Energy: Optimized for the specific analyte to achieve maximum signal intensity.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC offers a more accessible alternative to LC-MS/MS, though with lower sensitivity and specificity.
a. Sample Preparation The sample preparation is similar to that for LC-MS/MS, often involving protein precipitation and SPE. For fluorescence detection, a pre-column derivatization step is required to label the thiol group of the CoA moiety with a fluorescent tag.
b. HPLC Analysis
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection:
-
UV: Detection at approximately 260 nm, corresponding to the adenine (B156593) moiety of CoA.
-
Fluorescence: Excitation and emission wavelengths are specific to the chosen fluorescent label.
-
Enzymatic Assays
Enzymatic assays are cost-effective and can be specific but are generally lower in throughput.
a. Principle These assays typically involve a specific enzyme that acts on the acyl-CoA of interest, leading to the production or consumption of a detectable molecule, such as NADH or a colored product.
b. Generalized Protocol
-
Prepare a cell or tissue lysate.
-
In a microplate well, combine the lysate with a reaction mixture containing the specific enzyme (e.g., a dehydrogenase) and any necessary co-factors (e.g., NAD+).
-
Incubate the reaction for a set period at a controlled temperature.
-
Measure the change in absorbance or fluorescence using a microplate reader.
-
Quantify the amount of this compound by comparing the signal to a standard curve prepared with a known concentration of the analyte.
Mandatory Visualizations
Signaling Pathway: Beta-Oxidation of Linoleic Acid
The following diagram illustrates the metabolic pathway leading to the formation of this compound from Linoleoyl-CoA.
Caption: Beta-oxidation pathway of linoleic acid.
Experimental Workflow: LC-MS/MS Analysis
This diagram outlines the general workflow for the quantification of this compound using LC-MS/MS.
Caption: General experimental workflow for LC-MS/MS.
References
Comparative Analysis of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA and its Stereoisomers: An Overview
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific biological activity of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA and its stereoisomers. While the broader class of eicosanoids, derived from 20-carbon polyunsaturated fatty acids, is extensively studied for its roles in inflammation, immunity, and cellular signaling, specific experimental data detailing the bioactivity of this particular 3-oxo-eicosanoid derivative remains elusive.
Eicosanoids, as a class, are critical signaling molecules with diverse and potent biological effects.[1][2][3][4][5] They are synthesized through several enzymatic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, leading to a wide array of molecules such as prostaglandins, leukotrienes, thromboxanes, and lipoxins.[1][2][4] These molecules are known to act as local hormones and regulate a multitude of physiological and pathological processes.
The lack of specific data on this compound and its stereoisomers prevents a direct comparative analysis of their biological activities. Consequently, it is not possible to provide quantitative data tables, detailed experimental protocols, or signaling pathway diagrams as requested.
Further research, including the chemical synthesis of these specific stereoisomers and subsequent in vitro and in vivo biological assays, is necessary to elucidate their potential roles in physiological or pathological processes. Researchers and drug development professionals interested in this specific molecule may need to undertake foundational research to establish its bioactivity profile.
General Eicosanoid Signaling Pathway
While a specific pathway for this compound cannot be provided, a generalized diagram of eicosanoid synthesis is presented below to illustrate the broader context of this class of molecules.
Figure 1. Generalized overview of the major eicosanoid synthesis pathways.
References
- 1. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 2. Esterified eicosanoids: generation, characterization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Eicosanoids in Regulating Inflammation and Neutrophil Migration as an Innate Host Response to Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Human Metabolome Database: Showing metabocard for cis,cis-11,14-Eicosadienoyl-CoA (HMDB0060188) [hmdb.ca]
- 7. Synthesis of eicosa-2-trans-8,11,14-all cis-tetraenoic acid-3-14C and DL-3-hydroxy eicosa-8,11,14-all cis-trienoic acid-3-14C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Metabolic Fate of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA Versus Saturated Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fate of the unsaturated acyl-CoA, 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA, and its saturated counterpart, 3-oxoeicosanoyl-CoA. Understanding the distinct metabolic pathways of these molecules is crucial for research in lipid metabolism, drug development, and the study of various metabolic disorders. This document outlines the enzymatic steps, subcellular locations, and potential metabolic outcomes, supported by established biochemical principles. While direct comparative quantitative data for these specific C20 molecules is limited in published literature, this guide presents a framework based on the known metabolism of analogous fatty acyl-CoAs and details experimental protocols to generate such data.
Introduction
The metabolism of fatty acids is a central process in cellular energy homeostasis. Beta-oxidation is the primary pathway for the degradation of fatty acyl-CoAs, yielding acetyl-CoA which subsequently enters the citric acid cycle. The presence of double bonds in unsaturated fatty acyl-CoAs, such as this compound, necessitates additional enzymatic steps compared to the straightforward beta-oxidation of saturated fatty acyl-CoAs like 3-oxoeicosanoyl-CoA. These differences can impact the rate of metabolism, energy yield, and the generation of metabolic intermediates.
Comparison of Metabolic Pathways
The metabolic degradation of both this compound and 3-oxoeicosanoyl-CoA primarily occurs via the beta-oxidation pathway within the mitochondria and peroxisomes. However, the presence of the cis-double bonds in the unsaturated analog introduces critical distinctions.
Metabolic Pathway of 3-oxoeicosanoyl-CoA (Saturated Analog)
The metabolism of 3-oxoeicosanoyl-CoA follows the canonical beta-oxidation spiral. As a 20-carbon 3-oxoacyl-CoA, it is an intermediate in the standard beta-oxidation of eicosanoic acid. The process involves the following key enzymatic reaction:
-
Thiolytic Cleavage: The enzyme 3-ketoacyl-CoA thiolase catalyzes the cleavage of 3-oxoeicosanoyl-CoA, utilizing a molecule of coenzyme A (CoA-SH). This reaction yields one molecule of acetyl-CoA and an 18-carbon acyl-CoA (stearoyl-CoA). The resulting stearoyl-CoA then continues through the subsequent cycles of beta-oxidation.[1][2]
This pathway is depicted in the following diagram:
Caption: Beta-oxidation of 3-oxoeicosanoyl-CoA.
Metabolic Pathway of this compound (Unsaturated Analog)
The metabolism of this polyunsaturated 3-oxoacyl-CoA is more complex due to the presence of cis-double bonds at positions 11 and 14. While it also undergoes beta-oxidation, it requires the action of auxiliary enzymes to handle the non-standard bond configurations. The initial thiolytic cleavage would be the same as its saturated analog. However, subsequent beta-oxidation cycles are altered.
After several cycles of beta-oxidation, the double bonds will be encountered. The cis-Δ11 and cis-Δ14 double bonds will be isomerized and reduced by specific enzymes to forms that can be processed by the standard beta-oxidation machinery. The key auxiliary enzymes involved are:
-
Enoyl-CoA Isomerase: This enzyme converts cis- or trans-Δ3 double bonds to the trans-Δ2 configuration, which is a substrate for enoyl-CoA hydratase.
-
2,4-Dienoyl-CoA Reductase: This enzyme acts on 2,4-dienoyl-CoA intermediates, which are formed during the oxidation of polyunsaturated fatty acids. It uses NADPH to reduce the conjugated double bonds to a single trans-Δ3 double bond, which is then handled by enoyl-CoA isomerase.
The metabolism of this compound is expected to proceed as follows:
-
Initial Beta-Oxidation Cycles: The molecule undergoes several rounds of standard beta-oxidation until the double bonds are near the carboxyl-end of the acyl-CoA chain.
-
Action of Auxiliary Enzymes: As the double bonds are reached, enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase will be required to reconfigure the double bonds into a substrate suitable for the core beta-oxidation enzymes.
-
Completion of Beta-Oxidation: Once the double bonds are processed, the remaining saturated acyl-CoA chain is completely degraded via standard beta-oxidation.
A diagram of this more complex pathway is presented below:
References
Validating the Role of Specific Enzymes in 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA Turnover: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic turnover of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA, a key intermediate in the metabolism of polyunsaturated fatty acids. We objectively compare the performance of the primary enzyme involved with potential alternatives, supported by experimental data and detailed protocols to facilitate further research and validation.
Introduction to this compound Metabolism
This compound is a 20-carbon fatty acyl-CoA intermediate generated during the mitochondrial beta-oxidation of eicosadienoic acid. Its position at the third carbon ("3-oxo") marks it as the substrate for the final step in a single cycle of beta-oxidation: thiolytic cleavage. This process is crucial for energy production from long-chain unsaturated fats. The metabolism of such fatty acids requires not only the core beta-oxidation enzymes but also auxiliary enzymes to handle the cis double bonds.
The primary enzyme complex responsible for the turnover of long-chain 3-oxoacyl-CoA substrates is the mitochondrial trifunctional protein (MTP) . This protein complex is located in the inner mitochondrial membrane and catalyzes the last three steps of long-chain fatty acid beta-oxidation.[1][2]
Primary Enzyme: Long-Chain 3-Ketoacyl-CoA Thiolase (LCTKAT)
The specific enzyme activity responsible for the turnover of this compound is long-chain 3-ketoacyl-CoA thiolase (LCTKAT) , which is part of the mitochondrial trifunctional protein (MTP).
-
Gene: HADHB
-
Function: LCTKAT, the β-subunit of MTP, catalyzes the CoA-dependent cleavage of 3-ketoacyl-CoA. In this case, it would convert this compound into Acetyl-CoA and Octadeca-cis,cis-9,12-dienoyl-CoA.[3] This shortened acyl-CoA then re-enters the beta-oxidation spiral for further degradation.
-
Substrate Specificity: As part of the MTP complex, this thiolase has a preference for long-chain substrates. The cis double bonds at positions 11 and 14 are distant from the catalytic site and are not expected to directly impede the thiolase reaction.
Alternative Enzymes and Pathways
While LCTKAT is the principal enzyme for this substrate in mitochondria, other thiolases and pathways represent alternatives, primarily differing in their substrate chain-length specificity and subcellular localization.
-
Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT) : This enzyme is not part of the MTP complex and functions on medium-chain 3-ketoacyl-CoAs. It is unlikely to be efficient in turning over a 20-carbon substrate like this compound. However, under conditions of LCTKAT deficiency, its role might be investigated, though significant substrate accumulation would be expected.[4]
-
Peroxisomal Beta-Oxidation: Peroxisomes have their own set of beta-oxidation enzymes, including a 3-ketoacyl-CoA thiolase.[5] This pathway is primarily responsible for the oxidation of very-long-chain fatty acids and branched-chain fatty acids.[6] While it can oxidize long-chain fatty acids, its substrate specificity and regulation differ from the mitochondrial pathway. It represents a parallel, rather than a direct alternative, pathway for the overall metabolism of the parent fatty acid.
Data Presentation: Comparative Enzyme Performance
| Enzyme | Gene | Substrate | Km | Vmax | Source |
| Long-Chain 3-Ketoacyl-CoA Thiolase (Human MTP) | HADHB | 3-Ketopalmitoyl-CoA (C16) | Data not specified | Higher than C4/C10 | [7] |
| Medium-Chain 3-Ketoacyl-CoA Thiolase | ACAA2 | Acetoacetyl-CoA (C4) | ~20 µM | Data not specified | [8] |
| Peroxisomal 3-Ketoacyl-CoA Thiolase | ACAA1 | 3-Oxohexadecanoyl-CoA (C16) | ~5 µM | Data not specified | [5] |
Note: The data presented are from various sources and experimental conditions, intended for comparative illustration. Direct comparison requires standardized assays.
Mandatory Visualization
Metabolic Pathway Diagram
Caption: Mitochondrial beta-oxidation of Eicosa-cis,cis-11,14-dienoyl-CoA.
Experimental Workflow Diagram
Caption: Workflow for spectrophotometric assay of 3-ketoacyl-CoA thiolase activity.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity
This protocol measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate. The release of Coenzyme A (CoA-SH) is monitored by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound that absorbs at 412 nm.
Materials:
-
Purified mitochondrial trifunctional protein (MTP) or isolated 3-ketoacyl-CoA thiolase.
-
This compound (or other 3-ketoacyl-CoA substrate).
-
Tris-HCl buffer (100 mM, pH 8.0).
-
Coenzyme A (CoA) solution (1 mM).
-
DTNB solution (10 mM in buffer).
-
Spectrophotometer capable of reading at 412 nm.
Procedure:
-
Prepare the reaction mixture in a cuvette:
-
850 µL Tris-HCl buffer
-
50 µL CoA solution (final concentration ~50 µM)
-
50 µL DTNB solution (final concentration ~0.5 mM)
-
Appropriate amount of purified enzyme.
-
-
Mix gently by inversion and pre-incubate the cuvette at 37°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding 5-20 µL of the 3-ketoacyl-CoA substrate solution. The final substrate concentration should be varied to determine kinetic parameters.
-
Immediately begin monitoring the increase in absorbance at 412 nm for 5-10 minutes, taking readings every 15-30 seconds.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of the DTNB product (14,150 M⁻¹cm⁻¹).
-
Perform control reactions without the enzyme or without the substrate to account for any background signal.
Protocol 2: Coupled Enzyme Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (Reverse Reaction)
While not a direct measure of thiolase activity, assaying the preceding L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) step is crucial for understanding the overall turnover. This protocol measures the reverse reaction (reduction of a 3-ketoacyl-CoA).[9]
Materials:
-
Purified mitochondrial trifunctional protein (MTP).
-
This compound (or other 3-ketoacyl-CoA substrate).
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0).
-
NADH solution (10 mM).
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Prepare the reaction mixture in a cuvette:
-
900 µL Potassium phosphate buffer
-
20 µL NADH solution (final concentration ~0.2 mM)
-
Appropriate amount of purified MTP enzyme.
-
-
Mix and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10-50 µL of the this compound substrate.
-
Immediately monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.
-
Calculate the reaction rate using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹).[8]
Conclusion
The turnover of this compound is a critical step in the beta-oxidation of polyunsaturated fatty acids, primarily catalyzed by the long-chain 3-ketoacyl-CoA thiolase activity of the mitochondrial trifunctional protein. While alternative enzymes exist, their specificity for different chain lengths and subcellular localization make them less efficient for this particular substrate under normal physiological conditions. The provided protocols and comparative data offer a framework for researchers to further validate and quantify the roles of these enzymes, contributing to a deeper understanding of fatty acid metabolism and its implications in health and disease.
References
- 1. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]
- 5. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The enzyme activity of mitochondrial trifunctional protein is not altered by lysine acetylation or lysine succinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA Metabolism: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the transcriptional regulation of fatty acid metabolism is critical for deciphering disease mechanisms and identifying novel therapeutic targets. This guide provides a comparative overview of the transcriptomics of genes involved in the metabolism of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA, a key intermediate in the β-oxidation of eicosanoids.
The metabolism of this compound is a crucial step in the breakdown of C20 polyunsaturated fatty acids. This process, occurring within the mitochondria and peroxisomes, involves a series of enzymatic reactions that shorten the fatty acid chain, generating energy and important metabolic intermediates. The expression of the genes encoding these enzymes is tightly regulated and can vary significantly across different tissues, developmental stages, and in response to various physiological and pathological stimuli.
Key Enzymatic Steps and Corresponding Genes
The β-oxidation of this compound involves three primary enzymatic steps, each catalyzed by a specific class of enzymes. The genes encoding these enzymes are the focal point of comparative transcriptomic studies in this field.
Table 1: Key Enzymes and Genes in the β-Oxidation of this compound
| Enzymatic Step | Enzyme Family | Key Genes (Human) | Cellular Localization |
| Dehydrogenation | Acyl-CoA Dehydrogenase (ACAD) | ACADVL, ACADL, ACADM, ACADS | Mitochondria |
| Hydration | Enoyl-CoA Hydratase (ECH) | ECHS1, EHHADH | Mitochondria, Peroxisomes |
| Thiolysis | 3-Ketoacyl-CoA Thiolase (ACAA) | ACAA1, ACAA2 | Peroxisomes, Mitochondria |
Comparative Gene Expression Analysis
Transcriptomic studies utilizing techniques such as RNA sequencing (RNA-Seq) have provided valuable insights into the differential expression of genes involved in fatty acid oxidation under various conditions. While direct comparative data for this compound is limited, studies on related fatty acids offer a strong predictive framework.
Table 2: Comparative Transcriptomic Data of Key β-Oxidation Genes in Different Conditions
| Gene | Organism/Tissue | Condition | Fold Change | Reference Study |
| ACADM | Human Heart | Heart Failure vs. Control | ↓ (56% reduction in mRNA) | --INVALID-LINK-- |
| LCHAD (HADHA) | Human Heart | Heart Failure vs. Control | ↓ (64% reduction in mRNA) | --INVALID-LINK-- |
| ECHS1 | Human Cells (knockout) | ECHS1 knockout vs. Control | ↓ (downregulation of mitochondrial pathways) | --INVALID-LINK-- |
| Ehhadh | Zebrafish Liver | Ehhadh knockout vs. Wildtype | ↓ (decreased expression of PUFA synthesis-related genes) | --INVALID-LINK-- |
| ACAA1 | Human | - | - | --INVALID-LINK-- |
Note: The table presents a summary of findings from different studies and is not a direct comparison across the same experiment.
Signaling Pathways and Regulatory Networks
The expression of genes involved in this compound metabolism is governed by complex signaling networks. A key regulator is the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors, which are activated by fatty acids and their derivatives.
Caption: Regulation of β-oxidation gene expression by PPARs.
Experimental Workflows
Comparative transcriptomic analyses typically follow a standardized workflow, from sample preparation to data analysis.
Caption: A typical workflow for a comparative transcriptomics study.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomic studies. Below are summaries of key experimental protocols.
RNA Sequencing (RNA-Seq)
RNA-Seq is a powerful method for transcriptome profiling that provides a comprehensive view of gene expression.
-
RNA Isolation: Total RNA is extracted from cells or tissues using commercially available kits (e.g., RNeasy Kit, Qiagen) or Trizol-based methods. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters. PCR amplification is then performed to enrich the adapter-ligated library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq, HiSeq).
-
Data Analysis: Raw sequencing reads are first assessed for quality. Low-quality reads and adapter sequences are trimmed. The clean reads are then aligned to a reference genome. Gene expression is quantified by counting the number of reads that map to each gene. Differential gene expression analysis between different conditions is performed using statistical packages like DESeq2 or edgeR.[1]
Quantitative Real-Time PCR (qRT-PCR) for Validation
qRT-PCR is often used to validate the results of RNA-Seq experiments for a subset of genes.
-
cDNA Synthesis: A portion of the same RNA used for RNA-Seq is reverse transcribed into cDNA using a reverse transcriptase enzyme and random or oligo(dT) primers.
-
Primer Design: Gene-specific primers are designed to amplify a short region of the target gene's cDNA.
-
Real-Time PCR: The PCR reaction is performed in a real-time PCR machine using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The fluorescence intensity is measured at each cycle, allowing for the quantification of the amount of amplified product.
-
Data Analysis: The expression level of the target gene is normalized to the expression of one or more stable housekeeping genes. The relative fold change in gene expression between different conditions is then calculated.[1]
Measurement of Fatty Acid β-Oxidation
To correlate transcriptomic data with functional outcomes, the rate of fatty acid β-oxidation can be measured.
-
Cell/Tissue Preparation: Freshly isolated hepatocytes or other relevant cells/tissues are prepared.[2][3]
-
Radiolabeled Substrate Incubation: The cells or tissue homogenates are incubated with a radiolabeled fatty acid, such as [1-14C]palmitic acid.[2][3]
-
Measurement of Oxidation Products: The rate of β-oxidation is determined by measuring the production of radiolabeled acid-soluble metabolites (ASMs), which represent the products of β-oxidation.[3] This is typically done by precipitating the remaining fatty acid substrate and measuring the radioactivity in the supernatant.
This guide provides a foundational understanding of the comparative transcriptomics of genes involved in this compound metabolism. Further research focusing on the specific transcriptional responses to this and other eicosanoid intermediates will be crucial for advancing our knowledge in this area and for the development of targeted therapies for metabolic and inflammatory diseases.
References
- 1. Integrative Analysis of Iso-Seq and RNA-Seq Identifies Key Genes Related to Fatty Acid Biosynthesis and High-Altitude Stress Adaptation in Paeonia delavayi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA: An Overview of a Novel Eicosanoid
A comprehensive review of existing literature reveals a notable absence of specific research on the biological effects of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA across different cell types. This particular eicosanoid derivative has not been the subject of dedicated studies, resulting in a lack of quantitative data, detailed experimental protocols, and established signaling pathways in the public domain.
Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, such as arachidonic acid. They play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. This family includes well-known members like prostaglandins, leukotrienes, thromboxanes, and lipoxins. The biosynthesis of eicosanoids is complex, involving multiple enzymatic pathways that generate a vast array of structurally distinct molecules, each with potentially unique biological activities.
The compound , this compound, is structurally an intermediate in the metabolic pathway of eicosanoids, likely formed during their synthesis or degradation. It is plausible that as a transient metabolic product, it does not accumulate to significant levels within cells, making its isolation and study challenging. Consequently, its specific effects on various cell types remain uncharacterized.
While no direct data exists for this compound, researchers in the field of lipidomics and cell signaling can draw inferences from the broader understanding of eicosanoid biology. The general experimental approaches and signaling paradigms established for other eicosanoids would likely form the basis for any future investigation into this specific molecule.
General Eicosanoid Signaling Pathways
Eicosanoids typically exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades. The specific pathway activated depends on the eicosanoid, the receptor subtype, and the cell type.
Caption: Generalized eicosanoid signaling pathway.
Hypothetical Experimental Workflow for Characterization
Should research on this compound be undertaken, a typical workflow to characterize its effects on different cell types would involve several key stages.
Caption: A potential experimental workflow for studying a novel eicosanoid.
Future Directions
The lack of data on this compound highlights a gap in the understanding of eicosanoid metabolism and signaling. Future research efforts could focus on:
-
Chemical Synthesis: The development of a stable synthetic route for this compound is a prerequisite for any biological investigation.
-
In Vitro Screening: A broad screening of its effects on a panel of diverse cell lines would be the first step to identify potential biological activities.
-
Mechanism of Action Studies: Should any significant bioactivity be identified, further studies would be necessary to elucidate the underlying molecular mechanisms, including receptor identification and pathway analysis.
Until such studies are conducted, a comparative guide on the effects of this compound on different cell types cannot be provided. The information presented here serves as a general framework based on the well-established principles of eicosanoid research.
Safety Operating Guide
Prudent Disposal of 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA is not publicly available in the conducted research. The following guidelines are based on general best practices for the disposal of related fatty acyl-CoA esters and similar research chemicals. Researchers must consult the compound-specific SDS provided by the manufacturer and adhere to all institutional, local, state, and federal regulations.
The proper handling and disposal of specialized biochemicals like this compound, a derivative of coenzyme A, are paramount for ensuring laboratory safety and environmental compliance.[1] While this compound is a key substrate in various metabolic pathways, its disposal requires careful consideration due to the potential hazards inherent in research-grade chemicals.[2][3][4]
Immediate Safety and Handling Precautions
Given the lack of a specific SDS, it is prudent to handle this compound with a high degree of caution, assuming it may possess hazards similar to related compounds. For instance, a structurally related compound, cis-11,14-eicosadienoic acid methyl ester, is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation.
Step-by-Step Disposal Protocol for Small Quantities
For small quantities of this compound typically used in research settings, the following general disposal procedure should be followed in accordance with institutional guidelines:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, microfuge tubes).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containment:
-
For liquid waste (e.g., solutions containing the compound), absorb the material onto an inert absorbent such as vermiculite, perlite, or cat litter.
-
For solid waste, carefully sweep or transfer it into the designated waste container to minimize dust generation.
-
Ensure the waste container is properly sealed to prevent leaks or spills.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be away from incompatible materials and general laboratory traffic.
-
-
Final Disposal:
-
Arrange for collection by a licensed hazardous waste contractor, coordinated through your institution's EHS department.
-
Under no circumstances should this chemical be disposed of down the sink or in regular trash.[6] Incineration in a suitable, licensed facility is a common disposal method for such organic compounds.[7]
-
Quantitative Data Summary
Due to the absence of a specific SDS, quantitative data regarding toxicity, exposure limits, or environmental impact for this compound is not available. The table below summarizes the physical and chemical properties of the compound and a related structure to provide context.
| Property | This compound | cis-11,14-Eicosadienoic acid methyl ester |
| Molecular Formula | C41H68N7O18P3S | C21H38O2 |
| Molecular Weight | 1072.00 g/mol | 322.5 g/mol |
| Physical Form | Not specified (likely solid) | Not specified |
| Primary Hazards | Not specified | Irritant; Harmful if swallowed, inhaled, or in contact with skin[5] |
Data for this compound sourced from MedchemExpress.[1] Data for cis-11,14-Eicosadienoic acid methyl ester sourced from PubChem.[5]
Experimental Protocols
Disposal procedures are operational and do not have associated experimental protocols in the traditional sense. The key "methodology" is adherence to the step-by-step guidance provided above and strict compliance with regulatory and institutional requirements.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound.
Caption: General workflow for the safe disposal of research chemicals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cis-11,14-eicosadienoic acid methyl ester | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. download.basf.com [download.basf.com]
Personal protective equipment for handling 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA
This document provides immediate safety, operational, and disposal guidance for handling 3-Oxoeicosa-cis,cis-11,14-dienoyl-CoA in a laboratory setting. The information is compiled from general laboratory safety protocols and data for structurally related compounds, in the absence of a specific Safety Data Sheet (SDS) for this molecule. Researchers are advised to conduct a thorough risk assessment for their specific experimental context and adhere to all institutional and local safety regulations.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Activity | Required PPE | Additional Recommendations |
| Handling Solid Compound (e.g., weighing, preparing solutions) | - Chemical-resistant nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat | - Work within a chemical fume hood or a ventilated balance enclosure.- Consider double-gloving for added protection. |
| Working with Solutions | - Chemical-resistant nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat | - A face shield should be worn in addition to goggles if there is a significant splash hazard. |
| General Laboratory Work (in the vicinity of the compound) | - Safety glasses- Laboratory coat- Closed-toe shoes | - Long pants should be worn to cover exposed skin on the legs. |
Note: Always inspect gloves for any signs of degradation or puncture before use. Remove and replace contaminated gloves immediately. Wash hands thoroughly after handling the compound, even if gloves were worn.
II. Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure risk.
A. Engineering Controls:
-
Ventilation: All procedures involving the solid form of the compound or the preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Safety Equipment: Ensure that a calibrated and operational eye wash station and a safety shower are readily accessible in the laboratory.
B. Procedural Guidance:
-
Preparation: Before beginning work, ensure all required PPE is correctly donned. Cover the work surface with disposable, absorbent bench paper to contain any potential spills.
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood to control airborne particles.
-
Solubilization: Add solvent to the solid compound slowly and carefully to prevent splashing.
-
Spill Management:
-
Small Spills: For minor spills of a solution, absorb the liquid with an inert material such as vermiculite (B1170534) or sand. Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a larger spill, evacuate the immediate area and follow your institution's established emergency protocols for chemical spills.
-
Solid Spills: Carefully sweep up any spilled solid material, taking care to avoid creating dust. Place the collected solid into a sealed container for disposal as hazardous waste.
-
III. Disposal Plan
All waste materials containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Designated, sealed, and clearly labeled hazardous waste container. | Includes contaminated consumables such as gloves, pipette tips, bench paper, and vials. |
| Liquid Waste | Clearly labeled, sealed hazardous waste container compatible with the solvent used. | Includes unused or spent solutions containing the compound. Do not dispose of down the drain. |
Note: Never mix incompatible waste streams. Ensure all waste containers are properly labeled with the chemical name and hazard information.
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound, incorporating the safety and disposal procedures outlined above.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
